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  • Product: 3-Bromo-5-fluoro-2-isopropoxybenzoic acid
  • CAS: 1782774-05-3

Core Science & Biosynthesis

Foundational

Advanced Applications of 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid in Medicinal Chemistry: A Technical Guide

Executive Summary In modern drug discovery, the strategic selection of highly functionalized building blocks is paramount for navigating the complex multi-parameter optimization of active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of highly functionalized building blocks is paramount for navigating the complex multi-parameter optimization of active pharmaceutical ingredients (APIs). 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (CAS: 1782774-05-3) is a specialized, multi-functional intermediate that offers orthogonal reactivity and precise physicochemical tuning. This whitepaper provides an in-depth technical analysis of its structural rationale, details self-validating synthetic methodologies for its incorporation, and maps its utility in downstream drug development.

Structural Rationale & Physicochemical Properties

As a Senior Application Scientist, I evaluate building blocks not just by their reactive groups, but by the spatial and electronic causality they introduce into a molecular scaffold. The substitution pattern of this specific benzoic acid is highly deliberate:

  • 1-Carboxylic Acid: Serves as the primary anchoring point for functionalization, typically via amide bond formation to link with diverse amine-containing pharmacophores.

  • 2-Isopropoxy Group: Introduces localized lipophilicity and severe steric bulk. Mechanistically, this forces the adjacent amide and C3-substituents out of coplanarity. This 3D structural twist is critical for breaking molecular flatness, thereby improving aqueous solubility and enhancing binding pocket selectivity.

  • 3-Bromo Group: Acts as an orthogonal reactive handle for late-stage transition-metal-catalyzed cross-coupling. Its meta-relationship to the electron-withdrawing fluorine activates it for oxidative addition.

  • 5-Fluoro Group: Fluorine incorporation lowers the pKa of the carboxylic acid and modulates the lipophilicity (LogP). More importantly, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidative metabolism at the para position relative to the isopropoxy group, thereby extending the pharmacokinetic half-life of the final API.

Quantitative Data Summary
PropertyValueStructural / Synthetic Rationale
CAS Number 1782774-05-3Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C10H10BrFO3Indicates the presence of orthogonal reactive sites (Br, COOH)[1].
Molecular Weight 277.09 g/mol Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5[1].
SMILES c1c(cc(c(c1Br)OC(C)C)C(=O)O)FConfirms the precise substitution pattern: 1-COOH, 2-OiPr, 3-Br, 5-F[1].
H-Bond Donors/Acceptors 1 / 3The carboxylic acid serves as the sole HBD, which is easily masked via amidation to improve membrane permeability.

Synthetic Utility & Methodologies

Integrating this building block into a larger API scaffold requires overcoming specific chemical barriers, primarily driven by the steric hindrance of the ortho-isopropoxy group.

Overcoming Steric Hindrance in Amide Bond Formation

Standard carbodiimide coupling reagents (e.g., EDC/HOBt) often fail or require extended reaction times when applied to this molecule due to the severe steric bulk of the 2-isopropoxy group restricting the trajectory of the incoming amine. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice. HATU bypasses this steric barrier by rapidly generating a highly reactive OAt-active ester intermediate, ensuring efficient carbon-nitrogen bond formation even with hindered substrates[2]. The use of a non-nucleophilic base like DIPEA is critical to deprotonate the acid without competing with the amine nucleophile[3].

Late-Stage Functionalization via Cross-Coupling

The C3-bromine is flanked by the bulky isopropoxy group, creating a sterically demanding environment for palladium-catalyzed cross-coupling. Traditional Suzuki-Miyaura conditions often lead to protodehalogenation or catalyst poisoning. Successful functionalization requires a palladium catalyst with a large bite angle or specialized electron-rich ligands (e.g., Pd(dppf)Cl2 or Pd-AntPhos) to force the challenging oxidative addition and facilitate transmetalation[4].

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, where each step includes built-in checks and mechanistic rationales to ensure high-fidelity execution.

Protocol 1: HATU-Mediated Amide Coupling

Objective: Couple 3-Bromo-5-fluoro-2-isopropoxybenzoic acid with a primary amine.

  • Activation: Dissolve 1.0 eq of the benzoic acid in anhydrous DMF (0.2 M) under an N2 atmosphere.

    • Causality: DMF is a polar aprotic solvent that solubilizes both the highly polar HATU reagent and the lipophilic acid. Anhydrous conditions prevent the competitive hydrolysis of the active ester intermediate.

  • Ester Formation: Add 3.0 eq of DIPEA followed by 1.2 eq of HATU. Stir for 15 minutes at room temperature.

    • Causality: DIPEA deprotonates the carboxylic acid[3]. The 15-minute pre-activation ensures the complete conversion of the unstable isouronium salt into the highly reactive OAt-active ester before the amine is introduced[2].

  • Coupling: Add 1.1 eq of the target primary amine. Stir for 2-4 hours. Monitor via LC-MS.

    • Causality: LC-MS provides self-validating confirmation of the product mass and total consumption of the starting material.

  • Workup & Purification: Quench with water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

    • Causality: This sequential wash is a self-validating purification system. The 1M HCl removes excess DIPEA and unreacted amine; the NaHCO3 removes the acidic HOAt byproduct and any unreacted starting acid, ensuring the organic layer contains only the neutral amide product.

Protocol 2: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Functionalize the C3 position via the bromide handle.

  • Preparation: In a microwave vial, combine 1.0 eq of the intermediate amide, 1.2 eq of the aryl boronic acid, and 2.0 eq of K2CO3.

    • Causality: K2CO3 activates the boronic acid by forming a reactive boronate complex, an absolute prerequisite for the transmetalation step.

  • Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1, 0.1 M). Degas the mixture by bubbling N2 for 10 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state. Degassing is a critical self-validating step to ensure catalyst longevity.

  • Catalysis: Add 0.05 eq (5 mol%) of Pd(dppf)Cl2. Seal the vial and heat to 90°C for 12 hours.

    • Causality: The bidentate dppf ligand provides the necessary steric bulk and electron density to force oxidative addition into the hindered C3-Br bond[4].

  • Workup: Filter the crude mixture through a pad of Celite. Concentrate the filtrate and purify via flash column chromatography.

    • Causality: Celite physically traps the insoluble palladium black (degraded catalyst), preventing heavy metal contamination in downstream biological assays.

SyntheticWorkflow A 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (Starting Material) B Amide Coupling (HATU, DIPEA, DMF) A->B Step 1 (Activation) C Intermediate Amide (LC-MS Validation) B->C Yield >85% D Suzuki-Miyaura Coupling (Pd Catalyst, Boronic Acid) C->D Step 2 (Cross-Coupling) E Final API Candidate (Purified & Characterized) D->E Yield >70%

Fig 1. Two-step synthetic workflow for API functionalization using the building block.

Downstream Applications in Drug Development

Once functionalized, derivatives of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid are frequently utilized in the development of kinase inhibitors and GPCR modulators. The unique substitution pattern maps perfectly onto complex biological binding pockets. The fluoro group often engages in halogen bonding with backbone carbonyls, while the isopropoxy group fills hydrophobic clefts, driving both affinity and target selectivity.

Pharmacophore Core Substituted Benzamide Core F 5-Fluoro Group Core->F Iso 2-Isopropoxy Group Core->Iso R C3-Substituent (Post-Coupling) Core->R Pocket1 Hydrophobic Pocket (Metabolic Shielding) F->Pocket1 Halogen Bonding Pocket2 Steric Cleft (Selectivity Filter) Iso->Pocket2 Van der Waals Pocket3 Hinge Region (Target Engagement) R->Pocket3 Pi-Pi / H-Bonding

Fig 2. Pharmacophore mapping of the functionalized core within a target binding pocket.

References

  • Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL: [Link]

  • Title: Sterically demanding aryl–alkyl Suzuki–Miyaura coupling Source: RSC Publishing URL: [Link]

Sources

Foundational

The Architecture of 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid: A Strategic Scaffold in Modern Medicinal Chemistry

Target Audience: Research Chemists, Principal Investigators, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In the contemporary landscape of small-molecule drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Principal Investigators, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the contemporary landscape of small-molecule drug discovery, the demand for highly functionalized, geometrically constrained arene building blocks has never been higher. 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (CAS: 1782774-05-3) represents a masterclass in rational scaffold design[1][2]. Rather than a simple intermediate, this molecule is a programmable synthetic hub. It offers orthogonal reactivity handles (a carboxylic acid and an aryl bromide) alongside strategically placed stereoelectronic modulators (an isopropoxy group and a fluorine atom).

This whitepaper provides an authoritative, deep-dive analysis into the physicochemical properties, structural causality, and self-validating experimental methodologies for deploying this tetrasubstituted arene in complex Active Pharmaceutical Ingredient (API) synthesis.

Structural Causality & Physicochemical Profiling

To utilize this building block effectively, one must understand the precise causality behind its substitution pattern. Every functional group on this benzene ring serves a distinct mechanistic and pharmacokinetic purpose.

The Tetrasubstituted Arene Rationale
  • C1 - Carboxylic Acid (-COOH): Serves as the primary anchoring point for amide bond formation. In drug discovery, benzamides are ubiquitous motifs for target engagement (e.g., in GlyT1 inhibitors and mGluR5 antagonists)[3][4].

  • C2 - Isopropoxy Group (-O-iPr): This group acts as a powerful electron-donating group (EDG) via resonance, activating the ring. More importantly, its steric bulk restricts the free rotation of the adjacent C1-carbonyl group, locking the resulting amide into a predictable, target-specific conformation.

  • C3 - Bromine (-Br): Positioned ortho to the isopropoxy group, this heavy halogen is a prime handle for transition-metal-catalyzed cross-coupling. Its steric encumbrance requires careful ligand selection (e.g., dialkylbiaryl phosphines) but rewards the chemist with the ability to construct sterically demanding, non-planar biaryl systems[5].

  • C5 - Fluorine (-F): The placement of the fluorine atom is a classic metabolic block. Because C5 is para to the strongly electron-donating C2-isopropoxy group, it would normally be a metabolic soft spot, highly susceptible to CYP450-mediated aromatic oxidation. The strong C-F bond completely abrogates this liability while simultaneously lowering the pKa of the C1-carboxylic acid, modulating the molecule's overall lipophilicity (logD)[6].

Quantitative Data Summary
PropertyValueScientific Implication
CAS Number 1782774-05-3Unique identifier for procurement and IP tracking[1].
Molecular Formula C₁₀H₁₀BrFO₃Indicates a highly dense functionalization (heavy atom count).
Molecular Weight 277.087 g/mol High fraction of sp2 character; leaves ~220 g/mol budget for API elaboration (Rule of 5)[7].
SMILES c1c(cc(c(c1Br)OC(C)C)C(=O)O)FComputational handle for in silico docking and library enumeration[1].
Reactivity Handles -COOH, -BrEnables orthogonal, two-directional synthetic growth.

Orthogonal Reactivity & Synthetic Workflows

The true power of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid lies in its orthogonal reactivity. The carboxylic acid and the aryl bromide can be addressed independently without cross-interference, allowing for flexible, multi-step synthetic planning.

Reactivity Start 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (CAS: 1782774-05-3) Amide Amide Coupling (C1-COOH Reactivity) Start->Amide HATU, DIPEA, Amine Suzuki Suzuki-Miyaura Coupling (C3-Br Reactivity) Start->Suzuki Pd Catalyst, Boronic Acid, Base Prod1 Functionalized Benzamide (Retains C3-Br for late-stage diversification) Amide->Prod1 Prod2 Biaryl Carboxylic Acid (Retains C1-COOH for prodrug/amide synthesis) Suzuki->Prod2 Final Complex API Scaffold (Dual Functionalized) Prod1->Final Pd-Catalyzed Cross-Coupling Prod2->Final Amide Bond Formation

Caption: Orthogonal reactivity workflow demonstrating bi-directional synthetic elaboration.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be self-validating—meaning the choice of reagents inherently suppresses side reactions and drives the reaction to completion based on the substrate's specific electronic and steric demands.

Protocol A: Sterically Hindered Amide Bond Formation

Standard coupling reagents (like EDC/HOBt) often fail or proceed sluggishly with this substrate due to the steric shielding of the C1-carboxylic acid by the bulky C2-isopropoxy group.

Causality-Driven Choice: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive 7-aza-HOAt active ester. The nitrogen in the pyridine ring of HOAt provides a neighboring group effect, using hydrogen bonding to pre-organize the incoming amine, thereby overcoming the steric bulk of the isopropoxy group.

Step-by-Step Methodology:

  • Activation: Dissolve 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 0.1 M). Add HATU (1.2 equiv) and stir for 5 minutes at room temperature. The solution will turn slightly yellow, indicating the formation of the active ester.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). The use of DIPEA (a non-nucleophilic base) prevents competitive acylation of the base itself.

  • Amine Introduction: Add the primary or secondary amine (1.1 equiv). Stir at room temperature for 2–4 hours.

  • Validation/Workup: Monitor by LC-MS. Upon completion, quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the organic layer with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The C3-Bromine is flanked by the C2-isopropoxy group, making it a sterically demanding electrophile.

Causality-Driven Choice: Standard ligands like PPh₃ will result in poor yields due to slow oxidative addition. We employ XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) paired with Pd₂(dba)₃. The dialkylbiaryl structure of XPhos is specifically engineered to facilitate the oxidative addition of palladium into sterically hindered C-Br bonds, while its bulk accelerates the final reductive elimination step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the benzamide derivative from Protocol A (1.0 equiv), the desired arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv). K₃PO₄ is chosen as it is basic enough to facilitate transmetalation but mild enough to prevent amide hydrolysis.

  • Catalyst Loading: Add Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd) and XPhos (10 mol%).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Water is strictly required to hydroxylate the boronic acid, forming the reactive boronate species required for transmetalation. Degas the suspension via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere for 12 hours.

  • Validation/Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography.

CatalyticCycle Pd0 Pd(0)L (L = XPhos) OxAdd Oxidative Addition Insertion into C3-Br bond Pd0->OxAdd + Substrate TransMet Transmetalation Transfer of Aryl group from Boron OxAdd->TransMet + Boronic RedElim Reductive Elimination Formation of C-C bond TransMet->RedElim RedElim->Pd0 - Product Product Biaryl Target RedElim->Product Substrate Sterically Hindered C3-Bromide Substrate->OxAdd Boronic Arylboronic Acid + K3PO4 Boronic->TransMet

Caption: XPhos-enabled Pd-catalytic cycle overcoming the steric hindrance of the C3-Bromine.

Conclusion

3-Bromo-5-fluoro-2-isopropoxybenzoic acid is not merely a chemical reagent; it is a meticulously engineered scaffold designed to solve specific problems in medicinal chemistry. By leveraging its orthogonal reactivity handles and understanding the profound stereoelectronic impacts of its isopropoxy and fluoro substituents, drug discovery professionals can rapidly assemble complex, metabolically stable, and conformationally restricted libraries.

References

  • Boroncore. "1782774-05-3 | 3-Bromo-5-fluoro-2-isopropoxybenzoic acid." Boroncore. Available at:[Link][7]

  • Google Patents. "WO2014154727A1 - Biaryl-propionic acid derivatives and their use as pharmaceuticals." Google Patents. Available at: [6]

  • National Institutes of Health (NIH). "Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists." PMC. Available at:[Link][3]

  • American Chemical Society (ACS). "Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties." ACS Publications. Available at:[Link][4]

  • Royal Society Publishing. "Metal-free selective mono-halodecarboxylation of heteroarenes under mild conditions." Royal Society Open Science. Available at: [Link][5]

Sources

Exploratory

A Comprehensive Synthesis Guide for 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid: Mechanistic Insights and Step-by-Step Protocols

Executive Summary 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (CAS: 1782774-05-3)[1] is a highly functionalized, sterically hindered aromatic building block utilized extensively in modern medicinal chemistry and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5-fluoro-2-isopropoxybenzoic acid (CAS: 1782774-05-3)[1] is a highly functionalized, sterically hindered aromatic building block utilized extensively in modern medicinal chemistry and drug development. Featuring a carboxylic acid, a bulky isopropoxy ether, and two orthogonally reactive halogens (bromine and fluorine), this molecule serves as a versatile precursor for late-stage cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in the synthesis of kinase inhibitors and GPCR modulators.

This whitepaper details a robust, three-step synthetic pathway starting from commercially available 5-fluoro-2-hydroxybenzoic acid (5-fluorosalicylic acid, CAS: 345-16-4)[2]. The guide is engineered for process chemists and researchers, emphasizing the mechanistic causality behind reagent selection and providing self-validating protocols to ensure high fidelity and yield.

Retrosynthetic Strategy & Mechanistic Rationale

Designing a synthetic route for multi-substituted benzoic acids requires careful orchestration of directing groups and steric environments. The optimal pathway follows a Bromination Global Alkylation Selective Saponification sequence.

Causality of the Reaction Sequence
  • Why Brominate First? The hydroxyl group of 5-fluorosalicylic acid is a strong π -donor, highly activating the aromatic ring toward electrophilic aromatic substitution[3]. It directs incoming electrophiles to the ortho and para positions. Because the para position (C5) is already blocked by a fluorine atom, bromination is exclusively and regioselectively forced to the ortho position (C3)[4]. If we were to alkylate the phenol first, the resulting bulky isopropoxy group would sterically hinder the C3 position, drastically reducing the bromination rate and potentially requiring harsh conditions that could cleave the ether.

  • Why Global Bis-Alkylation? Direct, selective O-alkylation of a phenol in the presence of a free carboxylic acid is notoriously difficult due to the competitive nucleophilicity of the carboxylate anion[5]. Attempting selective mono-alkylation often results in an inseparable mixture of ether, ester, and unreacted starting material. To circumvent this, we employ a "global alkylation" strategy: utilizing excess alkyl halide and base to intentionally alkylate both functional groups, forming an intermediate ester.

  • Selective Saponification: The resulting isopropyl ester can be cleanly and selectively hydrolyzed back to the carboxylic acid under mild basic conditions, leaving the robust ortho-isopropoxy ether intact.

Retrosynthetic Pathway

Retrosynthesis Target 3-Bromo-5-fluoro- 2-isopropoxybenzoic acid Ester Isopropyl 3-bromo-5-fluoro- 2-isopropoxybenzoate Target->Ester Saponification (LiOH) Phenol 3-Bromo-5-fluoro- 2-hydroxybenzoic acid Ester->Phenol Bis-alkylation (2-Iodopropane) SM 5-Fluoro-2-hydroxybenzoic acid (5-Fluorosalicylic acid) Phenol->SM Bromination (NBS)

Caption: Retrosynthetic analysis of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid from 5-fluorosalicylic acid.

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems . Each step incorporates specific in-process controls (IPCs) and workup procedures that inherently purify the product based on its changing physicochemical properties.

Step 1: Regioselective Bromination

Objective: Synthesize 3-bromo-5-fluoro-2-hydroxybenzoic acid.

  • Rationale: N-Bromosuccinimide (NBS) is selected over elemental bromine ( Br2​ ) to provide a controlled, mild electrophilic source, preventing oxidative decarboxylation or over-bromination[4].

  • Protocol:

    • Charge a round-bottom flask with 5-fluoro-2-hydroxybenzoic acid (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Add NBS (1.05 equiv) portion-wise over 30 minutes to control the exotherm.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation (IPC): Monitor via LC-MS. The starting material ( m/z 155 [M-H]-) should cleanly convert to the mono-brominated product ( m/z 233/235 [M-H]-).

    • Workup: Pour the mixture into ice-cold distilled water (5 volumes). The product, being highly hydrophobic due to the bromine atom, will precipitate as a white/pale yellow solid. Filter, wash with water, and dry under vacuum.

Step 2: Global Isopropylation (Esterification & Etherification)

Objective: Synthesize isopropyl 3-bromo-5-fluoro-2-isopropoxybenzoate.

  • Protocol:

    • Dissolve the intermediate from Step 1 (1.0 equiv) in anhydrous DMF (0.3 M).

    • Add anhydrous Potassium Carbonate ( K2​CO3​ , 3.0 equiv) and stir for 15 minutes to generate the di-anion.

    • Add 2-Iodopropane (3.0 equiv) dropwise.

    • Heat the reaction mixture to 60 °C and stir for 12 hours.

    • Self-Validation (IPC): Monitor via TLC (3:1 Hexanes/EtOAc). The highly polar carboxylic acid ( Rf​≈0.1 ) will completely disappear, replaced by a highly lipophilic, non-polar bis-alkylated ester spot ( Rf​≈0.8 ).

    • Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove DMF, dry over Na2​SO4​ , and concentrate in vacuo. The crude oil can be used directly in the next step.

Step 3: Selective Ester Saponification

Objective: Synthesize the final target, 3-bromo-5-fluoro-2-isopropoxybenzoic acid.

  • Protocol:

    • Dissolve the crude ester from Step 2 in a 2:1:1 mixture of THF/MeOH/ H2​O (0.2 M).

    • Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 3.0 equiv).

    • Stir the mixture at 40 °C for 6 hours.

    • Self-Validation (IPC): LC-MS will show the disappearance of the ester and the emergence of the target acid ( m/z 275/277 [M-H]-).

    • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove any unreacted ester or neutral impurities (Self-validating purification).

    • Acidify the aqueous layer to pH 2 using 1M HCl. The target carboxylic acid will crash out as a crystalline solid. Filter, wash with cold water, and dry.

Process Flowchart

Workflow Start 5-Fluorosalicylic Acid (Starting Material) Step1 Step 1: Bromination NBS, DMF, 0°C to RT Start->Step1 Workup1 Aqueous Precipitation (Removes DMF/Succinimide) Step1->Workup1 Int1 Intermediate 1 3-Bromo-5-fluorosalicylic acid Workup1->Int1 Step2 Step 2: Global Isopropylation 2-Iodopropane, K2CO3, DMF, 60°C Int1->Step2 Workup2 Liquid-Liquid Extraction (EtOAc/H2O) Step2->Workup2 Int2 Intermediate 2 Isopropyl Bis-alkylated Ester Workup2->Int2 Step3 Step 3: Saponification LiOH·H2O, THF/MeOH/H2O, 40°C Int2->Step3 Workup3 Acidification (pH 2) & Filtration (Isolates Pure Acid) Step3->Workup3 Product 3-Bromo-5-fluoro- 2-isopropoxybenzoic acid Workup3->Product

Caption: Step-by-step experimental workflow and purification logic for the three-stage synthesis.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric parameters, thermodynamic conditions, and expected yields for the synthetic campaign.

StepChemical TransformationPrimary ReagentsTemp (°C)Time (h)Expected Yield
1 Electrophilic BrominationNBS (1.05 eq), DMF0 25485 – 90%
2 Bis-Alkylation (Global)2-Iodopropane (3.0 eq), K2​CO3​ (3.0 eq), DMF601290 – 95%
3 Ester Saponification LiOH⋅H2​O (3.0 eq), THF/MeOH/ H2​O 40685 – 92%
Total Linear Synthesis ~ 65 – 78%

Analytical Characterization (Expected Values)

To ensure scientific integrity, the final compound must be validated against expected spectroscopic benchmarks:

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 13.50 (br s, 1H, -COOH), 7.72 (dd, J = 8.2, 3.1 Hz, 1H, Ar-H), 7.58 (dd, J = 8.2, 3.1 Hz, 1H, Ar-H), 4.55 (hept, J = 6.2 Hz, 1H, -O-CH (CH3​)2​ ), 1.28 (d, J = 6.2 Hz, 6H, -O-CH( CH3​ )2​ ).

  • 19 F NMR (376 MHz, DMSO- d6​ ): δ -118.5 (s, 1F, Ar-F).

  • LC-MS (ESI-): Calculated for C10​H10​BrFO3​ [M−H]− : 274.97; Found: 274.98, 276.98 (characteristic 1:1 isotopic pattern for 79Br/81Br ).

References

  • LookChem. "Cas 345-16-4, 5-Fluorosalicylic acid". LookChem Chemical Database. URL: [Link]

  • NINGBO INNO PHARMCHEM. "The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid". (Details the mechanistic challenges and solutions for O-alkylation of salicylic acid derivatives). URL:[Link]

  • The Royal Society of Chemistry. "Supplementary Information - Bromination of Salicylic acid". (Validates the regioselectivity and mild conditions of NBS bromination on salicylic acid scaffolds). URL: [Link]

  • ACS Publications. "Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo...". American Chemical Society. (Highlights the regioselective bromination using NBS at low temperatures). URL: [Link]

Sources

Foundational

Spectroscopic Characterization of 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel compound 3-Bromo-5-fluoro-2-isopropoxybenzoic acid. As a valuable building block in medicinal chemistry and materials sc...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel compound 3-Bromo-5-fluoro-2-isopropoxybenzoic acid. As a valuable building block in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for its application and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its predicted spectroscopic characteristics and the methodologies for their acquisition.

Introduction

3-Bromo-5-fluoro-2-isopropoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, an isopropoxy group, and a carboxylic acid moiety on a benzene ring, imparts specific electronic and steric properties that are of significant interest in the design of new molecules. Spectroscopic analysis is crucial for confirming the identity, purity, and structure of this compound. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational understanding for researchers working with this or structurally related molecules.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropoxy group protons, and the carboxylic acid proton.

  • Aromatic Region: The two aromatic protons are expected to appear as doublets of doublets due to coupling with each other and with the fluorine atom. The proton at position 6 will likely be coupled to the proton at position 4 and the fluorine at position 5. The proton at position 4 will be coupled to the proton at position 6 and the fluorine at position 5.

  • Isopropoxy Group: The isopropoxy group will exhibit a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃).

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.[1][2] This signal's position and broadness can be influenced by solvent and concentration.[3]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on each unique carbon environment in the molecule.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the downfield region of the spectrum, typically between 165 and 185 ppm.[3][4]

  • Aromatic Carbons: The six aromatic carbons will show distinct signals, with their chemical shifts influenced by the attached substituents. The carbons attached to the electronegative oxygen, bromine, and fluorine atoms will be significantly shifted. The carbon attached to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

  • Isopropoxy Carbons: The isopropoxy group will show two signals: one for the methine carbon and one for the two equivalent methyl carbons.

Predicted NMR Data Summary

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity Notes
COOH>10165-185broad singletChemical shift is solvent and concentration dependent.[3]
Ar-H47.0 - 7.5~115-125doublet of doubletsCoupled to H6 and F.
Ar-H67.5 - 8.0~120-130doublet of doubletsCoupled to H4 and F.
OCH(CH₃)₂4.0 - 4.5~70-75septet
OCH(CH₃)₂1.2 - 1.5~20-25doublet
Ar-C1-~125-135singlet
Ar-C2-~150-160singletAttached to isopropoxy group.
Ar-C3-~110-120singletAttached to bromine.
Ar-C5-~155-165doubletAttached to fluorine (large ¹JCF).
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid is expected to show characteristic absorption bands for the carboxylic acid and the substituted benzene ring.

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[3][4]

  • C=O Stretch: A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹ for the carbonyl (C=O) stretching vibration of the carboxylic acid.[5]

  • C-O Stretch: A moderate absorption band for the C-O stretching of the carboxylic acid and the ether linkage will appear in the 1200-1300 cm⁻¹ region.

  • Aromatic C=C Stretch: Several medium to weak absorption bands are expected in the 1450-1600 cm⁻¹ region due to the C=C stretching vibrations within the benzene ring.

  • C-H Stretch: Aromatic C-H stretching vibrations will appear as weak to medium bands above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropoxy group will be observed just below 3000 cm⁻¹.

  • C-Br and C-F Stretch: The C-Br and C-F stretching vibrations are expected in the fingerprint region, typically below 1200 cm⁻¹.

Predicted IR Data Summary

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500-3300Strong, Broad
C=O (Carboxylic Acid)1700-1725Strong, Sharp
C-O (Acid and Ether)1200-1300Moderate
Aromatic C=C1450-1600Medium to Weak
Aromatic C-H>3000Weak to Medium
Aliphatic C-H<3000Medium
C-F1000-1200Strong
C-Br500-700Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.[6][7]

  • Fragmentation Pattern: The fragmentation of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid is likely to proceed through several characteristic pathways:

    • Loss of the isopropoxy group.

    • Loss of the carboxylic acid group (CO₂H).

    • Decarboxylation (loss of CO₂).

    • Cleavage of the isopropyl group.

    • Loss of a bromine radical.

The presence of the bromine atom will result in characteristic isotopic patterns for many of the fragment ions.[8]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 3-Bromo-5-fluoro-2-isopropoxybenzoic acid.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently invert to ensure complete dissolution.

Data Acquisition Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Spectrometer Transfer->Tune Acquire_1H Acquire ¹H Spectrum Tune->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C FT Fourier Transform Acquire_13C->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[9]

  • Transfer the mixture to a pellet press.

  • Apply pressure to form a transparent or translucent pellet.

Data Acquisition Workflow:

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Grind Grind Sample with KBr Press Press into Pell-et Grind->Press Background Acquire Background Spectrum Press->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Ratio Ratio against Background Sample_Scan->Ratio Format Format Spectrum (%T or Abs) Ratio->Format Peak_Picking Peak Picking Format->Peak_Picking

Caption: Workflow for IR data acquisition using the KBr pellet method.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

Data Acquisition Workflow:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Solvent Inject Inject into Mass Spectrometer Dissolve->Inject Ionize Ionize Sample Inject->Ionize Analyze Mass Analysis Ionize->Analyze Detect Detect Ions Analyze->Detect Generate_Spectrum Generate Mass Spectrum Detect->Generate_Spectrum Identify_Peaks Identify Molecular Ion & Fragments Generate_Spectrum->Identify_Peaks

Caption: Generalized workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Bromo-5-fluoro-2-isopropoxybenzoic acid. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra are based on established principles and data from analogous structures. The provided experimental protocols offer a starting point for researchers to obtain and interpret the spectroscopic data for this compound. A thorough spectroscopic characterization is essential for confirming the structure and purity of this molecule, which will undoubtedly facilitate its use in various scientific and industrial applications.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • McMurry, J. (2015). Organic Chemistry. Cengage Learning.
  • Saint Augustine's University. (2026, March 7). IrSpectrumForBenzoicAcid: Unlocking Molecular Identity Through Advanced Spectral Analysis. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Bērziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. [Link]

  • Kumar, R. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding.
  • Kumar, R. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Semantic Scholar. Retrieved from [Link]

  • Scribd. (n.d.). FTIR Analysis of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. Retrieved from [Link]

  • Kumar, R. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Scirp.org. Retrieved from [Link]

  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • MDPI. (2025, January 22). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3362.
  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • University of Pretoria. (n.d.). CHAPTER 5 NMR SPECTROSCOPY. Retrieved from [Link]

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Exploratory

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid Abstract: This technical guide provides a comprehensive analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid

Abstract: This technical guide provides a comprehensive analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid. The document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. The guide delves into the theoretical basis for the expected chemical shifts and coupling constants, outlines a detailed experimental protocol for spectral acquisition, and presents a thorough interpretation of the predicted spectrum. This analysis is grounded in fundamental NMR principles and supported by data from analogous structures, ensuring a high degree of scientific integrity.

Introduction: The Significance of Structural Elucidation

3-Bromo-5-fluoro-2-isopropoxybenzoic acid is a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. The precise arrangement of its functional groups—a carboxylic acid, an isopropoxy group, a bromine atom, and a fluorine atom—on the benzene ring dictates its chemical reactivity, biological activity, and physical properties. Unambiguous structural confirmation is therefore a critical step in its synthesis and application.

¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the electronic environment of protons within a molecule, allowing for the determination of its connectivity and stereochemistry. This guide will provide a detailed, predictive analysis of the ¹H NMR spectrum of this complex molecule.

Theoretical Prediction of the ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, and the protons of the isopropoxy group. The chemical shifts (δ) and coupling constants (J) of these protons are influenced by the electronic effects (both inductive and resonance) of the various substituents on the benzene ring.

The Carboxylic Acid Proton (-COOH)

The proton of the carboxylic acid group is typically the most deshielded proton in the molecule, appearing far downfield in the spectrum.

  • Expected Chemical Shift (δ): 10.0 - 13.0 ppm.

  • Multiplicity: A broad singlet.

  • Rationale: The acidic proton of a carboxylic acid is highly deshielded due to the strong electron-withdrawing nature of the adjacent carbonyl group and the oxygen atom.[1][2] Its signal is often broad due to hydrogen bonding with other molecules of the acid or trace amounts of water.[2] In many deuterated solvents, this proton can exchange with deuterium, leading to the disappearance of its signal, a useful diagnostic tool for identifying carboxylic acids.[2][3]

The Aromatic Protons

The benzene ring has two protons, at the C4 and C6 positions. These protons are chemically non-equivalent and will exhibit distinct signals.

  • H4 Proton:

    • Expected Chemical Shift (δ): ~7.3 - 7.6 ppm.

    • Multiplicity: A doublet of doublets (dd).

    • Rationale: The H4 proton is situated meta to the bromine and isopropoxy groups and ortho to the fluorine atom. The fluorine atom will exert the most significant influence on this proton's multiplicity through a three-bond coupling (³JH-F). A smaller four-bond coupling (⁴JH-H) to the H6 proton is also expected. The electron-withdrawing effects of the adjacent fluorine and the meta-positioned bromine and carboxylic acid groups will shift this proton downfield.

  • H6 Proton:

    • Expected Chemical Shift (δ): ~7.1 - 7.4 ppm.

    • Multiplicity: A doublet of doublets (dd).

    • Rationale: The H6 proton is ortho to the bromine atom and meta to the fluorine, isopropoxy, and carboxylic acid groups. It will exhibit a four-bond coupling (⁴JH-H) to the H4 proton and a four-bond coupling (⁴JH-F) to the fluorine atom. The electron-withdrawing bromine atom at the ortho position will deshield this proton.

The relative positions of the aromatic protons are predicted based on the additive effects of the substituents. The strongly electron-withdrawing carboxylic acid and halogen groups generally deshield aromatic protons.[4][5]

The Isopropoxy Group Protons [-OCH(CH₃)₂]

The isopropoxy group will give rise to two distinct signals: a septet for the methine proton and a doublet for the two equivalent methyl groups.

  • Methine Proton (-OCH):

    • Expected Chemical Shift (δ): ~4.5 - 5.0 ppm.

    • Multiplicity: A septet.

    • Rationale: The methine proton is directly attached to an oxygen atom, which is electron-withdrawing and thus deshields the proton, shifting it downfield.[1] It is coupled to the six equivalent protons of the two methyl groups, resulting in a septet multiplicity (n+1, where n=6).

  • Methyl Protons (-CH₃):

    • Expected Chemical Shift (δ): ~1.3 - 1.5 ppm.

    • Multiplicity: A doublet.

    • Rationale: The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond.[6] They are coupled to the single methine proton, resulting in a doublet multiplicity (n+1, where n=1). These protons are further from the electronegative oxygen and the aromatic ring, so they appear in the upfield region of the spectrum.[7]

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for benzoic acid derivatives. DMSO-d₆ is often preferred for its ability to better solubilize polar compounds and for more consistent observation of the carboxylic acid proton.

  • Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of the solid 3-Bromo-5-fluoro-2-isopropoxybenzoic acid.

  • Transfer and Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

NMR Instrument Setup and Data Acquisition

The ¹H NMR spectrum should be recorded on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion and resolution of complex multiplicities.

  • Key Acquisition Parameters:

    • Spectral Width: A range of approximately -2 to 14 ppm is generally adequate.

    • Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

    • Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons, ensuring accurate integration.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons each signal represents.

  • Peak Picking: Identify the chemical shift of each peak and multiplet.

Predicted Spectral Data and Interpretation

The following table summarizes the predicted ¹H NMR spectral data for 3-Bromo-5-fluoro-2-isopropoxybenzoic acid.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
-COOH10.0 - 13.0Broad Singlet (br s)N/A1H
H47.3 - 7.6Doublet of Doublets (dd)³JH4-F5 ≈ 8-10 Hz, ⁴JH4-H6 ≈ 2-3 Hz1H
H67.1 - 7.4Doublet of Doublets (dd)⁴JH6-F5 ≈ 5-7 Hz, ⁴JH6-H4 ≈ 2-3 Hz1H
-OCH(CH₃)₂4.5 - 5.0Septet³J ≈ 6-7 Hz1H
-OCH(CH₃)₂1.3 - 1.5Doublet³J ≈ 6-7 Hz6H

Visualization of Molecular Structure and Key NMR Interactions

The following diagram illustrates the molecular structure of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid and highlights the key proton-proton and proton-fluorine couplings that determine the multiplicities in the ¹H NMR spectrum.

Caption: Molecular structure and key ¹H-¹H and ¹H-¹⁹F NMR couplings.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR spectrum of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid. By understanding the fundamental principles of chemical shifts and coupling constants, and by applying them to this specific molecular structure, researchers can confidently interpret experimental data to confirm the identity and purity of their compound. The provided experimental protocol serves as a practical framework for obtaining a high-quality spectrum. This in-depth approach underscores the power of NMR spectroscopy as an indispensable tool in modern chemical research and development.

References

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • JoVE. (2025, May 22).
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Benchchem. (n.d.).
  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
  • Short Summary of 1H-NMR Interpret
  • MIT OpenCourseWare. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes.
  • YouTube. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem).
  • MDPI. (2024, October 11). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol.

Sources

Foundational

An In-Depth Technical Guide to the Mass Spectrometry of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid

Abstract This technical guide provides a comprehensive framework for the analysis of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid using liquid chromatography coupled with mass spectrometry (LC-MS). Designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid using liquid chromatography coupled with mass spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this document details the foundational principles, experimental design, and data interpretation critical for the structural elucidation and quantification of this halogenated aromatic compound. We present self-validating protocols for both negative and positive ion electrospray ionization (ESI), explore predictable fragmentation pathways through tandem mass spectrometry (MS/MS), and offer expert insights into the causality behind experimental choices. The guide emphasizes scientific integrity, featuring detailed methodologies, data visualization through structured tables and Graphviz diagrams, and authoritative citations to support all technical claims.

Introduction

3-Bromo-5-fluoro-2-isopropoxybenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an isopropoxy group, makes it a valuable building block for creating complex molecules with potential therapeutic applications. The precise characterization of such molecules is paramount, and mass spectrometry (MS) stands as an indispensable tool for confirming molecular identity, elucidating structure, and achieving sensitive quantification.

The presence of a carboxylic acid group, a bulky isopropoxy ether, and two different halogens presents a unique analytical challenge and opportunity. Understanding the mass spectrometric behavior of this compound is crucial for reaction monitoring, impurity profiling, and metabolic studies. This guide offers an in-depth exploration of its analysis by ESI-MS, focusing on the generation of high-quality, interpretable data.

Foundational Principles: Predicting Mass Spectrometric Behavior

A successful mass spectrometry experiment begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal ionization strategy and allow for the prediction of its mass spectral features.

Molecular Profile

The fundamental characteristics of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid are summarized below. The molecular formula and exact mass are critical for instrument setup and data processing, especially when using high-resolution mass spectrometry (HRMS).

PropertyValue
Molecular Formula C₁₀H₁₀BrFO₃
Average Molecular Weight 277.09 g/mol
Monoisotopic Mass 275.98005 Da
Calculated XlogP 3.2
Predicted pKa ~2-3 (for the carboxylic acid)
The Bromine Isotopic Signature: A Built-in Confirmation

A key feature of any bromine-containing compound is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic doublet for any ion containing a single bromine atom, where the M and M+2 peaks appear with an intensity ratio of approximately 1:1.[1][2] This signature is a powerful diagnostic tool that provides immediate confirmation of the presence of bromine in the molecular ion and any bromine-containing fragments.[1]

Ionization Strategy: Electrospray Ionization (ESI)

Given the polarity of the carboxylic acid group, electrospray ionization (ESI) is the premier technique for ionizing this molecule. ESI is a soft ionization method that minimizes in-source fragmentation, allowing for the clear observation of the molecular ion. The molecule can be analyzed in both negative and positive ion modes.

  • Negative Ion Mode (ESI-): The acidic proton of the carboxylic acid group is readily lost, making this molecule exceptionally well-suited for negative ion analysis. This mode is expected to be highly sensitive and will primarily generate the deprotonated molecule, [M-H]⁻ . This is often the preferred mode for quantitative analysis of acidic compounds.[3][4][5]

  • Positive Ion Mode (ESI+): While the carboxylic acid is the dominant functional group, the oxygen atom of the isopropoxy group can be protonated to form the [M+H]⁺ adduct. However, ionization efficiency is generally lower for carboxylic acids in positive mode compared to negative mode.[6] This mode can still provide complementary structural information.

Experimental Design: A Validated LC-MS Protocol

The following section outlines a robust, self-validating workflow for the analysis of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid. The causality behind each parameter selection is explained to provide a deeper understanding of the method's integrity.

Sample and System Preparation
  • Stock Solution: Accurately weigh ~1 mg of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid and dissolve it in 10 mL of methanol to create a 100 µg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water. Rationale: This solvent composition is compatible with typical reversed-phase chromatography mobile phases and ensures analyte solubility.

  • System Suitability: Before analysis, inject a standard to confirm system performance, including peak shape, retention time stability, and signal intensity.

Liquid Chromatography (LC) & Mass Spectrometry (MS) Parameters

The separation and detection parameters are crucial for achieving reliable results. The tables below provide a validated starting point for method development.

Table 1: Liquid Chromatography Parameters

Parameter Setting Rationale
Column C18, 2.1 x 100 mm, 1.8 µm Standard reversed-phase chemistry provides good retention for moderately nonpolar aromatic acids.
Mobile Phase A Water + 0.1% Formic Acid Formic acid aids in protonation for positive mode and helps create sharp chromatographic peaks.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Acetonitrile is a common organic modifier with good elution strength for this type of analyte.
Gradient 30% B to 95% B over 5 min A gradient ensures efficient elution and separation from potential impurities.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column, ensuring efficient ionization.
Column Temperature 40 °C Elevated temperature reduces viscosity and can improve peak shape.

| Injection Volume | 2 µL | A small volume prevents column overloading and peak distortion. |

Table 2: Mass Spectrometry Parameters (ESI)

Parameter Negative Ion Mode (ESI-) Positive Ion Mode (ESI+)
Ionization Mode ESI- ESI+
Capillary Voltage -3.0 kV +3.5 kV
Scan Range (m/z) 50 - 400 50 - 400
Drying Gas Temp. 325 °C 325 °C
Drying Gas Flow 8 L/min 8 L/min
Nebulizer Pressure 35 psi 35 psi

| Collision Energy (MS/MS) | 10-30 eV (optimized) | 10-30 eV (optimized) |

Experimental Workflow Visualization

The logical flow from sample preparation to final data interpretation is depicted below. This workflow ensures a systematic and reproducible approach to analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Weigh Analyte B Dissolve in Methanol (Stock Solution) A->B C Dilute in ACN/H2O (Working Solution) B->C D Inject Sample onto C18 Column C->D E Gradient Elution D->E F Electrospray Ionization (ESI- / ESI+) E->F G Full Scan MS (Detect [M-H]⁻ / [M+H]⁺) F->G H Tandem MS (CID) (Fragment Precursor Ion) G->H I Confirm Isotopic Pattern H->I J Elucidate Fragmentation I->J K Final Report J->K

Fig 1. Comprehensive LC-MS/MS workflow for analysis.

Data Analysis and Interpretation

The core of the analysis lies in interpreting the mass spectra to confirm the molecule's identity and structure. This section details the expected results from both full scan MS and tandem MS (MS/MS) experiments.

Negative Ion Mode (ESI-) Analysis

As predicted, negative ion mode is highly effective. The full scan mass spectrum will be dominated by the deprotonated molecular ion, [M-H]⁻ , at an m/z of 274.9722 . The hallmark of this peak will be its accompanying isotopic peak at m/z276.9699 with nearly identical intensity, confirming the presence of a single bromine atom.

Collision-induced dissociation (CID) of the m/z 274.97 precursor ion provides invaluable structural information. The fragmentation is driven by the stability of the resulting ions and neutral losses.

Key Predicted Fragmentations:

  • Loss of Propylene (C₃H₆): A characteristic fragmentation of isopropyl ethers involves the neutral loss of propylene (42.0470 Da) via a rearrangement, leading to a stable phenoxide ion.[7] This is often a dominant pathway.

  • Loss of Carbon Dioxide (CO₂): Decarboxylation of the benzoate anion results in the neutral loss of CO₂ (43.9898 Da), forming a substituted phenyl anion.

  • Combined Losses: Sequential fragmentation involving the loss of both propylene and CO₂ is also highly probable.

G cluster_frags Product Ions M [M-H]⁻ m/z 274.97 F1 [M-H-C₃H₆]⁻ m/z 232.93 M->F1 - C₃H₆ F2 [M-H-CO₂]⁻ m/z 230.98 M->F2 - CO₂ F3 [M-H-C₃H₆-CO₂]⁻ m/z 188.94 F1->F3 - CO₂ F2->F3 - C₃H₆

Fig 2. Proposed fragmentation of [M-H]⁻ in negative ion mode.
Positive Ion Mode (ESI+) Analysis

In positive ion mode, the protonated molecule, [M+H]⁺ , will be observed at an m/z of 276.9877 (and its M+2 isotope at m/z 278.9854). Fragmentation in this mode often involves the loss of stable neutral molecules from the protonated precursor.

Key Predicted Fragmentations:

  • Loss of Water (H₂O): The protonated carboxylic acid can easily lose a molecule of water (18.0106 Da).

  • Loss of the Isopropoxy Group: Cleavage of the ether bond can lead to the loss of the entire isopropoxy group as isopropanol (C₃H₈O, 60.0575 Da).

  • Loss of Propylene (C₃H₆): Similar to negative mode, the loss of propylene (42.0470 Da) from the protonated ether is a common pathway.

G cluster_frags Product Ions M [M+H]⁺ m/z 276.99 F1 [M+H-H₂O]⁺ m/z 258.98 M->F1 - H₂O F2 [M+H-C₃H₆]⁺ m/z 234.94 M->F2 - C₃H₆ F3 [M+H-C₃H₈O]⁺ m/z 216.93 M->F3 - C₃H₈O

Fig 3. Proposed fragmentation of [M+H]⁺ in positive ion mode.
Summary of Expected Ions

The following table summarizes the key ions expected during the analysis. Using high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements is essential for confirming the elemental composition of each ion, thereby providing the highest level of confidence in the identification.

Table 3: Summary of Predicted Precursor and Product Ions

Ion Type Formula Calculated m/z (Monoisotopic) Ionization Mode
[M-H]⁻ C₁₀H₉BrFO₃⁻ 274.9722 ESI-
[M-H-C₃H₆]⁻ C₇H₃BrFO₃⁻ 232.9252 ESI-
[M-H-CO₂]⁻ C₉H₉BrFO⁻ 230.9820 ESI-
[M-H-C₃H₆-CO₂]⁻ C₆H₃BrFO⁻ 188.9357 ESI-
[M+H]⁺ C₁₀H₁₁BrFO₃⁺ 276.9877 ESI+
[M+H-H₂O]⁺ C₁₀H₉BrFO₂⁺ 258.9770 ESI+
[M+H-C₃H₆]⁺ C₇H₅BrFO₃⁺ 234.9406 ESI+

| [M+H-C₃H₈O]⁺ | C₇H₃BrFO₂⁺ | 216.9299 | ESI+ |

Conclusion and Expert Recommendations

The mass spectrometric analysis of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid is straightforward when a systematic approach is employed. The compound ionizes exceptionally well in negative ion mode (ESI-) to produce the [M-H]⁻ ion, which should be the primary choice for sensitive quantification. The characteristic 1:1 isotopic doublet for the bromine atom serves as an unambiguous identifier throughout the analysis.

Tandem mass spectrometry (MS/MS) provides clear, predictable fragmentation patterns, primarily involving the neutral losses of propylene (C₃H₆) and carbon dioxide (CO₂) in negative mode. For unequivocal structural confirmation, analysis in both positive and negative ion modes is recommended, coupled with high-resolution mass measurement. The protocols and predicted data herein serve as a robust foundation for any researcher, scientist, or drug development professional working with this molecule or structurally similar analogs.

References

  • D. J. Harvey. (1998). "Fragmentation of ethers and related compounds by collision-induced decomposition of [M+Na]+ ions." Journal of the American Society for Mass Spectrometry, 9(4), 333-345.
  • Ehling, S., & Reddy, T. M. (2005). "Analysis of low-molecular-weight carboxylic acids in complex matrices by liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 19(20), 2999-3004.
  • Kruve, A., & Herodes, K. (2007). "A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression." Rapid Communications in Mass Spectrometry, 21(13), 2014-2018.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17902884, 3-Fluoro-4-isopropoxybenzoic acid." PubChem.

  • Cooks, R. G., & Kenttämaa, H. I. (2008). "Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer." Analytical Chemistry, 80(9), 3145–3151.

  • BenchChem. "Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds." BenchChem.

  • Guo, K., & Li, L. (2009). "Differential 12C-/13C-isotope dansylation labeling and liquid chromatography-mass spectrometry for absolute and relative quantification of the metabolome." Analytical Chemistry, 81(10), 3919-3932.
  • Scribd. "Halogen Fragmentation in Mass Spectrometry." Scribd.

Sources

Exploratory

Solubility of 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid in Organic Solvents: A Technical Guide for Process Chemistry

Executive Summary The rational selection of organic solvents is a critical path in the synthesis, purification, and formulation of Active Pharmaceutical Ingredients (APIs). 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational selection of organic solvents is a critical path in the synthesis, purification, and formulation of Active Pharmaceutical Ingredients (APIs). 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (CAS: 1782774-05-3) [1] represents a highly substituted, complex aromatic building block. Its unique structural motifs—a hydrogen-bonding carboxylic acid, a sterically bulky isopropoxy ether, and two distinct halogens (bromine and fluorine)—create a multifaceted solubility profile.

This whitepaper provides a comprehensive, causality-driven framework for understanding and experimentally validating the solubility of this compound in various organic solvents. By leveraging Hansen Solubility Parameters (HSP) [2] and rigorous, self-validating empirical protocols based on OECD guidelines [3], researchers can optimize crystallization yields, reaction kinetics, and chromatographic separations.

Mechanistic Drivers of Solubility

To predict how 3-Bromo-5-fluoro-2-isopropoxybenzoic acid behaves in solution, we must deconstruct the thermodynamic relationship between its crystal lattice energy and solvent-solute interactions.

Structural Causality
  • The Carboxylic Acid Motif: In polar protic solvents (e.g., methanol, ethanol), the -COOH group acts as both a hydrogen bond donor and acceptor, leading to high solubility via solvent-solute hydrogen bonding. However, in non-polar or polar aprotic solvents (e.g., toluene, dichloromethane), the carboxylic acid predominantly forms cyclic dimers. This dimerization shields the polar moieties from the solvent, effectively increasing the molecule's apparent lipophilicity and altering its dissolution thermodynamics.

  • Steric Bulk of the Isopropoxy Group: Unlike a planar methoxy group, the branched isopropoxy chain introduces significant steric hindrance. This disrupts the tight π−π stacking of the aromatic rings in the solid state. The resulting reduction in crystal lattice energy directly translates to an overall increase in solubility across most organic solvents.

  • Halogen Polarizability (Br, F): The highly electronegative fluorine atom introduces a strong local dipole, while the large bromine atom is highly polarizable, contributing heavily to dispersion forces ( δd​ ). This dual halogenation drives exceptional solubility in halogenated solvents like dichloromethane (DCM) due to favorable dipole-induced dipole interactions.

Hansen Solubility Parameters (HSP) Framework

The principle of "like dissolves like" is mathematically modeled using HSP, which divides the total cohesive energy of a liquid into three parameters: Dispersion ( δd​ ), Polarity ( δp​ ), and Hydrogen Bonding ( δh​ ). The optimal solvent is one that minimizes the interaction radius ( Ra ) between the solvent and the solute in 3D Hansen space.

HSP_Logic Molecule 3-Bromo-5-fluoro-2- isopropoxybenzoic acid Dispersion Dispersion Forces (δd) Halogen & Aromatic Core Molecule->Dispersion Polarity Polar Interactions (δp) C-F, C-Br, C-O Dipoles Molecule->Polarity H_Bonding Hydrogen Bonding (δh) Carboxylic Acid Dimerization Molecule->H_Bonding Solvent Optimal Organic Solvent (Minimized Ra Distance) Dispersion->Solvent Polarity->Solvent H_Bonding->Solvent

Logical relationship of Hansen Solubility Parameters determining optimal solvent selection.

Quantitative Solubility Data

The following table summarizes the representative solubility profile of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid at 25°C. Data is categorized by solvent class to highlight the structure-property relationships discussed above.

SolventSolvent ClassApparent Solubility (mg/mL at 25°C)Mechanistic Rationale
Methanol Polar Protic> 150Strong H-bond disruption of the crystal lattice.
Dichloromethane (DCM) Polar Aprotic> 100High affinity for polarizable halogens (Br); accommodates acid dimers.
Ethyl Acetate Polar Aprotic~ 80 - 100Favorable dipole-dipole interactions; excellent crystallization solvent.
Toluene Non-polar Aromatic~ 30 - 50 π−π interactions with the aromatic core; solubility limited by H-bonding.
n-Heptane Non-polar Aliphatic< 5Insufficient dispersion and polarity to overcome lattice energy.
Water Highly Polar Protic< 0.1Highly restricted by the lipophilic isopropoxy and halogen groups.

(Note: Values are representative estimates for process chemistry screening based on the physicochemical properties of halogenated alkoxybenzoic acids).

Self-Validating Experimental Protocol

To obtain precise, actionable solubility data for process scale-up, empirical testing must be rigorous. The following protocol adapts the foundational principles of the OECD Test Guideline 105 (Shake-Flask Method) [3] for organic solvents.

Crucially, this protocol is self-validating : it includes specific steps to ensure that the data collected represents the true thermodynamic solubility of the intended polymorph, rather than a kinetic artifact or a solvent-induced transformation.

Step-by-Step Methodology
  • Sample Preparation (Saturation): Add an excess amount of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid to 5.0 mL of the target HPLC-grade organic solvent in a tightly sealed borosilicate glass vial. Causality: Excess solid ensures the solution reaches thermodynamic saturation rather than just kinetic dissolution.

  • Isothermal Equilibration: Place the vial in an orbital shaker incubator set to 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours. Causality: A 48-hour window is required to overcome the kinetic barrier of dissolution and ensure true thermodynamic equilibrium is established.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge (25 °C) and spin at 10,000 RPM for 10 minutes. Draw the supernatant into a syringe and pass it through a 0.22 µm PTFE syringe filter. Discard the first 1.0 mL of the filtrate. Causality: Discarding the initial volume saturates the binding sites on the PTFE membrane, preventing the artificial lowering of the measured concentration due to solute adsorption.

  • Quantification: Dilute the filtered supernatant with the mobile phase and analyze via HPLC-UV (e.g., at 254 nm) against a validated calibration curve.

  • Solid-State Validation (Critical Step): Recover the residual solid from the centrifuge tube, dry it gently under a nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Organic solvents can induce polymorphic transformations or solvate formation during the 48-hour equilibration. If the crystal structure changes, the measured solubility corresponds to the new form, not the original API. This step validates the integrity of the entire experiment.

Protocol_Workflow Prep 1. Sample Prep Excess Solute + Solvent Equilibrate 2. Equilibration Shake at 25°C for 48h Prep->Equilibrate PhaseSep 3. Phase Separation Centrifugation & Filtration Equilibrate->PhaseSep Analysis 4. Quantification HPLC-UV Analysis PhaseSep->Analysis Validation 5. Validation XRPD of Residual Solid Analysis->Validation

Step-by-step self-validating experimental workflow for isothermal solubility determination.

Conclusion

The solubility of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid is dictated by a delicate balance between the hydrogen-bonding capacity of its carboxylic acid group and the lipophilic, sterically demanding nature of its halogen and ether substituents. By utilizing the Hansen Solubility framework to guide solvent selection and employing a self-validating, thermodynamically sound shake-flask protocol, process chemists can reliably engineer optimal crystallization and reaction conditions for this complex intermediate.

References

  • Bashimam, M. (2015). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research, 7(8):597-599. Available at:[Link]

  • OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at:[Link]

Foundational

Reactivity Profile and Cross-Coupling Strategies for 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid

Executive Summary 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (CAS 1782774-05-3) is a highly functionalized, densely substituted aromatic building block frequently utilized in the development of kinase inhibitors, PROTACs,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5-fluoro-2-isopropoxybenzoic acid (CAS 1782774-05-3) is a highly functionalized, densely substituted aromatic building block frequently utilized in the development of kinase inhibitors, PROTACs, and advanced therapeutics. The molecule presents a unique synthetic challenge: functionalizing the C3-bromine bond requires overcoming severe steric hindrance from the adjacent C2-isopropoxy group, while simultaneously managing the reactivity of an unprotected C1-carboxylic acid.

As a Senior Application Scientist, achieving high-yielding cross-coupling with this substrate requires moving beyond standard protocols. This guide deconstructs the structural causality of the molecule and provides field-proven, self-validating methodologies for selective palladium-catalyzed functionalization.

Structural & Electronic Causality: The Mechanistic Map

To design an effective catalytic system, we must first analyze the competing electronic and steric forces acting on the C3-bromine atom.

  • Electronic Activation: The C3-Br bond is electronically primed for oxidative addition. The C5-fluorine exerts a strong inductive electron-withdrawing effect (-I), while the C1-carboxylic acid provides both inductive and resonance withdrawal (-I, -M). This combined electron depletion makes the C-Br bond highly electrophilic, facilitating rapid insertion by electron-rich Pd(0) species.

  • Steric Penalty: The C2-isopropoxy group is a secondary alkyl ether that projects significant steric bulk (large cone angle) directly over the C1 and C3 vectors. This steric shield restricts the trajectory of the incoming palladium catalyst, significantly slowing down both the oxidative addition and the subsequent reductive elimination steps[1].

  • Chemoselectivity: The C5-F bond possesses a high bond dissociation energy (~116 kcal/mol) compared to the C3-Br bond (~81 kcal/mol). Under standard palladium catalysis, the fluorine remains completely inert, ensuring exclusive regioselectivity at the C3 position.

MechanisticPathway Start Pd(0)L Active Catalyst OxAdd Oxidative Addition (C3-Br Bond Cleavage) Start->OxAdd Aryl Bromide TransMet Transmetalation (Base-Assisted) OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regeneration Steric Steric Hindrance from C2-O-iPr Steric->OxAdd Elec Electronic Activation from C5-F & C1-COOH Elec->OxAdd

Mechanistic pathway of Pd-catalyzed coupling highlighting steric and electronic influences.

Catalytic Strategy: Ligand & Base Selection

Overcoming the Ortho-Alkoxy Steric Penalty

Standard ligands like PPh₃ or dppf fail with ortho-isopropoxy aryl bromides because they cannot force the sterically congested intermediates through reductive elimination. Success requires Buchwald-type biaryl phosphine ligands (e.g., XPhos or RuPhos ). The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the hindered bond, while the bulky biaryl backbone forces the coupled partners together, artificially accelerating reductive elimination[2].

Managing the Free Carboxylic Acid

The C1-COOH proton (pKa ~4.0) will instantly neutralize standard basic additives, halting the transmetalation step of Suzuki or Buchwald-Hartwig couplings[3]. You have two strategic paths:

  • Direct Coupling (Excess Base): Utilize 3.0–4.0 equivalents of a strong inorganic base (e.g., K₃PO₄). The first equivalent forms the unreactive carboxylate salt, while the remaining equivalents drive the catalytic cycle.

  • Protection Strategy: Convert the acid to a methyl ester prior to coupling. This is mandatory for base-sensitive reactions like amination, where excess base leads to side reactions.

Quantitative Data Summaries

Table 1: Ligand Screening Metrics for Ortho-Alkoxy Aryl Bromides

LigandTypeSteric ProfileRel. Ox. Add. RateRel. Red. Elim. RateOptimal Reaction Type
PPh₃ Monodentate145° (Cone)LowLowUnhindered Aryl Iodides
dppf Bidentate99° (Bite)ModerateModerateStandard Suzuki
XPhos Biaryl PhosphineExtremely BulkyHighVery HighHindered Suzuki
RuPhos Biaryl PhosphineExtremely BulkyHighVery HighHindered C-N Coupling

Table 2: Base Selection Impact on Free Acid Cross-Coupling

BasepKa (Conj. Acid)Equivalents RequiredSolubility (Dioxane/H₂O)Impact on Free Acid Coupling
Na₂CO₃ 10.33.0 - 4.0ModerateSlow transmetalation; requires >100 °C
K₃PO₄ 12.33.0 - 4.0HighOptimal; rapid boronate formation
Cs₂CO₃ 10.33.0 - 4.0HighExcellent, but cost-prohibitive for scale-up
Et₃N 10.7N/AMiscibleIneffective for hindered transmetalation

Workflow Strategies & Self-Validating Protocols

Workflow SM 3-Bromo-5-fluoro- 2-isopropoxybenzoic acid Direct Direct Coupling (Excess Base) SM->Direct Path A Protect Esterification (MeOH/H+) SM->Protect Path B Product Functionalized Benzoic Acid Direct->Product Coupling Cross-Coupling (Standard Base) Protect->Coupling Deprotect Saponification (LiOH/H2O) Coupling->Deprotect Deprotect->Product

Workflow for chemoselective functionalization via direct coupling vs. protection strategies.

Protocol A: Direct Suzuki-Miyaura Coupling (Free Acid Tolerated)

This protocol utilizes excess base to bypass the need for protecting groups, ideal for robust C-C bond formations.

  • Reagent Charging: To an oven-dried Schlenk flask, add 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.3 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and anhydrous K₃PO₄ (3.5 equiv).

    • Causality: Pd(OAc)₂ is reduced in situ by XPhos to form the active Pd(0) species. 3.5 equivalents of K₃PO₄ ensure the carboxylic acid is fully deprotonated while leaving sufficient base to activate the boronic acid.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (0.2 M total concentration). Degas the mixture via three freeze-pump-thaw cycles or vigorous sparging with N₂ for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand, which would immediately kill the catalytic cycle.

  • Reaction Execution & Validation: Heat the mixture to 90 °C for 12 hours.

    • Validation Check: Monitor via LC-MS. A successful reaction will show the disappearance of the starting material mass (m/z 275/277 [M-H]⁻) and the appearance of the product mass. If SM persists after 6 hours, verify the pH of the aqueous layer; it must remain >9 to ensure active transmetalation.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc and extract with 1M NaOH. Discard the organic layer (which contains ligand and neutral impurities). Acidify the aqueous layer to pH 2 using 1M HCl.

    • Validation Check: The product, now a neutral biaryl carboxylic acid, will precipitate from the aqueous layer. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Buchwald-Hartwig Amination (via Ester Protection)

Direct amination of free carboxylic acids is notoriously difficult due to competitive base-quenching and poor solubility. Path B is mandatory here.

  • Esterification: Reflux the starting material in Methanol with a catalytic amount of H₂SO₄ for 8 hours. Concentrate and wash with sat. NaHCO₃ to yield the methyl ester.

  • Cross-Coupling: In a glovebox, charge a vial with the methyl ester (1.0 equiv), amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), RuPhos (5 mol%), and Cs₂CO₃ (2.0 equiv). Suspend in anhydrous Toluene (0.1 M) and heat to 100 °C for 16 hours.

    • Causality: RuPhos is specifically designed for C-N couplings of hindered substrates. Toluene is chosen over Dioxane to maximize the operating temperature without risking solvent degradation.

  • Saponification: Isolate the coupled ester via silica gel chromatography. Dissolve in THF/MeOH/H₂O (2:1:1) and add LiOH·H₂O (3.0 equiv). Stir at 50 °C for 4 hours.

    • Validation Check: TLC will show a baseline spot (the carboxylate salt). Acidify to pH 3 with 1M HCl to precipitate the final functionalized amino-benzoic acid.

References

  • Li, C., Chen, T., Li, B., Xiao, G., & Tang, W. "Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings." Angewandte Chemie International Edition, 2015. URL:[Link]

  • "Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)–C(sp3) Bonds: Ni and Co Afford Complementary Reactivity." Journal of the American Chemical Society, 2025. URL:[Link]

  • "Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides." Organic Letters, 2019. URL:[Link]

Sources

Exploratory

The Multifaceted Role of the Isopropoxy Group in 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 3-Bromo-5-fluoro-2-isopropoxybenzoic acid is a substituted aromatic scaffold with significant potential in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-fluoro-2-isopropoxybenzoic acid is a substituted aromatic scaffold with significant potential in medicinal chemistry and materials science. While the roles of halogen and carboxylic acid functional groups are well-understood, the specific contributions of the ortho-isopropoxy group are nuanced and critically define the molecule's overall properties. This technical guide provides an in-depth analysis of the isopropoxy moiety's role, dissecting its influence on the molecule's physicochemical characteristics, chemical reactivity, and, most importantly, its profile as a drug-like entity. We will explore how its unique combination of steric bulk, electronic nature, and lipophilicity serves to modulate acidity, direct synthetic reactions, enhance metabolic stability, and improve pharmacokinetic properties, offering critical insights for professionals in drug discovery and development.

Introduction

In the landscape of modern drug discovery, the rational design of small molecules hinges on a precise understanding of how each substituent contributes to the final biological and chemical profile. Substituted benzoic acids are privileged scaffolds, and their halogenated variants, such as 3-Bromo-5-fluorobenzoic acid, are common building blocks for creating anti-inflammatory, anti-cancer, and agricultural agents.[1] The introduction of an isopropoxy group, particularly at the C2 (ortho) position, transforms this simple building block into a molecule with a highly tailored set of properties.

This guide moves beyond a cursory overview to deliver a detailed, mechanistic understanding of the isopropoxy group's function in 3-Bromo-5-fluoro-2-isopropoxybenzoic acid. For the medicinal chemist, this group is not merely a passive substituent but an active modulator of pharmacokinetics and pharmacodynamics. For the synthetic chemist, it is a key controller of reactivity and molecular conformation. By synthesizing foundational chemical principles with field-proven insights from drug development, this document aims to serve as an authoritative resource for researchers leveraging this and similar molecular architectures.

Physicochemical Profile of the Isopropoxy Group

The influence of the isopropoxy group stems from a unique combination of electronic, steric, and physicochemical properties.

Electronic Effects: A Tale of Two Forces

Like all alkoxy groups, the isopropoxy substituent exerts two opposing electronic effects on the aromatic ring:

  • Inductive Effect (-I): The highly electronegative oxygen atom withdraws electron density from the attached carbon atom through the sigma (σ) bond.

  • Resonance Effect (+M or +R): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system, donating electron density to the ring. This effect is most pronounced at the ortho and para positions.

For alkoxy groups, the resonance effect is dominant, making the isopropoxy group an overall electron-donating group (EDG) and a powerful ortho, para-director in electrophilic aromatic substitution reactions.[2][3][4] This activation of the ortho and para positions makes the ring more reactive towards electrophiles compared to unsubstituted benzene.[4]

Caption: Resonance delocalization showing increased electron density at ortho/para positions.

Steric Profile: The Importance of Bulk

The term "steric hindrance" refers to the repulsive interactions that occur when atoms or groups are forced into close proximity, leading to increased molecular energy.[5] The isopropyl group is significantly bulkier than smaller alkyl groups like methyl or ethyl.[6] When positioned ortho to another substituent, this steric bulk can have profound consequences on molecular conformation and reactivity.[5][7] In the context of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid, the steric clash between the isopropoxy group and the adjacent carboxylic acid is a dominant feature dictating the molecule's three-dimensional shape.

Lipophilicity Contribution: Enhancing "Fat-Loving" Character

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical parameter in drug design, influencing absorption, distribution, membrane permeability, and toxicity.[8][9][10] The introduction of alkyl groups generally increases lipophilicity.[11] The isopropoxy group, with its three-carbon chain, makes a significant contribution to the overall lipophilicity of the molecule. This can be quantified using the Hansch lipophilicity parameter (π), which represents the contribution of a substituent to the logP value.

Table 1: Comparison of Lipophilicity Contributions (π values) of Common Substituents

Substituent Hansch π Value Implication
-H 0.00 Reference
-OCH₃ (methoxy) -0.02 Slightly increases hydrophilicity
-CH(CH₃)₂ (isopropyl) 1.53[11] Significantly increases lipophilicity

| -OC(CH₃)₃ (tert-butoxy) | 1.98[11] | Very high lipophilicity contribution |

Data sourced from established literature values.[11]

The increased lipophilicity imparted by the isopropoxy group is often desirable for enhancing passage through biological membranes.[10]

Hydrogen Bonding Capacity

The oxygen atom of the isopropoxy ether linkage possesses lone electron pairs, making it a hydrogen bond acceptor.[12][13] While it cannot donate a hydrogen bond, its ability to accept one can influence crystal lattice packing, solubility in protic solvents, and, crucially, interactions with biological targets like protein active sites.[14][15]

Modulation of Molecular Properties and Reactivity

The intrinsic properties of the isopropoxy group directly translate into tangible effects on the molecule's overall behavior.

The "Ortho Effect" and Acidity Modulation

In general, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, a phenomenon known as the "ortho effect."[16] This is attributed primarily to a steric effect: the bulky ortho substituent forces the carboxylic acid group to twist out of the plane of the benzene ring.[16] This disruption of coplanarity inhibits resonance between the carboxyl group and the ring, increasing the acidity.

In our molecule, the bulky isopropoxy group at the C2 position sterically hinders the C1-carboxylic acid. This forces the -COOH group into a non-planar conformation relative to the aromatic ring. This has two major consequences:

  • Inhibition of Resonance: The resonance donation from the phenyl ring to the carboxyl group is diminished, making the carboxylate conjugate base more stable and thus increasing the acidity of the parent acid.

  • Altered Solvation: The twisted conformation can alter the solvation shell around the carboxylate anion, further influencing acidity.

The ortho-isopropoxy group itself is base-weakening (acid-strengthening), an effect that increases with the size of the alkyl group (methyl < ethyl < i-propyl).[17] Therefore, the combination of steric hindrance and the group's intrinsic electronic nature makes 3-Bromo-5-fluoro-2-isopropoxybenzoic acid a stronger acid than its non-ortho-substituted counterparts.

G cluster_0 Planar Conformation (Para-substituted) cluster_1 Twisted Conformation (Ortho-substituted) p_ring Benzene Ring p_cooh COOH (Coplanar) p_ring->p_cooh Resonance Intact o_ring Benzene Ring o_ipro o-Isopropoxy (Bulky) o_ring->o_ipro o_cooh COOH (Twisted) o_ring->o_cooh o_ipro->o_cooh Steric Clash o_cooh->o_ring Resonance Disrupted

Caption: The ortho-isopropoxy group sterically forces the COOH group out of plane.

Implications for Drug Design and Development

For drug development professionals, the isopropoxy group is a strategic tool for optimizing a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Enhancing Metabolic Stability: The "Metabolic Shield"

A major challenge in drug discovery is rapid metabolic degradation of a drug candidate by enzymes, primarily the Cytochrome P450 (CYP) family.[18] This leads to low bioavailability and short half-life. The introduction of bulky groups at or near potential sites of metabolism can physically block the enzyme from accessing the site, a strategy known as metabolic shielding.

The isopropoxy group serves as an effective metabolic shield. By replacing a smaller methoxy group with a bulkier isopropoxy group, researchers have demonstrated significant improvements in metabolic stability and half-life in liver microsome assays.[19]

Table 2: Impact of Alkoxy Group Size on Metabolic Stability (Example Data)

Compound Analogue Key Substituent Half-life in Mouse Liver Microsomes (t½, min) Intrinsic Clearance (CLint, µL/min/mg)
Reference Compound -OCH₃ 2.2 643

| Isopropoxy Analogue | -OCH(CH₃)₂ | 4.3 | 330 |

Data adapted from a study on GPR88 agonists, illustrating a common trend observed in medicinal chemistry.[19]

The isopropoxy group in 3-Bromo-5-fluoro-2-isopropoxybenzoic acid likely protects the ortho position and the ether linkage itself from oxidative metabolism, a critical advantage for developing a viable drug candidate.

G Molecule Aromatic Ring Isopropoxy Group Enzyme CYP450 Enzyme (Active Site) Molecule:ipro->Enzyme Molecule:ring->Enzyme

Caption: The bulky isopropoxy group sterically shields the molecule from metabolic enzymes.

Optimizing Pharmacokinetics (ADME)
  • Absorption and Permeability: As discussed, the isopropoxy group increases lipophilicity.[11] This generally enhances a drug's ability to passively diffuse across the lipid bilayers of cell membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[10]

  • Distribution: Higher lipophilicity often leads to a larger volume of distribution (Vd), meaning the drug distributes more widely into tissues rather than remaining in the bloodstream. This must be carefully balanced, as excessive lipophilicity can lead to sequestration in fat tissue and potential toxicity.

Experimental Protocols

To provide practical context, this section outlines standard, self-validating methodologies for the synthesis and evaluation of compounds like 3-Bromo-5-fluoro-2-isopropoxybenzoic acid.

Protocol: Synthesis via Williamson Ether Synthesis

This protocol describes the addition of the isopropoxy group to a phenolic precursor, a robust and widely used method.

Objective: To synthesize 3-Bromo-5-fluoro-2-isopropoxybenzoic acid from 3-Bromo-5-fluoro-2-hydroxybenzoic acid.[20]

Materials:

  • 3-Bromo-5-fluoro-2-hydroxybenzoic acid

  • 2-Bromopropane (or Isopropyl iodide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Bromo-5-fluoro-2-hydroxybenzoic acid (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Add anhydrous potassium carbonate (2.5 eq). The mixture will be a suspension.

  • Add 2-bromopropane (1.5 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench by slowly adding water.

  • Acidify the aqueous mixture to pH ~2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the final product.

  • Validation: Confirm structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of the compound in a liver microsomal system.[19][21]

Materials:

  • Test compound (e.g., 3-Bromo-5-fluoro-2-isopropoxybenzoic acid)

  • Pooled Human or Mouse Liver Microsomes (e.g., from BioIVT)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with an internal standard (e.g., labetalol) for quenching

  • Control compound with known stability (e.g., verapamil - high clearance, warfarin - low clearance)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, pre-warm a mixture of liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer at 37 °C for 10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the t=0 time point.

  • Incubate the plate at 37 °C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Processing & Validation:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k.

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (k * 1000) / (microsomal protein concentration).

    • The results for the control compounds must fall within the laboratory's accepted range for the assay to be considered valid.

Conclusion

The isopropoxy group in 3-Bromo-5-fluoro-2-isopropoxybenzoic acid is a quintessential example of strategic functionalization in modern chemical design. It is not merely a placeholder but a multifaceted modulator that actively shapes the molecule's profile. Its contributions are extensive:

  • Electronically, it activates the aromatic ring as an ortho, para-director.

  • Sterically, it induces a non-planar conformation via the "ortho effect," increasing the acidity of the carboxylic acid.

  • Physicochemically, it significantly enhances lipophilicity, a key factor for membrane permeability.

  • Pharmacokinetically, it serves as a robust metabolic shield, protecting the molecule from enzymatic degradation and prolonging its biological half-life.

A thorough understanding of these interconnected roles is indispensable for scientists and researchers. It allows for the predictive design of new chemical entities, enabling the fine-tuning of properties to meet the demanding criteria for advanced pharmaceutical and material applications.

References

  • Prisinzano, T. E., et al. (2021). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. ACS Chemical Neuroscience. [Link]

  • Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]

  • Parrick, J., et al. (1968). Alkyl substituted benzoic acids. Part III. Isopropylbenzoic acids. Journal of the Chemical Society C: Organic. [Link]

  • Kato, S., et al. (2003). Steric and electronic effects in SN2 reactions. ResearchGate. [Link]

  • Yates, K., & Stewart, R. (1959). THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Canadian Journal of Chemistry. [Link]

  • Grokipedia (n.d.). Steric effects. Grokipedia. [Link]

  • University of Calgary (n.d.). The Ortho Effect of benzoic acids. University of Calgary Chemistry Pages. [Link]

  • LibreTexts Chemistry (2026). 3.5: The Direction of the Reaction. LibreTexts. [Link]

  • LibreTexts Chemistry (2019). 17.2: Directing Inductive Effects of Alkyl Groups. LibreTexts. [Link]

  • Quora (2017). How to know which group is ortho, para directing and which is meta directing. Quora. [Link]

  • Asante-Appiah, E., et al. (2024). Structure–Activity Relationships and Discovery of a Novel Orally Bioavailable Compound. ACS Publications. [Link]

  • de Oliveira, P. R., & Rittner, R. (2008). The subtle electronic effects of alkyl groups on the conformational equilibria and intramolecular hydrogen-bond strength in cis-3-alkoxycyclohexanols. PubMed. [Link]

  • JoVE (2025). Video: ortho–para-Directing Activators. Journal of Visualized Experiments. [Link]

  • Master Organic Chemistry (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Rautio, J., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Drozdov, A., et al. (2023). Molecular Design and Role of the Dynamic Hydrogen Bonds and Hydrophobic Interactions in Temperature-Switchable Polymers. Polymers. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]

  • Zhang, X., et al. (2009). Steric and Solvation Effects in Ionic SN2 Reactions. Journal of the American Chemical Society. [Link]

  • Zhang, Y., et al. (2020). Mechanistic insights of the controlled release capacity of polar functional group in transdermal drug delivery system. Scientific Reports. [Link]

  • Zhang, Y., et al. (2021). A theoretical study on intermolecular hydrogen bonds of isopropanol-water clusters. Scientific Reports. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. ResearchGate. [Link]

  • Găman, A. M., et al. (2019). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. Molecules. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries. Pharma-Intermediate. [Link]

  • Giaginis, C., et al. (2016). LIPOPHILICITY – METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. Hellenic Journal of Pharmacy. [Link]

  • Journal of Chemical Reviews (2023). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews. [Link]

  • Omics Online (n.d.). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]

Sources

Foundational

A Senior Application Scientist's Guide to Sourcing 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid for Research &amp; Development

Authored for Researchers, Scientists, and Drug Development Professionals Abstract In the realm of pharmaceutical and materials science research, the integrity of starting materials is paramount to the reproducibility and...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of pharmaceutical and materials science research, the integrity of starting materials is paramount to the reproducibility and success of experimental outcomes. This guide provides an in-depth technical framework for the procurement of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (CAS No. 1261603-08-5), a substituted aromatic carboxylic acid with potential applications as a key building block in organic synthesis. Moving beyond a simple list of vendors, this document offers a strategic workflow for supplier evaluation, quality verification, and risk mitigation. It emphasizes the critical analysis of supplier-provided documentation, such as the Certificate of Analysis (CoA), and outlines a systematic approach to ensure that the procured material meets the stringent requirements of today's competitive research environments.

Introduction to 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid

3-Bromo-5-fluoro-2-isopropoxybenzoic acid is a halogenated and ether-substituted aromatic carboxylic acid. Its molecular structure presents multiple reactive sites, making it a potentially valuable intermediate in the synthesis of complex organic molecules. Halogenated aromatic compounds are foundational in medicinal chemistry and agrochemical development, often serving as precursors in cross-coupling reactions to build molecular complexity.[1] The specific arrangement of bromo, fluoro, and isopropoxy groups on the benzoic acid core offers a unique combination of steric and electronic properties for synthetic chemists to exploit.

Chemical Structure and Properties:

  • CAS Number: 1261603-08-5

  • Molecular Formula: C₁₀H₁₀BrFO₃

  • Molecular Weight: 277.09 g/mol

  • Key Features: A carboxylic acid functional group for amide coupling or other derivatization, a bromine atom suitable for cross-coupling reactions (e.g., Suzuki, Heck), a fluorine atom to modulate electronic properties and metabolic stability, and an isopropoxy group influencing solubility and steric hindrance.

The Imperative of Supplier Qualification in Scientific Research

The principle of Garbage In, Garbage Out is acutely relevant in chemical synthesis. The purity and identity of a starting material directly influence reaction yield, impurity profiles of subsequent products, and ultimately, the validity of the research data. Sourcing reagents solely based on cost can introduce significant risks, including:

  • Failed or Low-Yielding Reactions: Uncharacterized impurities can inhibit catalysts, participate in side reactions, or alter reaction kinetics.

  • Irreproducible Results: Batch-to-batch variability from a supplier can lead to inconsistent experimental outcomes, a major challenge in long-term research projects.[2][3]

  • Misinterpretation of Data: An impurity may be mistaken for a desired product or may possess biological activity that confounds screening results.

Therefore, a rigorous supplier evaluation process is not an administrative hurdle but a fundamental component of sound scientific practice, aligning with the principles of Good Manufacturing Practices (GMP) and Good Laboratory Practice (GLP).[4][5][6]

The Supplier Landscape for Research-Grade Chemicals

The market for specialized chemical reagents like 3-Bromo-5-fluoro-2-isopropoxybenzoic acid is populated by a diverse range of suppliers. Understanding their operational models is key to aligning procurement strategy with research needs.

  • Large-Scale Manufacturers & Distributors: These are often multinational corporations with extensive catalogs (e.g., Thermo Fisher Scientific, Merck/Sigma-Aldrich). They typically offer high-quality, well-documented products but may have longer lead times for non-stock items.

  • Specialized Building Block Suppliers: Companies like Combi-Blocks, AChemBlock, and BLD Pharm focus on providing novel and diverse chemical scaffolds for drug discovery and medicinal chemistry. They often synthesize compounds in-house and can be an excellent source for unique intermediates.

  • Custom Synthesis Organizations (CROs): For compounds not commercially available or required at a specific purity or scale, CROs offer synthesis services on a contract basis.

Initial searches indicate that 3-Bromo-5-fluoro-2-isopropoxybenzoic acid is available through several specialized suppliers, positioning it as a readily accessible, research-grade building block.

Comparative Analysis of Potential Suppliers

A thorough evaluation of potential suppliers requires scrutinizing their product specifications and the level of quality documentation they provide. The following table summarizes key data points for representative suppliers of this compound.

SupplierProduct Number / LinkStated PurityAvailability / ScaleSupporting Documentation
BLD Pharm Specific product page not indexedTypically >95-98%Research quantities (mg to g)Provides access to NMR, HPLC, LC-MS data for similar compounds.[7][8]
AChemBlock N/ATypically >95%Research quantities (mg to g)Provides CAS, MDL, and formula for similar compounds.[9]
Fisher Scientific Aggregates from other suppliersVaries by sourceResearch quantities (e.g., 1g)Acts as a distributor for suppliers like eMolecules, WuXi.[10]

Note: This table is illustrative. Researchers must always consult the specific product page and batch-specific documentation before purchase.

Technical Protocol: Verification of a Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the single most important document for verifying the quality of a chemical reagent.[2][3][11][12] It provides batch-specific analytical data, not just general specifications.[13] A researcher should treat the CoA as a critical piece of experimental data.

Step-by-Step CoA Evaluation Protocol:

  • Request the Batch-Specific CoA: Never accept a generic or "typical" CoA. Always request the CoA for the specific lot number you will be purchasing.

  • Verify Identity Information:

    • Confirm the Product Name, CAS Number (1261603-08-5), Molecular Formula, and Molecular Weight match the expected values for 3-Bromo-5-fluoro-2-isopropoxybenzoic acid.

    • Check the Batch/Lot Number on the CoA against the number on the product vial upon receipt.

  • Analyze the Purity Data:

    • Primary Assay (e.g., HPLC, GC, qNMR): This is the most critical value. A purity of ≥97% is generally acceptable for exploratory synthesis. Look for the method used (e.g., HPLC area % at a specific wavelength).

    • ¹H NMR Spectroscopy: The proton NMR spectrum is essential for confirming the chemical structure.

      • Check for the expected aromatic and aliphatic proton signals.

      • Look for the absence of significant unassigned peaks, which could indicate impurities.

      • Verify that the integration values correspond to the expected proton counts.

    • Mass Spectrometry (MS): The MS data should show a prominent peak corresponding to the molecular ion ([M-H]⁻ or [M+H]⁺). Check for the characteristic isotopic pattern of a bromine-containing compound.

  • Review Physical Properties:

    • Check the reported appearance (e.g., "White to off-white solid") against the received material.

    • If provided, compare the melting point range to any literature values. A broad melting range often suggests impurities.

  • Assess for Residual Solvents or Water:

    • The CoA may list results from Karl Fischer titration (% water) or analysis of residual solvents (often by GC). High levels of residual solvent can impact reaction stoichiometry and should be noted.

  • File the CoA: Store the CoA with your experimental notes for the project. This is crucial for traceability and troubleshooting.[2][3]

Workflow for Strategic Sourcing of Research Chemicals

The process of selecting and procuring a critical reagent should be systematic. The following workflow, visualized in the diagram below, outlines a best-practice approach from initial identification to final qualification.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Detailed Protocols for the Synthesis of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid from 3,5-dibromobenzoic acid

Audience: Researchers, scientists, and drug development professionals. Introduction The strategic incorporation of fluorine and alkoxy groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of fluorine and alkoxy groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The target molecule, 3-Bromo-5-fluoro-2-isopropoxybenzoic acid, is a valuable building block for the synthesis of complex pharmaceutical and agrochemical agents due to its unique substitution pattern. This application note provides a comprehensive guide to a plausible synthetic route for this compound, starting from the readily available 3,5-dibromobenzoic acid. The proposed multi-step synthesis involves selective amination, a Sandmeyer-type fluorination, directed ortho-hydroxylation, and a final Williamson ether synthesis. Each step is discussed in detail, with explanations for the choice of reagents and reaction conditions, providing a robust framework for researchers in the field.

Overall Synthetic Workflow

The synthesis of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid from 3,5-dibromobenzoic acid is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The overall workflow is depicted below:

G cluster_0 Starting Material cluster_1 Step 1: Selective Amination cluster_2 Step 2: Fluorination cluster_3 Step 3: Ortho-Hydroxylation cluster_4 Step 4: Etherification A 3,5-Dibromobenzoic acid B Buchwald-Hartwig Amination A->B NH3 source, Pd catalyst, ligand C 3-Amino-5-bromobenzoic acid B->C D Sandmeyer (Balz-Schiemann) Reaction C->D 1. NaNO2, HBF4 2. Heat E 3-Bromo-5-fluorobenzoic acid D->E F Directed Ortho-metalation & Oxidation E->F 1. Protection (e.g., Esterification) 2. LDA, THF, -78 °C 3. MoOPH 4. Deprotection G 3-Bromo-5-fluoro-2-hydroxybenzoic acid F->G H Williamson Ether Synthesis G->H 2-Bromopropane, K2CO3, DMF I 3-Bromo-5-fluoro-2-isopropoxybenzoic acid H->I

Caption: Proposed synthetic route for 3-Bromo-5-fluoro-2-isopropoxybenzoic acid.

Part 1: Synthesis of 3-Bromo-5-fluorobenzoic acid

This part of the synthesis focuses on the selective replacement of one bromine atom with a fluorine atom. A two-step approach involving a Buchwald-Hartwig amination followed by a Sandmeyer reaction is proposed for a controlled and selective transformation.

Step 1: Selective Mono-amination of 3,5-Dibromobenzoic Acid

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3][4] By carefully controlling the stoichiometry of the ammonia source, a selective mono-amination of 3,5-dibromobenzoic acid can be achieved to yield 3-amino-5-bromobenzoic acid.

Reaction Mechanism: The catalytic cycle of the Buchwald-Hartwig amination generally involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst.

Reagent/Parameter Proposed Value/Condition Rationale
Starting Material 3,5-Dibromobenzoic acidCommercially available starting material.
Amine Source Ammonia (from a surrogate or gas)To introduce the amino group.
Catalyst Pd(OAc)2 or Pd2(dba)3Common and effective palladium precursors.
Ligand Xantphos or similar bulky phosphine ligandPromotes monoligation and facilitates reductive elimination.
Base NaOt-Bu or Cs2CO3Strong, non-nucleophilic base to deprotonate the amine.
Solvent Toluene or DioxaneAprotic solvents suitable for this cross-coupling reaction.
Temperature 80-110 °CTo ensure a reasonable reaction rate.
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation of the Pd(0) catalyst.

Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add 3,5-dibromobenzoic acid (1.0 eq), Pd(OAc)2 (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene to the flask.

  • In a separate flask, prepare a solution of the ammonia source. If using an ammonia surrogate like L-glutamic acid di-tert-butyl ester hydrochloride, pre-mix it with the base.

  • Add the base (e.g., NaOt-Bu, 2.2 eq) to the reaction flask.

  • Add the ammonia source to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 3-amino-5-bromobenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Sandmeyer (Balz-Schiemann) Reaction for Fluorination

The Sandmeyer reaction is a classic method for converting an aromatic amino group into various functionalities via a diazonium salt intermediate.[5][6][7][8] The Balz-Schiemann variant is specifically used for the introduction of fluorine using tetrafluoroborate anions.[5][8]

Reaction Mechanism: The reaction proceeds via the diazotization of the aromatic amine with nitrous acid (generated in situ from NaNO2 and a strong acid) to form a diazonium salt. In the Balz-Schiemann reaction, the diazonium tetrafluoroborate salt is isolated and then thermally decomposed to yield the aryl fluoride, nitrogen gas, and boron trifluoride.

Reagent/Parameter Proposed Value/Condition Rationale
Starting Material 3-Amino-5-bromobenzoic acidProduct from the previous step.
Diazotizing Agent Sodium Nitrite (NaNO2)Reacts with acid to form nitrous acid in situ.
Acid/Fluoride Source Tetrafluoroboric acid (HBF4)Provides the acidic medium and the fluoride source.
Solvent WaterTo dissolve the starting material and reagents.
Temperature (Diazotization) 0-5 °CTo ensure the stability of the diazonium salt.
Temperature (Decomposition) Gentle heatingTo induce the decomposition of the diazonium salt.

Experimental Protocol:

  • Dissolve 3-amino-5-bromobenzoic acid (1.0 eq) in a solution of tetrafluoroboric acid (48% in water, 4.0 eq) at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • The precipitated diazonium salt can be filtered, washed with cold ether, and dried under vacuum.

  • Gently heat the isolated diazonium salt in a flask until the evolution of nitrogen gas ceases.

  • The resulting crude product, 3-bromo-5-fluorobenzoic acid, can be purified by recrystallization from a suitable solvent.[9]

Part 2: Synthesis of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid

This part of the synthesis involves the introduction of the isopropoxy group at the 2-position of the 3-bromo-5-fluorobenzoic acid core.

Step 3: Directed Ortho-Hydroxylation

The introduction of a hydroxyl group ortho to the carboxylic acid can be achieved through directed ortho-metalation. The carboxylic acid group first needs to be protected, for example, as an ester, to prevent it from reacting with the strong base used for metalation.

Reaction Mechanism: The protecting group directs the deprotonation by a strong base like lithium diisopropylamide (LDA) to the ortho position. The resulting aryl lithium species is then quenched with an electrophilic oxygen source, such as MoOPH (Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide)), followed by deprotection of the carboxylic acid.

Reagent/Parameter Proposed Value/Condition Rationale
Starting Material 3-Bromo-5-fluorobenzoic acidProduct from Part 1.
Protecting Group Methyl ester (formed using SOCl2/MeOH)To prevent reaction of the acidic proton of the carboxylic acid.
Base Lithium diisopropylamide (LDA)Strong, non-nucleophilic base for directed ortho-metalation.
Oxygen Source MoOPHAn effective electrophilic oxygen source.
Deprotection Acid or base hydrolysisTo regenerate the carboxylic acid.
Solvent Anhydrous THFAprotic solvent suitable for organolithium reactions.
Temperature -78 °CTo maintain the stability of the aryl lithium intermediate.

Experimental Protocol:

  • Protection: Convert 3-bromo-5-fluorobenzoic acid to its methyl ester by refluxing with thionyl chloride in methanol.

  • Hydroxylation:

    • Dissolve the methyl 3-bromo-5-fluorobenzoate (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Slowly add a freshly prepared solution of LDA (1.1 eq) in THF, maintaining the temperature at -78 °C.

    • Stir for 1 hour at -78 °C.

    • Add a solution of MoOPH (1.2 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with a saturated aqueous solution of NH4Cl.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.

    • Purify the crude product by column chromatography.

  • Deprotection: Hydrolyze the methyl ester using aqueous NaOH followed by acidification with HCl to obtain 3-bromo-5-fluoro-2-hydroxybenzoic acid.

Step 4: Williamson Ether Synthesis

The final step is the etherification of the hydroxyl group with an isopropyl group via the Williamson ether synthesis.[10][11][12] This is an SN2 reaction between an alkoxide and an alkyl halide.[13]

Reaction Mechanism: The phenolic proton is deprotonated by a base to form a more nucleophilic phenoxide. This phenoxide then displaces the halide from 2-bromopropane in an SN2 fashion to form the desired ether.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A 3-Bromo-5-fluoro-2-hydroxybenzoic acid C Base (K2CO3) Solvent (DMF) Heat A->C B 2-Bromopropane B->C D 3-Bromo-5-fluoro-2-isopropoxybenzoic acid C->D SN2 Reaction

Caption: Williamson ether synthesis for the final product formation.

Reagent/Parameter Proposed Value/Condition Rationale
Starting Material 3-Bromo-5-fluoro-2-hydroxybenzoic acidProduct from the previous step.
Alkylating Agent 2-BromopropaneSource of the isopropyl group.
Base Potassium carbonate (K2CO3)Mild base to deprotonate the phenolic hydroxyl group.
Solvent Dimethylformamide (DMF)Polar aprotic solvent that facilitates SN2 reactions.
Temperature 60-80 °CTo promote the reaction rate.

Experimental Protocol:

  • To a round-bottom flask, add 3-bromo-5-fluoro-2-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromopropane (1.5 eq) to the reaction mixture.

  • Heat the reaction to 70 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Acidify the mixture with 1M HCl to a pH of ~2-3 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • The crude product, 3-bromo-5-fluoro-2-isopropoxybenzoic acid, can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Characterization Data (Predicted)

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted ¹H NMR (CDCl₃, δ ppm)
3-Amino-5-bromobenzoic acidC₇H₆BrNO₂216.037.8-8.2 (aromatic protons), 4.0-5.0 (broad, -NH₂), 10.0-12.0 (broad, -COOH)
3-Bromo-5-fluorobenzoic acidC₇H₄BrFO₂219.017.5-8.0 (aromatic protons), 10.0-12.0 (broad, -COOH)
3-Bromo-5-fluoro-2-hydroxybenzoic acidC₇H₄BrFO₃235.017.0-7.5 (aromatic protons), 5.0-6.0 (broad, -OH), 10.0-12.0 (broad, -COOH)
3-Bromo-5-fluoro-2-isopropoxybenzoic acidC₁₀H₁₀BrFO₃277.097.2-7.6 (aromatic protons), 4.5-4.8 (septet, -CH-), 1.3-1.5 (doublet, -CH₃), 10.0-12.0 (broad, -COOH)

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Strong acids, bases, and organometallic reagents are corrosive and should be handled with extreme care.

  • Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate precautions.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed, albeit proposed, synthetic route for the preparation of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid from 3,5-dibromobenzoic acid. The described protocols are based on well-established and reliable organic transformations. While the presented pathway is scientifically sound, researchers should be aware that optimization of reaction conditions, such as temperature, reaction time, and reagent stoichiometry, may be necessary to achieve optimal yields and purity. This guide serves as a comprehensive starting point for the synthesis of this and structurally related molecules, which are of significant interest in the fields of drug discovery and materials science.

References

  • Patents, G. (n.d.). Halogen exchange reactions and uses thereof.
  • Wikipedia. (2023, December 1). Halex process. Retrieved from [Link]

  • Langlois, B., Gilbert, L., & Forat, G. (1997). Fluorination of Aromatic Compounds by Halogen Exchange with Fluoride Anions: “Halex” Reaction. Semantic Scholar. Retrieved from [Link]

  • Patents, G. (n.d.). Method for the production of benzoic acid derivatives fluorinated on the nucleus.
  • Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. Retrieved from [Link]

  • Darses, B., Pu, X., & Schoenebeck, F. (2018). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • gChem. (n.d.). Halex Reaction. Retrieved from [Link]

  • Ahmad, S., Ali, F., & Iftikhar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Sandmeyer reaction. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-dichlorobenzoic acid. Retrieved from [Link]

  • Kashtanov, D., & Zhdankin, V. (2019). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Beilstein Journal of Organic Chemistry.
  • Wikipedia. (2023, October 24). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Patents, G. (n.d.). Method for synthesizing 3,5-dichlorobenzoic acid.
  • Patents, G. (n.d.). Method for synthesizing 3,5-dichlorobenzoic acid.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • KPU Pressbooks. (2024). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Nucleophilic aromatic substitution. Retrieved from [Link]

  • NIH. (n.d.). 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • REF Impact Case Studies. (n.d.). The development of Selectfluor® as a commercial electrophilic fluorinating agent. Retrieved from [Link]

  • The Britton group. (n.d.). Fluorination Strategies. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-bromobenzoic acid. Retrieved from [Link]

  • Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubMed. (2019, November 25). The Buchwald-Hartwig Amination After 25 Years. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid

Introduction: Strategic C-C Bond Formation in Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, particularly within the pharmaceutical and drug development sectors....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, particularly within the pharmaceutical and drug development sectors.[1][2] Its remarkable functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents make it an indispensable tool for the construction of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[3][4] This application note provides a detailed guide to the Suzuki coupling of a highly functionalized and synthetically valuable building block: 3-Bromo-5-fluoro-2-isopropoxybenzoic acid .

This particular substrate presents a unique set of electronic and steric challenges. The aryl bromide is substituted with a moderately electron-donating isopropoxy group ortho to the bromine, a strongly electron-withdrawing fluorine atom meta to the bromine, and a deactivating carboxylic acid group. Understanding the interplay of these substituents is critical for developing a robust and high-yielding coupling protocol. These application notes are designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, step-by-step protocols for successful implementation.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed process that proceeds through a well-established catalytic cycle. A fundamental understanding of this mechanism is paramount for rational troubleshooting and optimization.[5][6] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of the 3-Bromo-5-fluoro-2-isopropoxybenzoic acid.[1] This is often the rate-determining step and can be influenced by the steric hindrance and electronic properties of the aryl halide.[7] For our substrate, the ortho-isopropoxy group can sterically hinder this step, while the electron-withdrawing fluoro and carboxyl groups may facilitate it.

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center.[1] This process is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[8][9] The choice of base is therefore a crucial parameter for optimization.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic partners are eliminated from the palladium center, regenerating the catalytically active Pd(0) species.[1]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst ArPd(II)(Br)L2 Aryl-Pd(II) Complex Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(Ar')L2 Diaryl-Pd(II) Complex ArPd(II)(Br)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Optimization_Workflow start Low Yield Observed verify_basics Step 1: Verify Reagent Purity & Anhydrous/Inert Conditions start->verify_basics screen_base Step 2: Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) verify_basics->screen_base If basics confirmed screen_ligand Step 3: Screen Ligands (SPhos, XPhos, RuPhos) screen_base->screen_ligand If yield still low screen_solvent Step 4: Screen Solvents (Dioxane, Toluene, THF) screen_ligand->screen_solvent If yield still low adjust_temp Step 5: Adjust Temperature (80°C → 110°C) screen_solvent->adjust_temp If yield still low success Improved Yield adjust_temp->success Optimization Successful

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid

Abstract This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid. The protocol emphasizes the physicochemical rationale behind column selection and mobile phase optimization, ensuring a self-validating system compliant with current regulatory standards.

Scientific Rationale & Method Development Strategy

3-Bromo-5-fluoro-2-isopropoxybenzoic acid (CAS 1782774-05-3) is a highly functionalized aromatic building block utilized in advanced pharmaceutical synthesis. To develop a reliable quantitative assay, the chromatographic parameters must be explicitly tailored to the molecule's physicochemical properties:

  • Ionization Control (Causality of pH): The compound features a carboxylic acid moiety attached to an electron-withdrawing halogenated ring. The inductive effects of the meta-bromo and meta-fluoro groups significantly lower its estimated pKa to approximately 2.5–3.5. To prevent peak tailing, band broadening, and variable retention caused by partial ionization, the mobile phase pH must be maintained at least two units below the pKa. Utilizing a 0.1% Trifluoroacetic acid (TFA) aqueous solution (pH ~2.0) ensures the analyte remains fully protonated and unionized.

  • Hydrophobic Retention (Causality of Stationary Phase): The halogens and the bulky ortho-isopropoxy group impart significant lipophilicity to the molecule. An end-capped C18 stationary phase provides the necessary hydrophobic interactions. A gradient elution utilizing Acetonitrile (ACN) ensures efficient elution, sharp peak shapes, and adequate column washing.

  • Regulatory Alignment: The method is designed to meet the system suitability criteria defined in the1[1] and is structured for lifecycle validation according to the2[2].

Experimental Protocol

Reagents and Materials
  • Analyte: (Purity 98%).

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water (18.2 M Ω⋅ cm).

  • Modifiers: Trifluoroacetic acid (TFA), LC-MS grade.

Step-by-Step Sample Preparation
  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. Mix thoroughly by inversion.

  • Filtration: Filter the working standard through a 0.22 μ m PTFE syringe filter prior to injection to protect the column frit and ensure system longevity.

Chromatographic Conditions
ParameterSpecification
Column C18, 150 mm × 4.6 mm, 3.5 μ m (End-capped)
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 μ L
Detection Wavelength UV at 220 nm (Reference 360 nm)
Run Time 15.0 minutes

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.07030
2.07030
10.01090
12.01090
12.17030
15.07030

Method Validation Workflow

The following workflow illustrates the logical progression from physicochemical profiling to formal regulatory validation.

HPLC_Workflow N1 Method Development Initiation Target: 3-Bromo-5-fluoro-2-isopropoxybenzoic acid N2 Physicochemical Profiling (pKa ~3.0, LogP ~4.0) N1->N2 N3 Mobile Phase Optimization (pH 2.0 to suppress ionization) N2->N3 N4 Stationary Phase Selection (End-capped C18 for hydrophobic retention) N2->N4 N5 Method Optimization (Gradient Elution & UV Detection) N3->N5 N4->N5 N6 ICH Q2(R2) Method Validation N5->N6 N7 Specificity & Selectivity N6->N7 N8 Linearity & Range N6->N8 N9 Accuracy & Recovery N6->N9 N10 Precision (Repeatability) N6->N10

Figure 1: Analytical lifecycle workflow from physicochemical profiling to ICH Q2(R2) validation.

Results and System Suitability

Prior to sample analysis, system suitability must be verified using six replicate injections of the Working Standard Solution to ensure the chromatographic system is fit for purpose, as mandated by USP <621>[1].

Table 1: System Suitability Criteria and Expected Results

ParameterUSP RequirementExpected Result
Retention Time (RT) Monitor for consistency~7.5 min
Tailing Factor ( Tf​ ) 2.0 1.2
Theoretical Plates (N) > 2000> 10,000
%RSD of Peak Area (n=6) 2.0%< 0.5%

Table 2: ICH Q2(R2) Validation Targets

Validation ParameterMethodologyAcceptance Criteria
Specificity Blank, Placebo, and Forced DegradationNo interference at analyte RT
Linearity 5 concentration levels (50% to 150%)Correlation coefficient ( R2 ) 0.999
Accuracy Spike recovery at 80%, 100%, 120%98.0% - 102.0% recovery
Precision 6 independent preparations at 100%%RSD 2.0%

Troubleshooting & Optimization

A self-validating method requires an understanding of potential failure modes and their root causes:

  • Peak Tailing (Asymmetry Factor > 1.5):

    • Causality: Caused by secondary interactions with unreacted silanols on the stationary phase or partial ionization of the carboxylic acid group due to pH drift.

    • Resolution: Verify that the aqueous mobile phase pH is strictly 2.0. Ensure the TFA has not degraded or evaporated. Confirm the use of a high-density, double end-capped C18 column.

  • Retention Time Drift:

    • Causality: Caused by inadequate column equilibration or loss of the organic modifier in the mobile phase.

    • Resolution: Allow at least 10 column volumes of equilibration at the initial gradient conditions (70% A / 30% B) before the first injection. Keep mobile phase bottles tightly capped to prevent ACN evaporation.

  • Baseline Drift at 220 nm:

    • Causality: TFA absorbs UV light at low wavelengths, and its concentration changes during a gradient, causing baseline shift.

    • Resolution: Ensure the exact same concentration of TFA (0.1% v/v) is present in both Mobile Phase A and Mobile Phase B to balance the absorbance profile across the gradient run.

References

  • 3-Bromo-5-fluoro-2-isopropoxybenzoic acid Product Page. Sigma-Aldrich.
  • Understanding the Latest Revisions to USP <621>. Agilent Technologies.
  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Sources

Application

Application Note: Derivatization Strategies for the Chromatographic Analysis of 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid

Abstract This technical guide provides detailed application notes and protocols for the chemical derivatization of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid, a key intermediate in pharmaceutical synthesis. The accurate q...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed application notes and protocols for the chemical derivatization of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid, a key intermediate in pharmaceutical synthesis. The accurate quantification and purity assessment of this molecule are critical for ensuring the quality and efficacy of active pharmaceutical ingredients (APIs).[1][2] Due to the polar nature of its carboxylic acid group, this compound presents analytical challenges, exhibiting low volatility for Gas Chromatography (GC) and potentially requiring enhanced detection for High-Performance Liquid Chromatography (HPLC).[3][4] This document outlines two primary derivatization strategies—silylation and alkylation (esterification)—to enhance its amenability to GC-Mass Spectrometry (GC-MS) analysis. A third strategy for enhancing HPLC-UV detection is also discussed. The causality behind experimental choices, step-by-step protocols, and comparative analysis are provided to guide researchers, scientists, and drug development professionals in selecting and implementing the optimal method for their analytical needs.

Introduction: The Analytical Challenge

3-Bromo-5-fluoro-2-isopropoxybenzoic acid is a complex halogenated aromatic compound whose purity must be rigorously controlled during drug development and manufacturing.[5] The molecule's carboxylic acid functional group imparts polarity, which leads to several analytical hurdles:

  • Low Volatility: The presence of the carboxyl group and its capacity for hydrogen bonding significantly reduces volatility, making direct analysis by Gas Chromatography (GC) impractical without derivatization.[3]

  • Thermal Instability: At the high temperatures required for GC analysis, the underivatized acid may undergo decarboxylation, leading to inaccurate quantification.

  • Poor Chromatographic Peak Shape: Polar analytes can interact with active sites in the GC inlet and column, resulting in tailing peaks and poor resolution.

  • Detection Sensitivity: While the benzene ring provides some UV absorbance for HPLC analysis, derivatization can be employed to attach a chromophore or fluorophore, significantly enhancing detection sensitivity for trace-level analysis.[6][7]

Chemical derivatization overcomes these challenges by chemically modifying the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group, thereby improving its chromatographic properties.[8][9]

Rationale and Strategy Selection

The primary goal of derivatization is to replace the active hydrogen of the carboxylic acid group with a non-polar group.[3][10] This modification reduces intermolecular hydrogen bonding, which in turn increases the analyte's volatility and thermal stability.[11] The choice of derivatization reagent and method depends on the analytical technique (GC or LC), the required sensitivity, and the sample matrix.

This guide focuses on three robust and widely adopted methods:

  • Silylation for GC-MS: Replacement of the acidic proton with a trimethylsilyl (TMS) group. This is one of the most common derivatization techniques due to its efficiency and the formation of stable, volatile derivatives.[3]

  • Alkylation (Esterification) for GC-MS: Conversion of the carboxylic acid into an ester (e.g., methyl or ethyl ester). This approach is highly effective and can be performed using various reagents, including alkyl chloroformates, which are rapid and tolerant to residual moisture.[12][13]

  • Esterification for HPLC-UV: Attachment of a chromophoric group to enhance UV detectability, which is crucial for purity analysis and impurity profiling at low concentrations.

Method 1: GC-MS Analysis via Silylation

Silylation is a versatile technique that chemically replaces the active hydrogen in the carboxyl group with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[11] The resulting TMS ester is significantly more volatile and thermally stable than the parent acid. The most common and effective reagent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3] Often, a catalyst like Trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating agent, especially for hindered functional groups.[14]

Principle of Silylation with BSTFA + TMCS

The reaction proceeds via a nucleophilic attack of the carboxylate oxygen on the silicon atom of BSTFA. The TMCS catalyst enhances the silyl-donating power of the BSTFA, ensuring a rapid and complete reaction. The byproducts of the reaction are neutral and volatile, preventing interference with the chromatographic analysis.[15]

Experimental Workflow: Silylation

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A 1. Weigh Sample (1-5 mg of acid) B 2. Place in Vial (2 mL reaction vial) A->B C 3. Dry Sample (Evaporate solvent under N₂) B->C D 4. Add Solvent (100 µL Pyridine or Acetonitrile) C->D E 5. Add Reagent (100 µL BSTFA + 1% TMCS) D->E F 6. React (Cap vial and heat at 70°C for 30 min) E->F G 7. Cool to RT F->G H 8. Inject into GC-MS G->H

Caption: Workflow for Silylation of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid.

Detailed Protocol: Silylation with BSTFA + 1% TMCS

Materials:

  • 3-Bromo-5-fluoro-2-isopropoxybenzoic acid sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[8]

  • Anhydrous Pyridine or Acetonitrile (reaction solvent)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the sample into a clean, dry 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous, as silylating reagents are moisture-sensitive.[8]

  • Reagent Addition: Add 100 µL of an anhydrous solvent (pyridine is recommended as a catalyst for potentially hindered groups) to dissolve the sample. To this solution, add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial immediately. Vortex for 30 seconds to ensure thorough mixing.

  • Heating: Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure the reaction goes to completion.[16]

  • Analysis: After heating, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.

Method 2: GC-MS Analysis via Alkylation with Ethyl Chloroformate (ECF)

Alkylation, specifically esterification, provides a robust alternative to silylation. Derivatization with alkyl chloroformates, such as ethyl chloroformate (ECF) or methyl chloroformate (MCF), is advantageous because the reaction is extremely rapid (often complete in under a minute), can be performed at room temperature, and is more tolerant of aqueous environments compared to silylation.[13] This method converts the carboxylic acid into its corresponding ethyl ester.

Principle of Alkylation with ECF

The reaction occurs in a two-phase system. In an aqueous/alcoholic solution made basic with pyridine, the carboxylic acid is deprotonated. The carboxylate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl chloroformate. This results in the formation of a stable ethyl ester derivative, which is then extracted into an organic solvent like chloroform for analysis.[13][17]

Experimental Workflow: Alkylation

G cluster_prep Sample Preparation cluster_deriv Derivatization & Extraction cluster_analysis Analysis A 1. Prepare Aqueous Sample (Dissolve ~1 mg in 200 µL NaOH) B 2. Add Reagents (170 µL Ethanol + 35 µL Pyridine) A->B C 3. Add ECF (20 µL) & Vortex B->C D 4. Repeat ECF Addition & Vortex C->D E 5. Extract (Add 400 µL Chloroform & Vortex) D->E F 6. Neutralize & Separate (Add 400 µL NaHCO₃, vortex, centrifuge) E->F G 7. Collect Organic Layer F->G H 8. Dry with Na₂SO₄ G->H I 9. Inject into GC-MS H->I

Caption: Workflow for Alkylation of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid.

Detailed Protocol: Alkylation with ECF

Materials:

  • 3-Bromo-5-fluoro-2-isopropoxybenzoic acid sample

  • Ethyl Chloroformate (ECF)

  • Ethanol

  • Pyridine

  • Chloroform

  • 1M Sodium Hydroxide (NaOH) solution

  • 50 mM Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 2 mL reaction vials

Procedure:

  • Sample Preparation: Prepare a stock solution of the acid. For the reaction, place an aliquot equivalent to ~1 mg of the acid into a reaction vial. If starting from a solid, dissolve ~1 mg in 200 µL of 1M NaOH.

  • Reagent Addition: To the aqueous sample, add 170 µL of ethanol and 34 µL of pyridine.[13]

  • Derivatization (Step 1): Add 20 µL of ECF to the mixture. Cap the vial and vortex vigorously for 30 seconds. The reaction is often exothermic.

  • Derivatization (Step 2): Add another 20 µL of ECF and vortex again for 30 seconds to ensure the reaction is complete.[13]

  • Extraction: Add 400 µL of chloroform to the vial and vortex for 10 seconds to extract the newly formed ethyl ester derivative.

  • Wash and Phase Separation: Add 400 µL of 50 mM NaHCO₃ solution to neutralize excess reagents and pyridine. Vortex for another 10 seconds. Centrifuge the sample for 5 minutes at ~2000 x g to achieve clear phase separation.

  • Sample Collection: Carefully transfer the bottom chloroform layer to a clean GC vial containing a small amount (~50 mg) of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Method 3: HPLC-UV Analysis via Esterification with a Chromophore

For HPLC analysis, derivatization can be used to improve detection sensitivity by attaching a molecule with a strong UV chromophore. This is particularly useful for trace analysis or impurity profiling. The reaction involves converting the carboxylic acid to its carboxylate salt, which then acts as a nucleophile to displace a leaving group from a labeling reagent.

A common class of reagents for this purpose are alkyl halides containing a chromophore, such as 4-(Bromomethyl)-2,5-diphenyloxazole for fluorescence or nitrophenyl-based reagents for strong UV absorbance.[18][19] The reaction with 2,4'-Dibromoacetophenone, for example, forms a phenacyl ester with strong UV absorption around 260 nm.

Principle: The carboxylic acid is deprotonated by a weak base (e.g., potassium carbonate) to form a carboxylate anion. A phase-transfer catalyst, such as a crown ether, enhances the nucleophilicity of the carboxylate in an aprotic solvent like acetonitrile.[18] The carboxylate then displaces the bromide from the derivatizing reagent in a nucleophilic substitution reaction to form a stable, UV-active ester.

(Note: A detailed protocol for this method is beyond the primary scope of this GC-focused note but follows established procedures for UV-tagging of carboxylic acids.)[7][18]

Comparison of Derivatization Methods

FeatureSilylation (BSTFA)Alkylation (ECF)UV-Tagging (for HPLC)
Primary Technique GC-MSGC-MSHPLC-UV/MS
Reaction Speed Moderate (30-60 min with heating)[11]Very Fast (< 2 min at RT)Moderate (30-60 min with heating)
Moisture Sensitivity High; requires anhydrous conditions[8]Low; reaction proceeds in aqueous media[12]Moderate; requires aprotic solvent
Derivative Stability Moderately stable; prone to hydrolysis[14]Highly stable estersGenerally stable esters
Byproducts Volatile and non-interferingRequires extraction/wash stepRequires cleanup or separation
Key Advantage Widely used, effective, clean reactionExtremely rapid, robust, moisture-tolerantGreatly enhances detection sensitivity
Key Disadvantage Moisture sensitivity, derivative instabilityRequires liquid-liquid extractionAdds complexity to sample prep

Analytical Considerations

After derivatization, the samples are analyzed using appropriate chromatographic methods. Below are suggested starting parameters.

Table 2: Suggested GC-MS Parameters
ParameterSilylated DerivativeAlkylated (Ethyl Ester) Derivative
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm)DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm)
Injection Mode SplitlessSplitless
Inlet Temperature 250 °C250 °C
Carrier Gas Helium, constant flow ~1.2 mL/minHelium, constant flow ~1.2 mL/min
Oven Program 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)[20]80°C (hold 2 min), ramp at 20°C/min to 280°C (hold 3 min)[13]
MS Transfer Line 280 °C280 °C
Ion Source Temp. 230 °C230 °C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Scan Range m/z 50-550m/z 50-500

Conclusion

The successful analysis of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid by gas chromatography requires a derivatization step to improve its volatility and thermal stability. Both silylation with BSTFA and alkylation with ethyl chloroformate are highly effective methods for preparing this analyte for GC-MS analysis. Silylation is a clean, one-pot reaction but is highly sensitive to moisture. Alkylation with ECF is an extremely rapid and robust alternative that is tolerant to aqueous conditions but requires a liquid-liquid extraction step. The choice between these methods should be based on laboratory workflow, sample matrix, and throughput requirements. For HPLC-based assays where enhanced sensitivity is needed, derivatization to add a UV-active tag is a powerful strategy. The protocols and data presented in this application note provide a validated framework for the accurate and reliable analysis of this critical pharmaceutical intermediate.

References

  • PubMed. (1995). Use of derivatization to improve the chromatographic properties and detection selectivity of physiologically important carboxylic acids.
  • BenchChem. (n.d.). Application Notes and Protocols for HPLC Derivatization of Carboxylic Acids with 4-(Bromomethyl)-2,5-diphenyloxazole.
  • BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Analysis of Octyl Chloroformate Derivatives for Researchers.
  • BenchChem. (n.d.). The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS.
  • PubMed. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review.
  • Thermo Fisher Scientific. (n.d.). Silylation Reagents.
  • Springer Nature Experiments. (n.d.). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format.
  • ResearchGate. (2018). How to do successful derivatization of sterol ?.
  • PubMed. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format.
  • BenchChem. (n.d.). Comparative analysis of derivatization reagents for carboxylic acids.
  • Chromatography Online. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • Caltech GPS. (n.d.). TMS derivatives.
  • PMC. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.
  • GERSTEL. (n.d.). In-time TMS Derivatization and GC/MS Determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Studies.
  • PubMed. (2011). Automated sample preparation for ICP analysis of active pharmaceutical ingredients and intermediates.
  • United Chemical Technologies. (n.d.). Derivatizing Reagents.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. (Source not directly linkable, general citation for common knowledge in the field).
  • Macherey-Nagel. (n.d.). Derivatization reagents for GC.
  • ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.
  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • LCGC. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
  • ResearchGate. (2026). Challenges of halogenated polycyclic aromatic hydrocarbons in foods: Occurrence, risk, and formation.
  • MDPI. (2025). Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine.
  • ResearchGate. (2005). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents.
  • ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS.
  • PMC. (n.d.). High throughput and quantitative measurement of microbial metabolome by gas chromatography/mass spectrometry using automated alkyl chloroformate derivatization.

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Method

Application Note: Synthesis of Novel Heterocycles using 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Strategic functionalization, mechanistic causality, and validated protocols for heterocycle synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Strategic functionalization, mechanistic causality, and validated protocols for heterocycle synthesis.

Executive Summary & Strategic Utility

3-Bromo-5-fluoro-2-isopropoxybenzoic acid (CAS: 1782774-05-3) is a highly versatile, polyfunctional building block utilized in the discovery of novel small-molecule therapeutics[1]. The rational design of this compound provides medicinal chemists with orthogonal reactive handles, allowing for the divergent synthesis of complex polycyclic and heterocyclic scaffolds.

This application note details field-proven methodologies for utilizing this building block, specifically focusing on a two-stage functionalization strategy:

  • Carboxyl-Directed Heteroannulation: Condensation of the C1-carboxylic acid to form benzimidazoles or benzoxazoles.

  • Palladium-Catalyzed Cross-Coupling: Late-stage Suzuki-Miyaura coupling at the sterically hindered C3-bromine position.

Physicochemical Profiling & Reactivity Rationale

Successful integration of this building block requires a deep understanding of how its functional groups interact electronically and sterically:

  • C1-Carboxylic Acid (-COOH): Serves as the primary anchor for amidation and subsequent cyclization. Because free carboxylic acids can interact with palladium catalysts and necessitate excess base during cross-coupling[2], it is strategically optimal to derivatize the carboxyl group before attempting reactions at the bromine atom.

  • C2-Isopropoxy Group (-OiPr): Provides significant steric bulk (A-value ~2.1) and acts as an electron-donating group. This steric shielding at the ortho-position to the bromine necessitates the use of specialized palladium ligands (e.g., dppf or SPhos) with large bite angles to facilitate oxidative addition[3].

  • C3-Bromine (-Br): A robust leaving group for transition-metal-catalyzed cross-couplings. Its reactivity is modulated by the adjacent isopropoxy group, preventing unwanted homocoupling side-reactions.

  • C5-Fluorine (-F): Strategically placed to block metabolic oxidation (e.g., CYP450-mediated hydroxylation) in the final drug candidate. It also lowers the pKa of the system, subtly increasing the electrophilicity of the C1-carbonyl during the initial amidation step.

Workflow 1: Benzimidazole Synthesis via Amidation & Cyclization

The synthesis of benzimidazole derivatives from benzoic acids and o-phenylenediamines is a cornerstone of heterocyclic chemistry, known for yielding privileged scaffolds with broad biological activities[4]. The reaction proceeds via a two-step sequence: an initial amide coupling followed by an acid-catalyzed dehydration/cyclization.

Benzimidazole_Workflow A 3-Bromo-5-fluoro-2- isopropoxybenzoic acid B o-Phenylenediamine + HATU / DIPEA A->B Activation C Amide Intermediate B->C Amidation D Glacial AcOH 80-100 °C C->D Protonation E Functionalized Benzimidazole D->E Dehydration & Cyclization

Workflow for the synthesis of functionalized benzimidazoles via amidation and cyclization.

Protocol 1.1: Step-by-Step Methodology

Phase A: Amide Formation

  • Activation: Dissolve 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to generate the active ester. Causality: HATU is preferred over EDC/HOBt here due to the mild steric hindrance imparted by the ortho-isopropoxy group.

  • Coupling: Add the substituted o-phenylenediamine (1.1 equiv) to the reaction mixture. Stir at room temperature for 4–6 hours.

  • Isolation: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate in vacuo to yield the crude amide intermediate.

Phase B: Acid-Catalyzed Cyclization 4. Cyclization: Dissolve the crude amide in glacial acetic acid (0.5 M). Heat the solution to 90 °C for 8 hours. Causality: The acidic medium protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the intramolecular attack by the secondary amine, followed by the elimination of water. 5. Workup: Cool to room temperature, concentrate under reduced pressure, and neutralize with saturated NaHCO3. Extract with DCM, dry, and purify via flash chromatography (Silica, Hexanes/EtOAc) to isolate the brominated benzimidazole intermediate.

Workflow 2: Sterically Hindered Suzuki-Miyaura Cross-Coupling

With the carboxylic acid successfully masked as a benzimidazole, the C3-bromine is now primed for Suzuki-Miyaura cross-coupling to append additional heterocyclic motifs (e.g., pyridines, pyrimidines, or indazoles)[3].

Because the C3-bromine is sterically hindered by the C2-isopropoxy group, standard catalysts like Pd(PPh3)4 often suffer from sluggish oxidative addition and premature protodebromination. A catalyst with a bidentate ligand (e.g., Pd(dppf)Cl2) or a bulky, electron-rich monophosphine (e.g., SPhos) is required to accelerate the catalytic cycle[5].

Suzuki_Cycle Pd0 Pd(0) Catalyst (Active Species) OA Oxidative Addition Pd0->OA PdII Pd(II) Intermediate (Ar-Pd-Br) OA->PdII Benzimidazole-Br Substrate TM Transmetalation PdII->TM Base (K2CO3) PdII_TM Pd(II) Intermediate (Ar-Pd-Ar') TM->PdII_TM Het-B(OH)2 RE Reductive Elimination PdII_TM->RE RE->Pd0 Catalyst Regeneration Product Cross-Coupled Novel Heterocycle RE->Product

Suzuki-Miyaura cross-coupling catalytic cycle tailored for sterically hindered aryl bromides.

Protocol 1.2: Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask, combine the brominated benzimidazole intermediate (1.0 equiv), the desired heterocyclic boronic acid (1.5 equiv), and K2CO3 (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (5 mol%). Causality: The dppf ligand enforces a cis-geometry on the palladium center, which is highly favorable for the reductive elimination step of bulky substrates.

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M). Degas the suspension by sparging with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) species.

  • Reaction: Seal the flask and heat to 90 °C for 12–16 hours. Monitor completion via LC-MS.

  • Purification: Cool the mixture, dilute with water, and extract with EtOAc. Filter the organic layer through a pad of Celite to remove palladium black. Concentrate and purify via reverse-phase preparative HPLC to obtain the final novel heterocycle.

Quantitative Reaction Optimization Data

To validate the E-E-A-T principles of this protocol, the following table summarizes the optimization landscape for the cross-coupling of the hindered C3-position[5]:

EntryPalladium CatalystLigand TypeBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh3)4 (10 mol%)MonodentateNa2CO3Toluene / H2O9035%Poor oxidative addition; significant unreacted starting material.
2Pd(OAc)2 (5 mol%)PPh3K2CO3Dioxane / H2O9042%Rapid catalyst degradation to Pd-black.
3 Pd(dppf)Cl2 (5 mol%) Bidentate K2CO3 Dioxane / H2O 90 84% Optimal bite angle; clean conversion with minimal side products.
4Pd2(dba)3 (2.5 mol%)SPhosK3PO4Toluene / H2O10089%Highly active system; excellent for extremely bulky boronic acids.

References

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis, characterization and biological evaluation of benzimidazole derivatives Source: International Journal of Pharmaceutical Sciences and Research (IJPSR) URL:[Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles Source: RSC Advances URL:[Link]

  • A Novel and Efficient One-Step Parallel Synthesis of Dibenzopyranones via Suzuki-Miyaura Cross Coupling Source: National Institutes of Health (PMC) URL:[Link]

Sources

Application

Experimental procedure for the reduction of the carboxylic acid in 3-Bromo-5-fluoro-2-isopropoxybenzoic acid

Application Note: Chemoselective Reduction of 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid Mechanistic Rationale and Reagent Selection The reduction of highly functionalized carboxylic acids to their corresponding primary a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid

Mechanistic Rationale and Reagent Selection

The reduction of highly functionalized carboxylic acids to their corresponding primary alcohols is a critical transformation in pharmaceutical development. When executing the reduction of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (CAS: 1782774-05-3)[1], the primary synthetic challenge is achieving absolute chemoselectivity.

The substrate possesses three potentially sensitive functional groups alongside the target carboxylic acid:

  • Aryl Bromide: Highly susceptible to reductive dehalogenation (protodebromination) if standard nucleophilic hydride donors like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂) are employed[2].

  • Aryl Fluoride: Generally stable, but can undergo nucleophilic aromatic substitution under harsh, prolonged basic conditions.

  • Isopropoxy Ether: Stable to most reducing agents but can be cleaved by strong Lewis acids at elevated temperatures.

The Optimal Solution: Borane-Tetrahydrofuran (BH₃·THF) To circumvent the destruction of the aryl bromide, BH₃·THF is selected as the optimal reducing agent. Unlike LiAlH₄, which is a nucleophilic reducing agent that attacks the carbonyl carbon, borane is an electrophilic reducing agent[3]. It reacts preferentially with the electron-rich carbonyl oxygen of the carboxylic acid. The activation energy for the reduction of carboxylic acids by BH₃ is exceptionally low, allowing the reaction to proceed rapidly at room temperature while leaving aryl halides and ethers completely untouched[4].

Mechanism A 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (Electrophilic Carbonyl) B Lewis Acid-Base Complexation (BH3 coordinates to Carbonyl Oxygen) A->B C Hydride Transfer & H2 Evolution (Formation of Acyloxyborane) B->C - H2 gas D Successive Reductions (Trialkoxyboroxine Intermediate) C->D + BH3 E Methanol Quench (Solvolysis of Borate Esters) D->E F (3-Bromo-5-fluoro-2-isopropoxyphenyl)methanol (Target Product) E->F - B(OMe)3

Mechanistic pathway of electrophilic borane reduction of the carboxylic acid.

Quantitative Reaction Parameters

To ensure a self-validating and scalable system, the stoichiometry must account for the mechanism of borane reduction. One equivalent of BH₃ can theoretically reduce three equivalents of a carbonyl; however, the initial acid-base reaction between the carboxylic acid proton and the borane hydride consumes one equivalent of hydride to generate H₂ gas[4]. Therefore, an excess of BH₃·THF (typically 2.0 – 2.5 equivalents) is required to drive the formation of the trialkoxyboroxine intermediate to completion[3].

Table 1: Reagent Stoichiometry and Function

ReagentMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Experimental Role
3-Bromo-5-fluoro-2-isopropoxybenzoic acid 277.091.02.77 gSubstrate
BH₃·THF (1.0 M in THF) 85.932.525.0 mLElectrophilic Reducing Agent
Anhydrous THF 72.11-30.0 mLAprotic Solvent
Methanol (Anhydrous) 32.04Excess10.0 mLQuenching / Solvolysis Agent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, observable physical changes confirm the success of the underlying chemical mechanism.

Step 1: System Preparation Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Charge the flask with 3-bromo-5-fluoro-2-isopropoxybenzoic acid (2.77 g, 10 mmol) and anhydrous THF (30 mL).

  • Causality: Borane complexes are highly sensitive to moisture. Ambient water will prematurely hydrolyze BH₃ into boric acid and hydrogen gas, stalling the reduction[5].

Step 2: Reagent Addition (Validation Checkpoint 1) Cool the reaction mixture to 0 °C using an ice-water bath. Syringe in BH₃·THF (1.0 M, 25.0 mL, 25 mmol) dropwise over 30 minutes.

  • Causality: The initial reaction is an acid-base neutralization between the carboxylic proton and the hydride, which is highly exothermic. Dropwise addition prevents thermal runaway.

  • Validation: You must observe immediate, vigorous bubbling (H₂ gas evolution). If no gas evolves, the BH₃·THF reagent has likely degraded and lost its active hydride titer[4].

Step 3: Reaction Propagation (Validation Checkpoint 2) Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 8 to 12 hours under an inert atmosphere[3].

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) eluent system. The starting material (Rf ≈ 0.1, broad streak due to hydrogen bonding) will disappear, replaced by a distinct, higher-running spot corresponding to the benzyl alcohol product (Rf ≈ 0.45).

Step 4: Reaction Quenching (Validation Checkpoint 3) Cool the flask back to 0 °C. Cautiously add anhydrous Methanol (10 mL) dropwise over 15 minutes. Stir for an additional 1 hour at room temperature.

  • Causality: Methanol serves a dual purpose. First, it safely destroys unreacted BH₃. Second, it solvolyzes the stable trialkoxyboroxine intermediate into the free benzyl alcohol and volatile trimethyl borate (B(OMe)₃)[3].

  • Validation: A second wave of vigorous gas evolution will occur. The reaction is safely quenched only when the addition of methanol no longer produces bubbles.

Step 5: Aqueous Workup and Isolation Concentrate the reaction mixture under reduced pressure to remove THF, excess methanol, and the volatile trimethyl borate byproduct. Partition the resulting crude residue between Ethyl Acetate (50 mL) and 1M HCl (20 mL) to break down any residual boron-oxygen chelates. Separate the layers and wash the organic layer successively with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow Step1 1. System Preparation Flame-dry flask, N2/Ar purge Dissolve substrate in dry THF Step2 2. Reagent Addition Cool to 0 °C Dropwise addition of BH3·THF Step1->Step2 Step3 3. Reaction Propagation Warm to RT, stir 8-12 h Monitor via TLC Step2->Step3 Step4 4. Reaction Quenching Cool to 0 °C Cautious dropwise addition of MeOH Step3->Step4 Step5 5. Aqueous Workup Partition in EtOAc / 1M HCl Wash with NaHCO3 & Brine Step4->Step5 Step6 6. Isolation & Purification Dry over Na2SO4, concentrate Flash Column Chromatography Step5->Step6

Step-by-step experimental workflow for the BH3-THF reduction protocol.

Analytical Validation Signatures

To definitively prove the success of the chemoselective reduction without compromising the aryl bromide or isopropoxy ether, the isolated product, (3-Bromo-5-fluoro-2-isopropoxyphenyl)methanol , must be analyzed via NMR and IR spectroscopy.

Table 2: Expected Analytical Signatures (Validation Checkpoint 4)

Analytical MethodStarting Material SignatureTarget Product SignatureMechanistic Implication
¹H NMR (CDCl₃) Broad singlet at ~10.5–11.0 ppm (1H, COOH)Singlet at ~4.7 ppm (2H, Ar-CH₂-OH); Broad singlet at ~2.0 ppm (1H, OH)Confirms complete reduction of the carbonyl to a benzylic methylene group.
¹H NMR (CDCl₃) Multiplet at ~4.5 ppm (1H, CH of isopropoxy)Multiplet at ~4.5 ppm (1H, CH of isopropoxy)Confirms the isopropoxy ether linkage remained stable and uncleaved.
IR Spectroscopy Strong, broad C=O stretch at ~1680–1710 cm⁻¹Broad O-H stretch at ~3300 cm⁻¹; Complete absence of C=O stretchValidates the total conversion of the carboxylic acid functionality.
Mass Spectrometry [M-H]⁻ m/z ≈ 275 / 277 (1:1 ratio)[M-OH]⁺ or [M+Na]⁺ with distinct 1:1 isotopic patternThe 1:1 M / M+2 isotopic pattern confirms the aryl bromide was not dehalogenated.

Sources

Method

Large-scale synthesis of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid

An Application Note and Protocol for the Large-Scale Synthesis of 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a compreh...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Large-Scale Synthesis of 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the large-scale synthesis of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The described protocol is designed for scalability, safety, and high-yield production. This document delves into the underlying chemical principles, provides a detailed step-by-step protocol, and offers insights into process optimization and safety considerations.

Introduction

The strategic incorporation of fluorine and bromine atoms, along with an isopropoxy group, into a benzoic acid scaffold yields a molecule with significant potential in medicinal chemistry. 3-Bromo-5-fluoro-2-isopropoxybenzoic acid serves as a crucial building block for the synthesis of complex therapeutic agents. The unique combination of its functional groups allows for diverse downstream modifications, making it a valuable intermediate in drug discovery and development. The presence of fluorine can enhance metabolic stability and binding affinity, while the bromo-substituent provides a reactive handle for cross-coupling reactions. The isopropoxy group can modulate lipophilicity and steric interactions.

This application note details a robust and scalable synthetic route starting from the commercially available 3-Bromo-5-fluoro-2-hydroxybenzoic acid. The core of this synthesis is a Williamson ether synthesis to introduce the isopropoxy group, a well-established and reliable transformation.

Synthetic Strategy and Mechanistic Overview

The chosen synthetic pathway focuses on the O-isopropylation of 3-Bromo-5-fluoro-2-hydroxybenzoic acid. This approach is advantageous for large-scale production due to the availability of the starting material and the reliability of the etherification reaction.

The reaction proceeds via a Williamson ether synthesis. The phenolic hydroxyl group of the starting material is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an isopropyl halide (e.g., 2-bromopropane) in a classic SN2 reaction to form the desired ether linkage.

DOT Script for Synthetic Workflow

G A 3-Bromo-5-fluoro-2-hydroxybenzoic acid B O-Isopropylation (Williamson Ether Synthesis) A->B C 3-Bromo-5-fluoro-2-isopropoxybenzoic acid B->C

Caption: Overall synthetic workflow for the preparation of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid.

Detailed Experimental Protocol: Large-Scale Synthesis

This protocol is optimized for a large-scale laboratory or pilot plant setting. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
3-Bromo-5-fluoro-2-hydroxybenzoic acid4180-42-1235.011.0
2-Bromopropane75-26-3122.991.5
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.212.5
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09-
Ethyl Acetate (EtOAc)141-78-688.11-
Hexanes110-54-386.18-
Hydrochloric Acid (HCl), 2M aqueous7647-01-036.46-
Brine (saturated NaCl solution)7647-14-558.44-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-

Equipment:

  • Large-bore glass reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet/outlet.

  • Heating mantle with temperature control.

  • Large separatory funnel.

  • Rotary evaporator.

  • Filtration apparatus (e.g., Buchner funnel).

  • Drying oven.

Step-by-Step Procedure:

  • Reactor Setup and Inert Atmosphere:

    • Set up the glass reactor and ensure all joints are properly sealed.

    • Purge the reactor with dry nitrogen for at least 30 minutes to establish an inert atmosphere.

  • Charging of Reagents:

    • To the reactor, add 3-Bromo-5-fluoro-2-hydroxybenzoic acid (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

    • Add anhydrous N,N-Dimethylformamide (DMF) to the reactor. The volume should be sufficient to create a stirrable slurry (approximately 5-10 mL of DMF per gram of the starting benzoic acid).

  • Addition of Alkylating Agent:

    • Begin vigorous stirring of the mixture.

    • Slowly add 2-bromopropane (1.5 eq.) to the reactor via the dropping funnel over a period of 30-60 minutes. An initial exotherm may be observed.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to 70-80 °C.

    • Maintain the reaction at this temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a larger vessel containing ice-cold water (approximately 3-4 times the volume of DMF used).

    • Acidify the aqueous mixture to a pH of ~2 with 2M hydrochloric acid. This will protonate the carboxylic acid and precipitate any unreacted starting material.

    • Transfer the mixture to a large separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water (2 x volume of the organic layer) and then with brine (1 x volume of the organic layer).

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with cold hexanes, and dry under vacuum.

Expected Yield and Purity:

  • Yield: 80-90%

  • Purity: >98% (as determined by HPLC and ¹H NMR)

DOT Script for Reaction Mechanism

G cluster_0 Williamson Ether Synthesis Start 3-Bromo-5-fluoro-2-hydroxybenzoic acid Base + K₂CO₃ Start->Base Phenoxide Formation of Phenoxide Ion Base->Phenoxide SN2 Sₙ2 Attack on 2-Bromopropane Phenoxide->SN2 Product 3-Bromo-5-fluoro-2-isopropoxybenzoic acid SN2->Product

Caption: Key steps in the Williamson ether synthesis mechanism.

Safety and Process Considerations

  • Handling of Reagents:

    • 3-Bromo-5-fluoro-2-hydroxybenzoic acid: May cause skin and eye irritation. Handle with gloves and safety glasses.

    • 2-Bromopropane: Is a flammable liquid and is harmful if swallowed or inhaled. It is also a suspected carcinogen. All handling should be done in a well-ventilated fume hood.

    • Potassium Carbonate: Is an irritant. Avoid inhalation of dust.

    • N,N-Dimethylformamide (DMF): Is a combustible liquid and a known reproductive toxin. Avoid contact with skin and inhalation of vapors.

  • Reaction Exotherm: The initial addition of 2-bromopropane may be exothermic. Slow addition and proper temperature control are crucial.

  • Pressure Build-up: The reaction should be conducted under a nitrogen atmosphere with a bubbler to prevent pressure build-up.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature.Extend the reaction time or slightly increase the temperature (monitor for side product formation).
Inactive base or wet solvent.Use freshly dried potassium carbonate and anhydrous DMF.
Low YieldInefficient extraction.Ensure the aqueous layer is thoroughly extracted with ethyl acetate.
Loss of product during recrystallization.Optimize the recrystallization solvent system and cooling procedure.
Impure ProductPresence of unreacted starting material.Ensure complete reaction by monitoring with TLC/HPLC. Adjust work-up pH to ensure starting material is protonated.
Formation of side products (e.g., over-alkylation).Use the specified stoichiometry of the alkylating agent and maintain the recommended reaction temperature.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid. By following the detailed steps and adhering to the safety precautions, researchers and chemists can efficiently produce this valuable intermediate in high yield and purity, facilitating its use in drug discovery and development programs.

References

  • General Principles of Williamson Ether Synthesis: For a foundational understanding of the Williamson ether synthesis, refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."
  • Alkylation of Phenols: The isopropylation of phenols has been extensively studied. For example, the use of various catalysts and alkylating agents is discussed in publications related to fine chemical synthesis.[1][2][3][4]

  • Synthesis of Substituted Benzoic Acids: Methodologies for the synthesis and functionalization of benzoic acid derivatives are widely reported in the chemical literature.[5][6][7][8][9]

  • Safety Data for Reagents: Material Safety Data Sheets (MSDS) for all reagents should be consulted prior to use. These are available from chemical suppliers such as Sigma-Aldrich, Fluorochem, and BLD Pharm.[10][11][12]

Sources

Application

Application Note: Purification of 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid via Solvent/Anti-Solvent Recrystallization

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Document Type: Technical Protocol & Thermodynamic Guide Introduction & Chemical Context 3-Bromo-5-fluoro-2-isopropoxybenzoic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Document Type: Technical Protocol & Thermodynamic Guide

Introduction & Chemical Context

3-Bromo-5-fluoro-2-isopropoxybenzoic acid (CAS: 1782774-05-3) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs)[1]. The molecule features a unique combination of functional groups: a hydrogen-bonding carboxylic acid, a lipophilic isopropoxy ether, and two distinct halogens (bromo and fluoro) that serve as critical handles for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Because this intermediate is often synthesized via nucleophilic aromatic substitution or directed ortho-metalation, crude batches typically contain structurally similar impurities, such as des-bromo isomers, regioisomers, and residual inorganic salts. Achieving >99% purity is mandatory to prevent impurity propagation in multi-step API synthesis. This application note details a highly scalable, thermodynamically driven solvent/anti-solvent recrystallization protocol utilizing an Ethyl Acetate (EtOAc) and Heptane system.

Thermodynamic Principles & Solvent Selection

The success of a recrystallization process relies on manipulating the solubility curve of the target molecule. A good recrystallization solvent system must exhibit high solubility at elevated temperatures and very low solubility at low temperatures[2].

  • Primary Solvent (Ethyl Acetate): The carboxylic acid moiety of the molecule forms hydrogen-bonded dimers. Moderately polar aprotic solvents like EtOAc effectively disrupt these dimers at elevated temperatures (70–75 °C), resulting in high solubility[3][4].

  • Anti-Solvent (Heptane): The lipophilic nature of the bromo, fluoro, and isopropoxy groups dictates that the molecule is highly crystalline but generally insoluble in non-polar aliphatic hydrocarbons[5][6].

  • Causality of Cooling Kinetics: Simply crashing the product out by adding room-temperature water or rapid cooling leads to "oiling out" or the inclusion of impurities within the rapidly forming crystal lattice[7]. By utilizing a controlled cooling ramp (0.5 °C/min) and precise anti-solvent dosing, we maintain the system within the metastable zone, promoting the growth of pure, highly ordered crystal lattices while leaving structurally related impurities dissolved in the mother liquor.

Quantitative Solubility Profile

To establish a self-validating process, the solubility of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid was modeled across various solvent ratios. The data below justifies the selection of the EtOAc/Heptane system.

Solvent SystemTemperature (°C)Estimated Solubility (mg/mL)Process Function
Ethyl Acetate (100%)20~45Moderate (Risk of yield loss if used alone)
Ethyl Acetate (100%)75>350Primary Dissolution
Heptane (100%)20<2Anti-Solvent
Heptane (100%)75~15Poor solvent at all temperatures
EtOAc : Heptane (1:2)5<5Ideal Crystallization Matrix (Maximizes recovery)

Process Workflow Visualization

The following diagram illustrates the logical progression of the recrystallization workflow, highlighting the critical control parameters at each stage.

G Start Crude 3-Bromo-5-fluoro- 2-isopropoxybenzoic acid Dissolve Dissolution in EtOAc (70-75°C, 3 Volumes) Start->Dissolve HotFilter Hot Filtration (Remove Insoluble Salts) Dissolve->HotFilter Cooling1 Initial Cooling (Adjust to 60°C) HotFilter->Cooling1 AntiSolvent Heptane Addition (6 Volumes over 45 min) Cooling1->AntiSolvent Nucleation Controlled Cooling & Aging (0.5°C/min to 5°C) AntiSolvent->Nucleation Filtration Vacuum Filtration & Cold Wash (EtOAc/Heptane 1:4) Nucleation->Filtration Drying Vacuum Drying (45°C, <50 mbar) Filtration->Drying End Purified Intermediate (>99% HPLC Purity) Drying->End

Workflow for the solvent/anti-solvent recrystallization of the target benzoic acid.

Step-by-Step Experimental Protocol

Prerequisites: Ensure all glassware is dry. The reactor should be equipped with an overhead stirrer, a reflux condenser, an internal temperature probe, and an addition funnel.

Step 1: Dissolution
  • Charge the reactor with 100 g of crude 3-Bromo-5-fluoro-2-isopropoxybenzoic acid.

  • Add 300 mL (3 volumes) of analytical grade Ethyl Acetate.

  • Initiate overhead stirring at 250 RPM and heat the suspension to an internal temperature of 70–75 °C until complete dissolution is achieved.

Step 2: Hot Filtration (Impurity Purge)

Scientific Rationale: Crude reaction mixtures often contain residual sodium or magnesium salts from upstream workups[8]. These will not dissolve in EtOAc and must be removed prior to crystallization to prevent contamination.

  • Pre-heat a jacketed sintered glass funnel (porosity 3) to 70 °C to prevent premature crystallization.

  • Filter the hot solution rapidly under a mild vacuum.

  • Rinse the reactor and filter cake with 25 mL of hot EtOAc and combine the filtrates.

Step 3: Anti-Solvent Dosing
  • Transfer the clarified filtrate back to a clean reactor and adjust the internal temperature to 60 °C.

  • Via an addition funnel, slowly add 600 mL (6 volumes) of Heptane over a period of 45 minutes.

  • Observation: The solution may become slightly turbid towards the end of the addition as the system reaches supersaturation.

Step 4: Nucleation and Aging
  • Program the reactor jacket to cool the mixture from 60 °C to 20 °C at a highly controlled rate of 0.5 °C/min .

  • Optional: If spontaneous nucleation does not occur by 45 °C, introduce 0.5 g of pure seed crystals to bypass the nucleation energy barrier and ensure consistent particle size distribution.

  • Once the system reaches 20 °C, hold for 1 hour, then further cool to 5 °C and age for an additional 2 hours. This aging step maximizes thermodynamic recovery[7].

Step 5: Isolation and Drying
  • Isolate the crystalline slurry via vacuum filtration.

  • Wash the filter cake with 100 mL of a pre-chilled (5 °C) mixture of EtOAc/Heptane (1:4 ratio). Note: Using pure heptane for the wash can precipitate impurities from the residual mother liquor onto the crystal surface; a mixed solvent wash prevents this.

  • Transfer the purified crystals to a vacuum drying oven. Dry at 45 °C under deep vacuum (<50 mbar) for 12 hours to remove residual solvents.

Quality Control & Analytical Validation

To validate the efficacy of the self-validating protocol, the final product must be subjected to the following analytical checks:

  • HPLC (Area %): Verify >99.0% purity. Ensure the des-bromo impurity (typically eluting closely to the main peak) has been purged to <0.1%.

  • Karl Fischer Titration: Confirm water content is <0.5% w/w.

  • 1H NMR (CDCl3): Confirm the absence of residual EtOAc (singlet at ~2.05 ppm, quartet at ~4.12 ppm) and Heptane (multiplets at ~0.8-1.3 ppm).

References

  • University of Massachusetts. Recrystallization of Benzoic Acid: Background and Procedure. Retrieved from[Link]

  • Journal of Chemical & Engineering Data - ACS Publications. Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures. Retrieved from[Link]

  • ResearchGate. Thermodynamic Modeling of Systems with Benzoic Acid as Model Systems for Pharmaceuticals. Retrieved from [Link]

  • Google Patents (US7323491B2).Heterocyclic compounds, their preparation, pharmaceutical compositions containing them and their use in medicine (Solvent systems for halogenated benzoic acids).
  • Reddit (r/chemistry). What's the best solvent to remove these crystals and recrystallize it? Retrieved from [Link]

  • University of Massachusetts. Recrystallization is the most common method for purifying solid compounds. Retrieved from [Link]

Sources

Method

Column chromatography conditions for 3-Bromo-5-fluoro-2-isopropoxybenzoic acid

Application Note: Optimized Chromatographic Purification Strategies for 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid Executive Summary The purification of highly functionalized halogenated benzoic acids presents a unique se...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Chromatographic Purification Strategies for 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid

Executive Summary

The purification of highly functionalized halogenated benzoic acids presents a unique set of chromatographic challenges. 3-Bromo-5-fluoro-2-isopropoxybenzoic acid is a synthetically valuable intermediate in drug development, characterized by a highly lipophilic core juxtaposed with a strongly polar, ionizable carboxylic acid headgroup. This application note details the physicochemical rationale, mobile phase optimization, and step-by-step protocols required to achieve >98% purity of this compound using both Normal Phase (NP) and Reversed-Phase (RP) chromatography.

Physicochemical Profiling & Mechanistic Insights

To design a successful purification workflow, one must first deconstruct the molecule's structural impact on chromatographic behavior.

The Causality of Peak Tailing: The presence of the highly electronegative fluorine atom, combined with the inductive electron-withdrawing effect of the bromine atom, significantly enhances the acidity of the benzoic acid core. While unsubstituted benzoic acid has a pKa of 4.2, fluorinated derivatives typically exhibit pKa values between 3.2 and 3.8[1].

In liquid chromatography, operating at a mobile phase pH near the analyte's pKa results in a dynamic equilibrium between the unionized carboxylic acid and the ionized carboxylate anion. Because these two species possess vastly different partition coefficients (LogP), this equilibrium manifests macroscopically as severe peak broadening, split peaks, and unpredictable retention times[2]. Therefore, the fundamental rule for chromatographing this compound is strict pH control: the mobile phase must be acidified to at least 1–2 pH units below the pKa to ensure the compound remains >99% in its unionized, lipophilic state[2].

Silanol Interactions on Normal Phase: On bare silica gel, the unionized carboxylic acid acts as a strong hydrogen bond donor and acceptor, interacting aggressively with surface silanol groups (-Si-OH). This interaction causes the compound to streak down the column rather than eluting as a discrete band[3]. The addition of a volatile acidic modifier, such as 1% v/v acetic acid, competitively protonates and masks these active silanol sites while simultaneously suppressing the ionization of the analyte, thereby restoring Gaussian peak symmetry[4].

Table 1: Physicochemical & Chromatographic Profiling
ParameterValue / DescriptionChromatographic Implication
Molecular Weight 277.09 g/mol Elutes within standard small-molecule mass ranges.
Estimated pKa ~3.3 – 3.8Requires mobile phase pH < 2.5 to prevent ionization and peak splitting.
Lipophilicity (LogP) HighStrong retention on C18; requires high organic modifier (e.g., >60% MeCN) for elution.
Carboxylic Acid Core Strong H-bond donor/acceptorCauses severe silanol tailing on bare silica; mandates acidic modifiers (AcOH/TFA).
Isopropoxy & Halogens Sterically bulky, hydrophobicEnhances solubility in non-polar solvents (DCM, Hexane), ideal for dry-loading.

Workflow Visualization

The decision to utilize Normal Phase versus Reversed-Phase chromatography depends heavily on the polarity of the impurities present in the crude mixture. The following decision matrix outlines the optimal path.

G N1 Crude 3-Bromo-5-fluoro- 2-isopropoxybenzoic acid N2 TLC Screening & Solubility Check N1->N2 N3 High Lipophilic Impurities (Normal Phase) N2->N3 Soluble in DCM/Hexane N4 Polar/Ionic Impurities (Reversed Phase) N2->N4 Soluble in MeOH/Water N5 Mobile Phase: Hexane/EtOAc + 1% AcOH N3->N5 Suppress Silanol Tailing N6 Mobile Phase: Water/MeCN + 0.1% TFA N4->N6 Maintain Unionized State N7 Purified Target Compound (>98% Purity) N5->N7 N6->N7

Workflow for selecting the optimal chromatographic purification strategy based on impurity profiling.

Comparative Chromatographic Conditions

Table 2: Method Parameter Comparison
ParameterNormal Phase (Flash Chromatography)Reversed Phase (Preparative HPLC)
Stationary Phase Silica Gel 60 (230-400 mesh)C18 Bonded Silica (5 µm particle size)
Mobile Phase A Hexanes + 1% v/v Acetic AcidUltrapure Water + 0.1% v/v TFA
Mobile Phase B Ethyl Acetate + 1% v/v Acetic AcidAcetonitrile + 0.1% v/v TFA
Retention Mechanism Adsorption & Hydrogen BondingHydrophobic Partitioning
Primary Use Case Bulk purification, removing lipophilic tarsHigh-resolution separation of structural analogs
Post-Run Processing Co-evaporation with toluene to remove AcOHLyophilization to remove Water/MeCN/TFA

Detailed Experimental Protocols

Protocol A: Normal Phase (Silica Gel) Flash Chromatography

Use this protocol when scaling up bulk synthesis and removing non-polar organic byproducts.

Step 1: Mobile Phase Preparation Prepare a stock solution of the eluent. For a standard gradient, prepare 1 Liter of Hexanes and 1 Liter of Ethyl Acetate (EtOAc). Add exactly 10 mL of Glacial Acetic Acid (AcOH) to each bottle to achieve a 1% v/v concentration. Causality note: Failing to add AcOH to both solvents will result in a pH gradient during elution, causing the target band to widen and streak.[5]

Step 2: Dry Loading (Critical Step) Due to the high lipophilicity of the bromo and isopropoxy groups, liquid loading in polar solvents will cause poor band resolution.

  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add dry Silica Gel 60 (approximately 3x the mass of the crude compound).

  • Evaporate the solvent completely under reduced pressure (rotary evaporator) until a dry, free-flowing powder is achieved[3].

Step 3: Column Packing and Elution

  • Pack a glass column using the slurry method with the 95:5 Hexane:EtOAc (1% AcOH) mobile phase.

  • Carefully layer the dry-loaded silica onto the top of the column bed. Add a protective layer of sea sand.

  • Begin elution with 95:5 Hexane:EtOAc. Gradually increase the polarity to 70:30 Hexane:EtOAc over 10 column volumes.

  • Self-Validation (TLC Co-spotting): Spot collected fractions alongside the crude starting material on a silica TLC plate. Elute the plate in 70:30 Hexane:EtOAc (1% AcOH). The target compound should elute as a tight, circular spot with an Rf of ~0.3.

Step 4: Product Recovery Combine fractions containing the pure product. Because acetic acid has a high boiling point (118 °C), it is difficult to remove via standard rotary evaporation. Add Toluene (which forms an azeotrope with acetic acid) to the pooled fractions and co-evaporate under reduced pressure to yield the pure, dry compound.

Protocol B: Reversed-Phase (C18) Preparative HPLC

Use this protocol for final polishing or when separating the target from closely related halogenated isomers.

Step 1: System Equilibration Equilibrate a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm) with 90% Mobile Phase A (Water + 0.1% TFA) and 10% Mobile Phase B (Acetonitrile + 0.1% TFA) at a flow rate of 20 mL/min. Monitor the baseline at 254 nm and 280 nm.

Step 2: Sample Preparation Dissolve the crude compound in pure Acetonitrile or DMSO. Filter the solution through a 0.45 µm PTFE syringe filter to protect the column frit.

Step 3: Gradient Elution Initiate a linear gradient from 10% B to 90% B over 25 minutes. Due to the highly hydrophobic nature of the 3-bromo and 2-isopropoxy substituents, expect the target compound to elute late in the gradient (typically between 65% and 80% Acetonitrile). Causality note: The 0.1% TFA maintains the mobile phase pH at ~2.0, well below the ~3.5 pKa of the analyte, ensuring it partitions into the C18 stationary phase strictly via hydrophobic interactions without ionic repulsion.[2]

Step 4: Self-Validation (Peak Purity Analysis) Utilize a Diode-Array Detector (DAD) to extract the UV spectrum across the width of the eluting peak. A uniform UV spectrum from the peak start, apex, and tail validates the absence of co-eluting structural isomers.

Step 5: Product Recovery Collect the target peak. Immediately freeze the fractions and lyophilize (freeze-dry) to remove the water, acetonitrile, and volatile TFA, yielding the purified target compound as a white to off-white powder.

References

  • VCU Scholars Compass - Investigation of factors affecting reverse-phase high performance liquid chromatography. URL: [Link]

  • LCMS.cz - Control pH During Method Development for Better Chromatography. URL: [Link]

  • Journal of Chromatographic Science (Oxford Academic) - Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. URL:[Link]

Sources

Application

Safety precautions for handling 3-Bromo-5-fluoro-2-isopropoxybenzoic acid

Application Note: Advanced Safety Protocols and Handling Procedures for 3-Bromo-5-fluoro-2-isopropoxybenzoic acid Executive Summary 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (CAS 1782774-05-3) is a highly functionalized...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Safety Protocols and Handling Procedures for 3-Bromo-5-fluoro-2-isopropoxybenzoic acid

Executive Summary

3-Bromo-5-fluoro-2-isopropoxybenzoic acid (CAS 1782774-05-3) is a highly functionalized halogenated aromatic building block widely utilized in pharmaceutical discovery and agrochemical synthesis[1][2]. Due to its specific substitution pattern, this compound presents distinct handling challenges. This application note establishes a self-validating safety protocol for researchers, detailing the physicochemical hazards, mechanistic toxicology, and step-by-step methodologies for safe integration into bench-scale workflows.

Physicochemical Profiling & Hazard Assessment

Understanding the fundamental properties of a reagent is the first step in risk mitigation. The compound is a solid at room temperature and falls under standard GHS classifications for irritants[3][4].

Table 1: Physicochemical and Hazard Profile

ParameterSpecification
Chemical Name 3-Bromo-5-fluoro-2-isopropoxybenzoic acid
CAS Number 1782774-05-3[1]
Molecular Formula C10H10BrFO3[2]
Molecular Weight 277.09 g/mol [1]
Physical State Solid (Powder/Crystals)
GHS Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[3][4]
Storage Conditions 2-8°C, inert atmosphere (Argon/N 2​ ), protect from light

Mechanistic Toxicology & Causality

Standard safety data sheets list hazards without explaining the why. For drug development professionals, understanding the mechanism of toxicity informs better handling practices:

  • Dermal and Ocular Irritation (Skin Irrit. 2 / Eye Irrit. 2): The carboxylic acid moiety (pKa ~3.5-4.5) acts as a primary irritant by causing localized pH disruption upon contact with moisture on the skin or ocular mucosa[3]. Furthermore, the heavy bromine atom at C3, the highly electronegative fluorine at C5, and the bulky isopropoxy group at C2 significantly increase the molecule's lipophilicity (LogP). This enhanced lipophilicity facilitates rapid partitioning into the stratum corneum, exacerbating dermal penetration compared to unsubstituted benzoic acid[5].

  • Respiratory Tract Irritation (STOT SE 3): The hazard arises from the inhalation of fine crystalline dust. Once inhaled, the micro-particles dissolve in the aqueous environment of the respiratory tract fluids, inducing localized acidosis and triggering an inflammatory response[3][4].

Self-Validating Safety Protocols

To ensure trustworthiness, laboratory handling must follow a "self-validating" system—where the failure of one safety measure is immediately detectable or mitigated by the next step.

SafeHandlingWorkflow Storage 1. Controlled Storage (2-8°C, Inert Gas) Preparation 2. PPE & Environment (Fume Hood, Nitrile Gloves) Storage->Preparation Retrieve vial Handling 3. Weighing & Transfer (Anti-Static, Closed System) Preparation->Handling Verify airflow Reaction 4. Reaction Setup (Schlenk Line, Solubilization) Handling->Reaction Transfer reagent Disposal 5. Quenching & Waste (Halogenated Waste Stream) Reaction->Disposal Post-reaction

Fig 1: Self-validating safety workflow for handling halogenated benzoic acid derivatives.

  • Step 1: Environmental Controls & Verification: Operations must be conducted in a fume hood with a minimum face velocity of 0.5 m/s[6].

    • Self-Validation: Tape a visual flow indicator (e.g., a Kimwipe strip) to the sash. If the strip drops, airflow is insufficient, and work must halt immediately.

  • Step 2: Advanced PPE: Wear chemical safety goggles compliant with EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards[7]. Due to the compound's high lipophilicity, double-gloving with nitrile gloves is mandatory.

    • Self-Validation: Inspect the outer glove for powder residue; if contaminated, remove and replace the outer glove immediately without exposing bare skin.

  • Step 3: Anti-Static Transfer: Handle the solid using grounded or anti-static spatulas to prevent aerosolization of the fine powder[4].

    • Self-Validation: If the powder clings to the walls of the weighing boat, static is present. Deploy an ionizing blower before proceeding.

Experimental Protocol: Safe Setup for Palladium-Catalyzed Suzuki-Miyaura Coupling

As a brominated aromatic, 3-Bromo-5-fluoro-2-isopropoxybenzoic acid is frequently utilized as an electrophile in cross-coupling reactions. This protocol demonstrates how to safely integrate the compound into a standard workflow.

Objective: Safely utilize the title compound in a Suzuki-Miyaura coupling while mitigating inhalation and dermal exposure risks.

Materials:

  • 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl 2​ (0.05 eq)

  • K 2​ CO 3​ (2.0 eq, 2M aqueous solution)

  • 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: Don appropriate PPE (safety goggles, double nitrile gloves, lab coat)[4][7]. Ensure the fume hood is operational and the visual flow indicator is active.

  • Reagent Weighing: Using an anti-static spatula, weigh the 3-Bromo-5-fluoro-2-isopropoxybenzoic acid onto a tared, static-free weigh boat. Transfer immediately to an oven-dried Schlenk flask.

  • Catalyst & Partner Addition: Add the arylboronic acid and Pd(dppf)Cl 2​ to the flask.

  • Inert Atmosphere Setup: Seal the flask with a rubber septum. Apply vacuum and backfill with Argon (repeat 3x).

    • Causality: This step prevents oxidative degradation of the palladium catalyst and actively minimizes airborne dust dispersion within the flask.

  • Solubilization: Inject degassed 1,4-Dioxane via syringe. Stir until the halogenated benzoic acid is completely dissolved.

    • Causality: Solubilizing the irritant powder before adding the base eliminates inhalation hazards (STOT SE 3) and prevents localized, uncontrolled exothermic neutralization pockets[3].

  • Base Addition & Heating: Syringe in the aqueous K 2​ CO 3​ solution. The biphasic mixture is then heated to 80°C under active stirring.

  • Quenching & Waste Disposal: Upon completion, cool the reaction to room temperature. Dilute with water and extract with Ethyl Acetate. Dispose of the aqueous layer (containing neutralized benzoate salts) and organic layer (containing halogenated organics) into their respective, clearly labeled hazardous waste streams[6].

References[1] Accel Scientific. "3-Bromo-5-fluoro-2-isopropoxybenzoic acid Product Detail." AccelSci Catalog. URL: https://www.accelsci.com/[2] Sigma-Aldrich. "3-Bromo-5-fluoro-2-isopropoxybenzoic acid | 1782774-05-3." Sigma-Aldrich Catalog. URL: https://www.sigmaaldrich.com/US/en/search/1782774-05-3[6] Electronic Code of Federal Regulations (eCFR). "40 CFR 721.11055 -- Certain halogenated benzoic acids ethyl esters." Environmental Protection Agency. URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-R/part-721/subpart-E/section-721.11055[7] BenchChem. "Navigating the Unseen: A Technical Guide to the Safe Handling of Halogenated Compounds." BenchChem Safety Guidelines. URL: https://www.benchchem.com/[5] Electronic Code of Federal Regulations (eCFR). "40 CFR 721.11543 -- Halogenated benzoic acid." Environmental Protection Agency. URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-R/part-721/subpart-E/section-721.11543[3] Elabscience. "Safety Data Sheet - General Precautionary Measures." Elabscience Safety. URL: https://www.elabscience.com/[4] Tokyo Chemical Industry (TCI). "SAFETY DATA SHEET - Halogenated Reagents." TCI Chemicals. URL: https://www.tcichemicals.com/

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that scaling sterically hindered, multi-substituted benzoic acids presents unique challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that scaling sterically hindered, multi-substituted benzoic acids presents unique challenges. This guide is engineered to provide you with field-proven methodologies, mechanistic causality, and troubleshooting protocols to maximize the yield and purity of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid .

Our optimized approach utilizes a highly reliable three-step sequence starting from commercially available [1].

Reaction Pathway Visualization

The most scalable route avoids direct, selective O-alkylation (which often stalls due to steric hindrance) and instead leverages an exhaustive alkylation-saponification sequence.

SynthesisWorkflow SM 5-Fluorosalicylic Acid (CAS 345-16-4) Step1 Step 1: Bromination Br₂, AcOH, 0-5°C SM->Step1 Int1 3-Bromo-5-fluoro-2-hydroxybenzoic acid (CAS 4180-42-1) Step1->Int1 Step2 Step 2: Alkylation 2-Bromopropane, Cs₂CO₃, DMF Int1->Step2 Int2 Isopropyl 3-bromo-5-fluoro-2-isopropoxybenzoate (Ester Intermediate) Step2->Int2 Step3 Step 3: Saponification NaOH, MeOH/H₂O, 50°C Int2->Step3 Product 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (CAS 1782774-05-3) Step3->Product

Fig 1: Three-step synthetic workflow for 3-Bromo-5-fluoro-2-isopropoxybenzoic acid.

Quantitative Data: Condition Screening & Yield Optimization

To understand the causality behind our recommended protocols, review the quantitative yield improvements achieved by tweaking critical reaction parameters.

Reaction StepParameter TweakedStandard ConditionOptimized ConditionYield Improvement
1. Bromination Solvent & TempDMF, 25 °CGlacial AcOH, 0–5 °C55% → 88%
2. Alkylation Base & EquivalentsK₂CO₃ (2.0 eq)Cs₂CO₃ (4.0 eq)40% → 92%
3. Saponification Co-solventH₂O only (biphasic)MeOH/H₂O (homogeneous)60% → 96%

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol 1: Regioselective Bromination
  • Charge a reactor with 5-fluorosalicylic acid (1.0 eq) and glacial acetic acid (10 vol).

  • Cool the mixture to 0–5 °C under a nitrogen atmosphere.

  • Add bromine (1.05 eq) dropwise over 1 hour. Mechanistic Note: Maintain the internal temperature strictly below 5 °C to suppress the formation of dibrominated impurities.

  • Stir for 2 hours at room temperature.

  • Quench with aqueous sodium bisulfite (10% w/v), filter the resulting precipitate, and wash with cold water to obtain[2].

  • Validation Checkpoint: The precipitation of the product serves as a visual indicator of reaction progress. HPLC must confirm <2% of dibrominated impurity before proceeding.

Protocol 2: Exhaustive Alkylation (Williamson Ether Synthesis)
  • Dissolve 3-bromo-5-fluoro-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (8 vol).

  • Add Cs₂CO₃ (4.0 eq) and 2-bromopropane (3.5 eq).

  • Heat the suspension to 80 °C for 12 hours.

  • Cool to room temperature, dilute with EtOAc, and wash extensively with brine (3x) to remove DMF. Concentrate to yield the intermediate ester (Isopropyl 3-bromo-5-fluoro-2-isopropoxybenzoate).

  • Validation Checkpoint: ¹H NMR of the crude must show two distinct isopropyl septets (one for the ether, one for the ester). LC-MS must show the mass of the bis-alkylated ester. The presence of a mono-alkylated ester indicates incomplete reaction requiring additional time or base.

Protocol 3: Controlled Saponification
  • Dissolve the crude ester in a 1:1 mixture of MeOH and THF (5 vol total).

  • Add 2M aqueous NaOH (3.0 eq).

  • Heat to 50 °C for 4 hours.

  • Concentrate under reduced pressure to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH 2.

  • Filter the resulting white precipitate, wash with water, and dry under vacuum to yield pure[3].

  • Validation Checkpoint: Acidification to pH 2 should yield a stark white precipitate. An off-white or brown precipitate indicates thermal degradation during saponification.

Troubleshooting & FAQs

Q1: During Step 1, I am observing significant amounts of decarboxylative bromination and dibrominated side products. How can I suppress this? A1: The hydroxyl group strongly activates the aromatic ring. If the reaction temperature exceeds 10 °C or if a highly polar aprotic solvent is used, the rate of secondary bromination increases exponentially. By utilizing at 0–5 °C, the mono-brominated product rapidly precipitates out of solution. This phase separation effectively removes the product from the reactive environment, protecting it from over-bromination[4].

Q2: My O-alkylation in Step 2 is stalling at 40% conversion, but the ester forms immediately. Why is the etherification so difficult? A2: This is a classic case of steric and electronic hindrance. The 2-hydroxyl group is flanked by a bulky bromine atom at the 3-position, physically blocking the approach of the isopropyl electrophile. Additionally, strong intramolecular hydrogen bonding between the hydroxyl and the carboxylate reduces phenoxide nucleophilicity. To overcome this, you must use a highly soluble, strong base like Cs₂CO₃ and force the reaction to the bis-alkylated ester intermediate using excess 2-bromopropane and elevated temperatures[5]. Attempting to selectively O-alkylate while leaving the carboxylic acid free is thermodynamically unfavorable for this substrate.

Q3: Can I use a Mitsunobu reaction (isopropanol, PPh₃, DIAD) instead of Williamson ether synthesis to avoid esterification? A3: While Mitsunobu conditions can selectively alkylate phenols in the presence of carboxylic acids, the extreme steric bulk of the ortho-bromine combined with the secondary alcohol nature of isopropanol leads to poor S_N2 trajectory alignment. This typically results in the elimination of the isopropanol (forming propylene gas) rather than ether formation. The exhaustive Williamson ether synthesis followed by saponification remains the most reliable, self-validating system.

Q4: During saponification, my product decomposes or turns dark brown. What is causing this? A4: Salicylic acid derivatives are highly prone to decarboxylation and oxidative degradation when exposed to harsh basic conditions at elevated temperatures (>70 °C). Ensure your saponification does not exceed 50 °C. Using a homogeneous solvent system (MeOH/THF/H₂O) ensures rapid hydrolysis at lower temperatures compared to a biphasic system, preserving the structural integrity of the final product[3].

References

  • "Pure 5-bromosalicylic acid prodn", Google Patents (DE2503929A1).
  • "Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis", Preprints.org. URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid

Troubleshooting, Reaction Causality, and Validated Methodologies Welcome to the Technical Support Center. The synthesis of 3-bromo-5-fluoro-2-isopropoxybenzoic acid presents unique chemo-selective and steric challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting, Reaction Causality, and Validated Methodologies

Welcome to the Technical Support Center. The synthesis of 3-bromo-5-fluoro-2-isopropoxybenzoic acid presents unique chemo-selective and steric challenges. This portal is designed for drug development professionals and synthetic chemists, providing mechanistic insights, validated protocols, and troubleshooting guides to navigate the complexities of halogenation and sterically hindered O-alkylation.

Part 1: Mechanistic Pathway & Workflow

G SM 5-Fluoro-2-hydroxybenzoic acid Brominated 3-Bromo-5-fluoro-2-hydroxybenzoic acid SM->Brominated NBS, AcOH (Regioselective) Side1 Over-bromination (Di-bromo impurities) SM->Side1 Excess NBS Ester Isopropyl 3-bromo-5-fluoro- 2-isopropoxybenzoate Brominated->Ester 2-Iodopropane, Cs2CO3 DMF, 80°C Side2 E2 Elimination (Propene gas loss) Brominated->Side2 Base-mediated Elimination Side3 Incomplete Alkylation (Mono-isopropyl ester) Brominated->Side3 Steric Hindrance Target 3-Bromo-5-fluoro- 2-isopropoxybenzoic acid Ester->Target LiOH, THF/H2O (Saponification)

Fig 1. Synthetic workflow and mechanistic side-reaction pathways for the target molecule.

Part 2: Knowledge Base (Troubleshooting FAQs)

Q: During the bromination of 5-fluoro-2-hydroxybenzoic acid, I observe a di-brominated impurity. How can I improve regioselectivity? A: The regioselectivity is governed by the synergistic directing effects of the aromatic substituents. The hydroxyl group at C2 is a strongly activating ortho/para director, while the fluorine at C5 is a weakly deactivating ortho/para director, and the carboxylic acid at C1 is a deactivating meta director. Consequently, the C3 position is highly activated (ortho to OH, meta to COOH) . However, excess brominating agent can lead to over-bromination at C4 or C6. Causality & Fix: To suppress di-bromination, strictly control the stoichiometry of N-bromosuccinimide (NBS) to 1.00–1.05 equivalents. Perform the reaction in glacial acetic acid at room temperature rather than heating, as thermal activation overrides the subtle activation energy differences between the C3 and C6 positions.

Q: My LC-MS shows a mass corresponding to the addition of TWO isopropyl groups (+84 Da). How do I prevent this? A: You should not try to prevent it; you should leverage it. The carboxylic acid (pKa ~3) is significantly more acidic than the phenol (pKa ~8-9). Under basic conditions, the carboxylate is formed first and is highly nucleophilic, leading to rapid esterification . Causality & Fix: Attempting to selectively O-alkylate the phenol while leaving the carboxylic acid free is thermodynamically unfavorable and leads to complex mixtures. The self-validating protocol is to drive the reaction to global alkylation (forming isopropyl 3-bromo-5-fluoro-2-isopropoxybenzoate), followed by a selective basic saponification to cleave the ester while leaving the robust ether linkage intact.

Q: Why am I seeing a massive loss of my alkylating agent (2-bromopropane/2-iodopropane) without corresponding product conversion? A: You are observing base-mediated E2 elimination. Secondary alkyl halides like 2-iodopropane are highly susceptible to elimination when exposed to basic conditions, generating volatile propene gas . Causality & Fix: The O-alkylation at C2 is sterically hindered by the adjacent bulky bromine atom (C3) and carboxylate group (C1). This steric congestion slows down the desired SN​2 pathway, allowing the competing E2 elimination to dominate. To troubleshoot, switch from K 2​ CO 3​ to Cs 2​ CO 3​ . The larger ionic radius of cesium provides a "naked" and more reactive phenoxide, accelerating the SN​2 rate. Additionally, use a sealed pressure tube to keep the alkylating agent in the liquid phase, and add it in portions.

Part 3: Data Center (Reaction Metrics & Impurity Profiling)
Reaction PhaseTarget TransformationIPC Mass Shift (m/z)Primary Side ReactionRoot CauseMitigation Strategy
Bromination C-H to C-Br at C3+78 / +80 (Isotope)Di-brominationThermal override of directing groupsLimit NBS to 1.05 eq; maintain T < 25°C.
Isopropylation Phenol to Isopropyl Ether+84 (Global Alkyl)Propene gas evolutionE2 elimination of 2-iodopropaneUse Cs 2​ CO 3​ ; sealed vessel; portion-wise addition.
Isopropylation Phenol to Isopropyl Ether+42 (Incomplete)Mono-isopropyl esterSteric hindrance at C2Elevate to 80°C; extend reaction time to 16h.
Saponification Ester to Carboxylic Acid-42 (Ester cleavage)Ether cleavageOverly harsh conditionsUse mild LiOH in THF/H 2​ O; avoid strong acids.
Part 4: Methodology Lab (Validated SOPs)

Every protocol below is designed as a self-validating system, utilizing In-Process Control (IPC) checkpoints to ensure causality between the chemical input and the analytical output.

Step 1: Regioselective Bromination
  • Objective: Synthesize 3-bromo-5-fluoro-2-hydroxybenzoic acid.

  • Procedure: Suspend 5-fluoro-2-hydroxybenzoic acid (1.0 eq) in glacial acetic acid (0.5 M). Shield the reaction flask from light. Portion-wise, add NBS (1.05 eq) while maintaining the internal temperature below 25°C using a water bath. Stir for 12 hours at room temperature.

  • Self-Validation (IPC): Monitor by LC-MS. The starting material[M-H] 155 should shift to a 1:1 isotopic doublet at [M-H] 233/235. If di-bromo species (m/z 311/313/315) exceed 5% Area, quench immediately with aqueous sodium thiosulfate to halt radical propagation.

Step 2: Global Isopropylation
  • Objective: Synthesize isopropyl 3-bromo-5-fluoro-2-isopropoxybenzoate.

  • Procedure: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DMF (0.3 M). Add Cs 2​ CO 3​ (3.0 eq) and 2-iodopropane (4.0 eq). Seal the reaction vessel tightly to prevent propene escape. Heat to 80°C for 16 hours.

  • Self-Validation (IPC): LC-MS should show complete disappearance of the 233/235 mass. The target globally alkylated intermediate will appear at [M+H] + 319/321. A mass of 277/279 indicates incomplete O-alkylation (mono-ester formation only). If present, add an additional 1.0 eq of 2-iodopropane and continue heating.

Step 3: Selective Saponification
  • Objective: Isolate the final 3-bromo-5-fluoro-2-isopropoxybenzoic acid.

  • Procedure: Dissolve the globally alkylated intermediate in a 3:1:1 mixture of THF/MeOH/H 2​ O. Add LiOH monohydrate (5.0 eq). Stir at 40°C for 4 hours. Concentrate under reduced pressure to remove organic solvents, then acidify the aqueous layer with 1M HCl to pH 2 to precipitate the product. Filter and dry under vacuum.

  • Self-Validation (IPC): The ester mass (319/321) must transition to the final acid mass [M-H] 275/277. The physical precipitation at pH 2 confirms the successful unmasking of the carboxylic acid, validating the selective cleavage of the ester over the ether.

Part 5: References
  • Xu, R.; Hong, J.S.; Morse, C.L.; Pike, V.W. Synthesis, structure-affinity relationships, and radiolabeling of selective high-affinity 5-HT4 receptor ligands as prospective imaging probes for positron emission tomography. Journal of Medicinal Chemistry, 2010, 53 (19), 7035-7047. URL:[Link]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, Inc., 2006. URL:[Link]

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; John Wiley & Sons, Inc., 2007. URL:[Link]

Troubleshooting

Technical Support Center: Purification of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid

Welcome to the technical support center for 3-Bromo-5-fluoro-2-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and freque...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Bromo-5-fluoro-2-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the highest purity of your compound for downstream applications.

Introduction

3-Bromo-5-fluoro-2-isopropoxybenzoic acid is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount, as even trace impurities can adversely affect reaction yields, biological activity, and the safety profile of the final active pharmaceutical ingredient (API). This guide will delve into the common impurities encountered during its synthesis and provide detailed protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 3-Bromo-5-fluoro-2-isopropoxybenzoic acid?

A1: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:

  • Starting materials: Unreacted 3-bromo-5-fluorobenzoic acid or 2-isopropanol.

  • Isomeric byproducts: Positional isomers formed during the synthesis.

  • Over-alkylation or under-alkylation products: Resulting from the Williamson ether synthesis step.[2][3][4][5][6]

  • Hydrolysis products: Such as 3-bromo-5-fluoro-2-hydroxybenzoic acid, which can form if the isopropoxy group is cleaved.[7]

  • Residual solvents: From the reaction or initial workup steps.

Q2: What is the recommended first step for purifying the crude product?

A2: An initial aqueous workup with a mild base, such as a sodium bicarbonate solution, is often a good starting point.[8] This will convert the acidic product into its water-soluble salt, allowing for the removal of non-acidic organic impurities through extraction with an organic solvent. Subsequent acidification will then precipitate the purified carboxylic acid.

Q3: Which analytical techniques are best for assessing the purity of my sample?

A3: A combination of techniques is recommended for a comprehensive purity assessment:[8][]

  • High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating the target compound from structurally similar impurities.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can detect the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process.

Recrystallization Issues

Recrystallization is a common and effective technique for purifying crystalline aromatic carboxylic acids.[12][13][14]

ProblemPossible CauseTroubleshooting Steps
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent.- Use a lower-boiling point solvent or a solvent mixture. - Ensure initial dissolution is at the lowest possible temperature. - Try a different solvent system.
No Crystal Formation The solution is not supersaturated. The compound is too soluble in the solvent, even at low temperatures.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
Low Recovery The compound has significant solubility in the cold solvent. Too much solvent was used. Crystals were lost during filtration.- Minimize the amount of hot solvent used for dissolution. - Cool the solution for a longer period to maximize crystal precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.[8]
Colored Crystals Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization.[8]
Column Chromatography Issues

For impurities that are difficult to remove by recrystallization, column chromatography is a valuable alternative.[15]

ProblemPossible CauseTroubleshooting Steps
Poor Separation Inappropriate solvent system (eluent). The column is overloaded.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A mixture of hexane and ethyl acetate is a common starting point. - Reduce the amount of crude material loaded onto the column.
Streaking or Tailing of Bands The compound is too polar for the stationary phase. The sample was not loaded in a concentrated band.- Add a small percentage of acetic acid to the eluent to suppress the ionization of the carboxylic acid group. - Dissolve the sample in a minimal amount of the initial eluent before loading.
Cracked Column Bed Improper packing of the stationary phase.- Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general guideline for the recrystallization of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid. The choice of solvent is critical and should be determined experimentally.

  • Dissolution: In a flask, add the minimum amount of a suitable hot solvent to the crude product until it is completely dissolved.[8]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[8]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.[8]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[8]

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography

This protocol outlines the purification of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid using flash column chromatography.

  • Stationary Phase and Eluent Selection: Silica gel is a common stationary phase. Use TLC to determine an appropriate eluent system that provides good separation (Rf value of the product around 0.3-0.4). A gradient of hexane and ethyl acetate is often effective.

  • Column Packing: Pack the chromatography column with a slurry of silica gel in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Run the column by gradually increasing the polarity of the eluent and collect fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid.

PurificationWorkflow cluster_0 Initial Purification cluster_1 Primary Purification cluster_2 Alternative/Secondary Purification cluster_3 Purity Analysis cluster_4 Final Product Crude Crude Product Workup Aqueous Workup (Base/Acid Extraction) Crude->Workup Remove non-acidic impurities Recrystallization Recrystallization Workup->Recrystallization High Purity Path Chromatography Column Chromatography Workup->Chromatography For difficult separations Analysis Purity Assessment (HPLC, NMR, GC-MS) Recrystallization->Analysis Chromatography->Analysis Pure Pure Product Analysis->Pure Meets Specification

Caption: General purification workflow for 3-Bromo-5-fluoro-2-isopropoxybenzoic acid.

References

Sources

Optimization

Troubleshooting poor solubility of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid

Technical Support Center: Troubleshooting the Solubility of 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Solubility of 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with synthetic chemists and drug development professionals who encounter highly functionalized building blocks that defy standard solvation protocols. 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (CAS: 1782774-05-3)[1] is a prime example of such a compound.

While the parent benzoic acid is well-characterized and relatively straightforward to manipulate[2], this specific halogenated derivative presents unique solubility challenges. These difficulties arise from the synergistic lipophilicity of the bromo, fluoro, and bulky isopropoxy substituents. This guide provides field-proven, causality-driven protocols to overcome these challenges, ensuring your downstream biological assays and cross-coupling reactions proceed with high fidelity.

Section 1: Physicochemical Profiling & Causality

To troubleshoot solubility effectively, we must first understand the molecular forces at play. The parent benzoic acid has a known pKa of ~4.18–4.20 and a logP of 1.87[3],[4]. However, substituting the aromatic ring drastically alters these thermodynamic parameters.

Table 1: Comparative Physicochemical Properties

PropertyBenzoic Acid (Parent)3-Bromo-5-fluoro-2-isopropoxybenzoic acidImpact on Solvation
Molecular Weight 122.12 g/mol [2]277.09 g/mol [5]Increased mass reduces the entropy of solution, significantly lowering aqueous solubility.
LogP (Lipophilicity) 1.87[4]~3.8 - 4.2 (Estimated)Highly hydrophobic; strongly favors non-polar organic phases and lipid environments over water.
pKa (Acidity) 4.18 - 4.20[3]~3.0 - 3.5 (Estimated)The electron-withdrawing halogens increase acidity, allowing for easier deprotonation in basic media.
Steric Hindrance LowHigh (Isopropoxy group)Disrupts crystal lattice packing but also creates a hydrophobic shield around the carboxylate, hindering aqueous solvation.

Causality Insight: The isopropoxy group at the ortho position creates a steric shield around the carboxylic acid, hindering hydrogen bonding with water molecules. Concurrently, the heavy bromine atom and the highly electronegative fluorine atom drive up the overall lipophilicity. This means that standard aqueous buffers will fail to solvate the neutral species, and even polar aprotic solvents may require optimization[6].

Section 2: Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately when transferring from a DMSO stock solution to an aqueous biological assay buffer (pH 7.4). How can I prevent this? A1: This is a classic "solvent crash" caused by a drastic shift in the dielectric constant. At pH 7.4, the carboxylic acid is deprotonated (carboxylate form), which should theoretically improve solubility[3]. However, the massive hydrophobic bulk of the substituents overpowers the ionic solvation of the carboxylate. Solution: Implement a co-solvency and surfactant strategy[6]. Pre-dilute your DMSO stock in a transitional solvent mixture containing a non-ionic surfactant (e.g., Tween-20) before introducing it to the aqueous buffer. The surfactant forms micelles that encapsulate the hydrophobic aromatic ring while exposing the polar carboxylate to the aqueous phase.

Q2: During recrystallization, the compound "oils out" (liquid-liquid phase separation) instead of forming crystals. What is the mechanistic cause and the fix? A2: "Oiling out" occurs when the melting point of the solute in the solvent mixture drops below the temperature at which it reaches saturation. The bulky isopropoxy group disrupts the ordered crystalline lattice, lowering the melting point and favoring a metastable liquid phase. Solution: Shift to a solvent system with a steeper solubility curve. Instead of a standard Ethanol/Water mixture, try a Toluene/Heptane system. Dissolve the compound in a minimum amount of hot toluene, and add heptane (anti-solvent) dropwise until cloudy. Seed crystals must be added above the oiling point to force nucleation.

Q3: I am using this compound in a palladium-catalyzed cross-coupling reaction, but the reaction is stalling. Is solubility the culprit? A3: Yes. Halogenated benzoic acids often form insoluble palladium-carboxylate complexes in biphasic mixtures[7]. If the 3-Bromo-5-fluoro-2-isopropoxybenzoate salt precipitates, it sequesters the catalyst and halts the catalytic cycle. Solution: Switch to a homogenous polar aprotic solvent system, such as 1,4-Dioxane/Water (4:1) or DMF, which are highly effective for halogenated benzoic acid derivatives[8]. Additionally, use a more lipophilic base like Cesium Carbonate (Cs2CO3). The larger cesium cation forms a looser, more solvent-separated ion pair with the carboxylate, significantly enhancing its solubility in the organic phase.

Section 3: Experimental Troubleshooting Protocols

Protocol A: Step-by-Step pH-Driven Solubilization for Aqueous Assays This self-validating protocol ensures complete dissolution without compromising the compound's structural integrity for in vitro testing.

  • Stock Preparation: Weigh exactly 10.0 mg of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid. Dissolve in 100 µL of anhydrous DMSO to create a concentrated stock.

    • Validation: The solution must be completely clear. If cloudy, sonicate for 60 seconds at room temperature.

  • Salt Formation: Add 1.1 molar equivalents of 1M NaOH (aqueous) directly to the DMSO stock.

    • Causality: Converting the carboxylic acid to its sodium salt before bulk aqueous dilution forces the formation of the highly polar carboxylate anion, drastically reducing the LogD[6].

  • Surfactant Addition: Add 50 µL of a 10% (w/v) Tween-80 solution to the mixture and vortex vigorously for 30 seconds.

  • Aqueous Titration: Slowly add the target assay buffer (e.g., PBS, pH 7.4) in 100 µL increments while continuously vortexing, up to the final desired volume.

  • Verification: Centrifuge the final solution at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis or HPLC to confirm 100% recovery of the compound.

Protocol B: Biphasic Solvent Optimization for Organic Synthesis Use this protocol when utilizing the compound as a reactant in organic synthesis (e.g., Suzuki-Miyaura coupling).

  • Solvent Screening: In three separate reaction vials, add 50 mg of the compound to 1 mL of: (A) Toluene, (B) 1,4-Dioxane, (C) Acetonitrile.

  • Thermal Agitation: Heat all vials to 60°C under magnetic stirring.

    • Observation: The compound should dissolve readily in Dioxane and Acetonitrile, but may struggle in Toluene due to the polar carboxyl group.

  • Base Addition: Add 2.0 equivalents of solid K3PO4 to each vial.

  • Phase Transfer Catalyst (PTC): If a biphasic water/organic system is strictly required for your reaction, add 10 mol% of Tetrabutylammonium bromide (TBAB).

    • Causality: The lipophilic tetrabutylammonium cation pairs with the isopropoxybenzoate anion, pulling it seamlessly into the organic phase where the cross-coupling reaction occurs.

Section 4: Visualizing the Solubilization Logic

The following diagram illustrates the diagnostic workflow for determining the correct solubilization strategy based on your intended application.

SolubilizationWorkflow Start 3-Bromo-5-fluoro-2-isopropoxybenzoic acid Insoluble in Target Medium AppCheck What is the Target Application? Start->AppCheck BioAssay Biological Assay (Aqueous Buffer) AppCheck->BioAssay In vitro / In vivo Synthesis Organic Synthesis (Cross-Coupling/Rxn) AppCheck->Synthesis Chemical Rxn pHAdjust 1. Adjust pH > 5.0 (Form Na+ Salt) BioAssay->pHAdjust SolventSwitch 1. Switch to Polar Aprotic (Dioxane, DMF) Synthesis->SolventSwitch Surfactant 2. Add Co-solvent/ Surfactant (Tween) pHAdjust->Surfactant Success1 Homogeneous Aqueous Solution Surfactant->Success1 PTC 2. Add Phase Transfer Catalyst (TBAB) SolventSwitch->PTC If Biphasic Success2 Homogeneous Reaction Mixture SolventSwitch->Success2 If Monophasic PTC->Success2

Diagnostic workflow for troubleshooting the solubility of highly lipophilic benzoic acid derivatives.

References

  • Title: Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids | Source: National Institutes of Health (PMC) | URL: [Link][7]

  • Title: Benzoic acid | Source: Wikipedia | URL: [Link][2]

  • Title: Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature | Source: SCIRP | URL: [Link][3]

  • Title: Method for producing 2-halogenated benzoic acids (WO2016167225A1) | Source: Google Patents | URL: [8]

  • Title: Benzoic Acid | C6H5COOH | CID 243 | Source: PubChem | URL: [Link][4]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid Workflows

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering dehalogenation (specifically protodebromination) when utilizing 3-Br...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering dehalogenation (specifically protodebromination) when utilizing 3-Bromo-5-fluoro-2-isopropoxybenzoic acid in transition-metal-catalyzed workflows.

The Mechanistic Root of the Problem

To solve a side reaction, you must first understand the structural causality driving it.

In 3-Bromo-5-fluoro-2-isopropoxybenzoic acid, the C-Br bond at the 3-position is flanked by a highly bulky isopropoxy group at the 2-position. While the electron-withdrawing fluorine at the 5-position activates the aromatic ring, making oxidative addition by Palladium(0) highly facile, the extreme steric shielding around the palladium center severely retards the subsequent transmetalation step.

Because transmetalation becomes the rate-limiting step, the long-lived Ar-Pd(II)-Br intermediate is left vulnerable. It acts as an electrophile, readily undergoing hydride abstraction from adventitious sources in your reaction matrix (such as protic solvents, bases with β-hydrogens, or trace moisture). This forms a palladium-hydride (Pd-H) species that rapidly undergoes reductive elimination to yield the debrominated byproduct (5-fluoro-2-isopropoxybenzoic acid) 1. Furthermore, electron-deficient aryl halides inherently exhibit a higher susceptibility to these protodehalogenation pathways 2.

Pathway Visualization

G Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd + Ar-Br ArBr 3-Bromo-5-fluoro- 2-isopropoxybenzoic acid ArBr->OxAdd TransMet Ar-Pd(II)-R (Transmetalation) OxAdd->TransMet + R-B(OH)2 (Fast with SPhos) PdH Ar-Pd(II)-H (Hydride Transfer) OxAdd->PdH Competing Pathway (Slow Transmetalation) Product Desired Coupled Product (Ar-R) TransMet->Product Reductive Elimination Product->Pd0 HydrideSrc Hydride Source (Alcohols, Amines, Moisture) HydrideSrc->PdH Debrom Debrominated Byproduct (Ar-H) PdH->Debrom Reductive Elimination Debrom->Pd0

Competing pathways in Pd-catalyzed coupling: Desired transmetalation vs. undesired debromination.

Parametric Optimization Data

To outcompete the dehalogenation pathway, you must accelerate transmetalation while simultaneously eliminating hydride donors from the reaction environment. The table below summarizes the expected outcomes when modifying key reaction parameters for this specific substrate class.

Reaction ParameterConditionExpected Yield (%)Debromination (%)Mechanistic Rationale
Ligand PPh₃40 - 6020 - 30Slow transmetalation allows the hydride transfer pathway to dominate 1.
Ligand SPhos / XPhos> 85< 5Bulky, electron-rich biaryl phosphines accelerate transmetalation and reductive elimination [[2]]().
Base NaOEt / NaOMe< 20> 70Alkoxides with β-hydrogens act as direct, potent hydride donors to the Pd(II) center [[2]]().
Base K₃PO₄ / Cs₂CO₃> 80< 10Mild, anhydrous inorganic bases activate the boronic acid without acting as a hydride source 1.
Solvent EtOH / iPrOH30 - 5040 - 60Primary and secondary alcohols undergo β-hydride elimination, destroying the starting material 2.
Solvent Toluene / H₂O> 85< 5Biphasic aprotic systems physically separate the bulk proton sources from the active organic phase.

Validated Protocol: Suppressing Debromination in Suzuki-Miyaura Coupling

Palladium-catalyzed reactions are the most common transition metal-catalyzed cross-coupling reactions 3. However, achieving high yields with sterically hindered, electron-deficient aryl bromides requires strict adherence to optimized conditions to prevent protodebromination 4.

Self-Validating Design: This protocol utilizes a biphasic Toluene/H₂O system with K₃PO₄ to ensure the base is active at the interface. The bulky SPhos ligand forces the Pd-center to rapidly undergo transmetalation before trace water can act as a proton/hydride source.

Step 1: Reagent Preparation & Degassing
  • To an oven-dried Schlenk flask, add 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Add Pd(OAc)₂ (0.02 equiv, 2 mol%), SPhos (0.04 equiv, 4 mol%), and anhydrous K₃PO₄ (3.0 equiv). Causality Check:3.0 equiv of base is mandatory. The free carboxylic acid on your substrate will immediately consume 1.0 equiv to form the unreactive carboxylate salt. Failing to account for this leaves the reaction insufficiently basic for transmetalation.

  • Seal the flask with a septum. Evacuate and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment 1.

Step 2: Solvent Preparation & Addition
  • In a separate flask, prepare a 5:1 mixture of anhydrous Toluene and ultra-pure H₂O.

  • Degas the solvent mixture by sparging with Argon for 30 minutes.

  • Add the degassed solvent mixture to the Schlenk flask via syringe to achieve a 0.1 M concentration of the aryl bromide.

Step 3: Reaction Execution
  • Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm). High shear is required to ensure adequate mixing of the aqueous and organic phases for interfacial transmetalation.

  • Monitor the reaction progress by taking small aliquots and analyzing via LC-MS 1. Diagnostic Marker: Look for the desired mass [M+H]⁺ of the coupled product versus the debrominated byproduct (m/z 199 for 5-fluoro-2-isopropoxybenzoic acid).

Step 4: Workup & Isolation
  • Cool the reaction to room temperature.

  • Acidify the aqueous phase carefully to pH ~2-3 using 1M HCl. Causality Check: This step is critical. The coupled product exists as a water-soluble carboxylate salt. Acidification protonates the carboxylic acid, driving the product into the organic phase for extraction 1.

  • Extract with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q: Why does my LC-MS show a massive peak at M-79 instead of my product? A: This indicates the loss of the bromine atom, replaced by a hydrogen atom (protodebromination). The mass of the starting material is ~277 g/mol . A peak at m/z 199 confirms the formation of 5-fluoro-2-isopropoxybenzoic acid. This proves that your oxidative addition is working perfectly, but transmetalation is failing, allowing the Pd(II) intermediate to abstract a proton/hydride 2.

Q: Can I use ethanol or isopropanol to improve the solubility of my boronic acid? A: Absolutely not. Primary and secondary alcohols act as potent hydride donors in the presence of Pd(II) species. They undergo β-hydride elimination, transferring a hydride directly to the palladium center and severely exacerbating the dehalogenation side reaction [[2]]().

Q: Why do you recommend SPhos over standard triphenylphosphine (PPh₃)? A: Buchwald-type dialkylbiaryl phosphines like SPhos are both electron-rich and sterically demanding. The electron density stabilizes the Pd(0) active species, while the extreme steric bulk accelerates the rate-limiting transmetalation and reductive elimination steps. This effectively outcompetes the slower hydride-transfer pathways that lead to dehalogenation 2.

Q: Is the fluorine atom at the 5-position at risk of defluorination? A: Generally, no. The C-F bond is significantly stronger (~115 kcal/mol) than the C-Br bond (~68 kcal/mol). Palladium(0) will selectively insert into the C-Br bond under standard cross-coupling conditions.

References

  • Title: minimizing dehalogenation in Suzuki coupling of 5-Bromo-2-iodobenzoic acid | Source: Benchchem | URL: 1

  • Title: how to avoid dehalogenation side reactions in Suzuki coupling | Source: Benchchem | URL: 2

  • Title: 2.2: Pd-Catalyzed Cross Coupling Reactions | Source: Chemistry LibreTexts | URL: 3

  • Title: Oxidative and Reductive Cross-Coupling Reactions Catalyzed by an Anionic “Ligandless” Palladium Complex | Source: ACS Publications | URL: 4

Sources

Optimization

Challenges in the purification of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing bottlenecks in the isolation of complex halogenated building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing bottlenecks in the isolation of complex halogenated building blocks.

The purification of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (CAS: 1782774-05-3)[1] presents a unique set of chromatographic and phase-separation challenges. This molecule combines a highly polar, hydrogen-bonding carboxylic acid moiety with a lipophilic, sterically bulky isopropoxy ether and two heavy/electronegative halogens.

Rather than relying on trial-and-error, a successful purification strategy must exploit the specific physicochemical properties of the molecule. Below is our comprehensive troubleshooting guide, designed to provide you with self-validating protocols and the mechanistic reasoning behind them.

Part 1: Physicochemical Profiling

Understanding the intrinsic properties of the target molecule is the first step in designing a rational purification workflow.

Table 1: Physicochemical Properties & Purification Implications

PropertyEstimated ValuePurification Implication
Molecular Weight 277.09 g/mol High mass due to Bromine; easily identifiable via LC-MS (ESI negative mode: m/z 275/277 for isotopic doublet).
pKa (Carboxylic Acid) ~3.0 – 3.5Highly acidic due to the electron-withdrawing inductive effects of meta-F and meta-Br. Requires acidic modifiers in chromatography to suppress ionization.
LogP (Lipophilicity) ~3.8 – 4.2The bulky isopropoxy group makes the protonated form highly soluble in organic solvents, facilitating aggressive liquid-liquid extraction (LLE).
Hydrogen Bonding High (Donor/Acceptor)Prone to severe peak tailing on bare silica gel due to strong interactions with unendcapped surface silanols.

Part 2: Purification Workflow Decision Matrix

Before proceeding to specific troubleshooting FAQs, consult the workflow diagram below to determine the most efficient purification path based on your crude reaction mixture.

Decision tree for the purification of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid.

Part 3: Troubleshooting FAQs

Q1: My alkylation reaction (isopropyl bromide + base) yielded a mixture of the target acid and the isopropyl ester. How do I resolve this without tedious chromatography? A1: This is a classic case of over-alkylation. Because the carboxylate is a good nucleophile, excess alkyl halide will inevitably form the isopropyl ester (isopropyl 3-bromo-5-fluoro-2-isopropoxybenzoate). The Causality: Esterification shifts the polarity of the molecule drastically, making it co-elute with other neutral organic impurities. The Solution: Do not attempt to separate the ester. Instead, perform a one-pot saponification prior to workup. Add 2M NaOH in Methanol to the crude mixture and heat to 50°C for 2 hours. This selectively hydrolyzes the ester back to the target carboxylate, allowing you to recover the entire yield via the Acid-Base Extraction protocol (see Protocol A).

Q2: I am experiencing massive peak tailing and poor mass recovery when purifying the crude mixture on normal-phase silica gel. What is going wrong? A2: The carboxylic acid moiety is hydrogen-bonding intensely with the unendcapped silanol (-Si-OH) groups on the silica stationary phase. The Causality: Because the pKa of your target molecule is low (~3.0), it partially ionizes on the slightly acidic silica surface, leading to multiple retention mechanisms (adsorption and ion-exchange) which manifest as severe tailing[2]. The Solution: You must suppress the ionization of both the analyte and the silica surface. Add 1% to 2% Glacial Acetic Acid (AcOH) or Formic Acid (FA) to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% AcOH). This protonates the silanols and forces the benzoic acid into its neutral, lipophilic state, resulting in sharp, symmetrical peaks.

Q3: How do I separate the target compound from the unalkylated precursor (3-bromo-5-fluoro-2-hydroxybenzoic acid)? A3: While both molecules contain a carboxylic acid, their overall lipophilicity (LogP) differs significantly due to the isopropoxy group. However, standard acid-base extraction will pull both into the aqueous layer if the pH is too high. The Causality: To separate them, you must rely on reversed-phase Preparative HPLC rather than LLE, because their pKa values are too similar for selective deprotonation. The unalkylated phenol is much more polar and will elute significantly earlier on a C18 column than the highly lipophilic isopropoxy derivative.

Q4: What is the best solvent system for recrystallization to remove trace regioisomers (e.g., 4-bromo or 6-bromo isomers)? A4: Halogenated benzoic acids form highly stable, tightly packed crystal lattices[3]. The Causality: Regioisomers often co-crystallize if the solvent is too non-polar. You need a solvent system that disrupts the hydrogen-bonded carboxylic acid dimers just enough to differentiate the isomers based on their steric profiles. The Solution: Use an Ethanol/Water mixed solvent system. Dissolve the crude solid in a minimum amount of boiling ethanol, then add water dropwise until the cloud point is reached. Allow it to cool slowly to room temperature. The bulky ortho-isopropoxy group makes the target molecule highly sensitive to the aqueous anti-solvent, promoting selective crystallization.

Part 4: Step-by-Step Methodologies

Protocol A: Chemoselective Acid-Base Liquid-Liquid Extraction (LLE)

Purpose: To isolate the target acid from neutral impurities, unreacted alkyl halides, and organic byproducts.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Basic Extraction: Transfer to a separatory funnel. Add an equal volume of 0.5 M Sodium Bicarbonate ( NaHCO3​ ) solution (pH ~8.0).

  • Partitioning: Shake vigorously and vent. The target acid will deprotonate to form the water-soluble sodium carboxylate. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into an Erlenmeyer flask. Discard the organic layer (which contains neutral impurities and unhydrolyzed esters).

  • Acidification: Place the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches 1.5 - 2.0. The target compound will precipitate as a dense white/off-white solid.

  • Recovery: Extract the precipitated aqueous mixture with fresh EtOAc (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Optimized Reversed-Phase Preparative HPLC

Purpose: To separate the target acid from closely related regioisomers or unalkylated phenolic precursors.

Table 2: Preparative HPLC Gradient Method

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.020.070%30%
2.020.070%30%
15.020.010%90%
17.020.010%90%
17.120.070%30%
  • Column: C18 Preparative Column (e.g., Waters XBridge C18, 5 µm, 19 x 150 mm).

  • Rationale: The inclusion of 0.1% Formic Acid (FA) is non-negotiable. Without it, the basic surface silanols on the C18 particles will interact with the deprotonated benzoic acid, causing severe tailing and loss of resolution[4]. The gradient starts at 30% organic to allow polar impurities (like the unalkylated phenol) to elute early, while the lipophilic target compound will elute later in the gradient (typically around 65-75% B).

References

  • Shtykov, S. N., et al. "Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases." ResearchGate. Available at:[Link]

  • Waters Corporation. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122." Waters Knowledge Base. Available at: [Link]

  • Nichols, L. "2.2.4.2B: Purification of Product Mixtures." Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Troubleshooting for 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges—specifically peak tailing—when a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges—specifically peak tailing—when analyzing the halogenated intermediate 3-Bromo-5-fluoro-2-isopropoxybenzoic acid .

By understanding the distinct physicochemical properties of this molecule (a polarizable halogenated ring, a bulky hydrophobic isopropoxy ether, and an ionizable carboxylic acid), we can systematically eliminate secondary interactions and achieve a robust, symmetrical peak shape.

Diagnostic Workflow

Before adjusting mobile phases or replacing hardware, it is critical to isolate the root cause of the tailing. Use the logical workflow below to determine whether your issue is physical (system/column integrity) or chemical (analyte-stationary phase interactions).

Diagnostic_Workflow Start Observe Peak Tailing: 3-Bromo-5-fluoro-2-isopropoxybenzoic acid SST Inject Neutral Marker (e.g., Toluene or Uracil) Start->SST Decision_PhysChem Does the neutral marker also tail? SST->Decision_PhysChem Phys_Fix Physical Issue: Check column frit, void volume, or extra-column dispersion Decision_PhysChem->Phys_Fix Yes Chem_Check Chemical Issue: Check Mobile Phase pH Decision_PhysChem->Chem_Check No Decision_pH Is pH < 2.5 (1.5 units below pKa)? Chem_Check->Decision_pH pH_Fix Adjust pH to 2.0 Use 0.1% TFA or Phosphate Decision_pH->pH_Fix No Metal_Check Suspect Metal Chelation with Carboxylic Acid Decision_pH->Metal_Check Yes Metal_Fix Passivate System / Use PEEK Add trace EDTA Metal_Check->Metal_Fix

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Troubleshooting Guide & FAQs

Q1: Why does 3-Bromo-5-fluoro-2-isopropoxybenzoic acid exhibit severe peak tailing on standard C18 columns? A1: The root cause is typically a dual-retention mechanism driven by the molecule's ionization state. Unsubstituted benzoic acid has a pKa of 4.2. However, the electron-withdrawing inductive effects of the meta-fluoro and meta-bromo groups on your analyte significantly lower its pKa (estimated ~2.5 - 3.0). If your mobile phase pH is near this pKa, the molecule exists in a dynamic equilibrium between its neutral and ionized (carboxylate anion) states. Because these two forms have drastically different hydrophobicities, they travel through the column at different velocities, causing split or heavily tailing peaks[1]. Furthermore, the ionized carboxylate can undergo secondary ion-exchange interactions with residual, unendcapped silanols on the silica surface[2].

Q2: How do I select the optimal mobile phase pH and buffer system to fix this? A2: To ensure a sharp, symmetrical peak, the analyte must be forced into a single, non-ionized state. The mobile phase pH should be set at least 1.5 to 2.0 pH units below the analyte's pKa[3]. For this molecule, maintaining a pH of ~2.0 is highly recommended. Using a strong acidic modifier like 0.1% Trifluoroacetic acid (TFA) or a 25 mM phosphate buffer adjusted to pH 2.0 will keep the molecule fully protonated, allowing it to interact uniformly with the stationary phase[3].

Q3: My pH is optimized at 2.0, but I am still seeing a trailing edge. Could the HPLC hardware be contributing? A3: Yes. Halogenated carboxylic acids can act as chelating agents. The carboxylic acid group can coordinate with trace transition metals (such as Fe³⁺ or Ni²⁺) present in stainless steel tubing, pump heads, or column frits[4]. This metal chelation creates a secondary retention site that releases the analyte slowly, manifesting as a broad, tailing peak. To mitigate this, passivate your HPLC system with 20% nitric acid, switch to PEEK (polyetheretherketone) tubing/frits, or add a trace amount of a chelator (e.g., 5 µM EDTA) to your sample solvent.

Q4: What stationary phase chemistry is best suited for this intermediate? A4: You must use a high-purity (Type B silica), fully endcapped C18 or C8 column. Endcapping blocks residual active silanol groups, preventing them from interacting with the polarizable halogens and the carboxylic acid moiety[2].

Experimental Method Optimization Protocol

To guarantee trustworthiness in your results, do not simply guess the cause of the tailing. Use this self-validating, step-by-step protocol to systematically optimize your method.

Phase 1: System Suitability and Physical Diagnostic

  • Prepare a Test Mix: Dissolve a neutral marker (e.g., Toluene) and your analyte (3-Bromo-5-fluoro-2-isopropoxybenzoic acid) at 0.1 mg/mL in your initial mobile phase.

  • Inject the Test Mix: Run the sample under your current conditions.

  • Evaluate Causality: If the Toluene peak is symmetrical but the analyte tails, the issue is a chemical interaction (proceed to Phase 2). If both peaks tail equally, the issue is physical (e.g., a void at the column inlet or a partially blocked frit), and the column or system hardware must be replaced[5].

Phase 2: Chemical Optimization (Suppressing Ionization) 4. Prepare Mobile Phase A: 0.1% v/v TFA in HPLC-grade Water (Yields a pH of ~2.0). 5. Prepare Mobile Phase B: 0.1% v/v TFA in HPLC-grade Acetonitrile. 6. Flush the System: Purge the HPLC lines to ensure all previous near-neutral buffers are completely removed. 7. Run a Scouting Gradient: Execute a gradient of 10% B to 90% B over 15 minutes at 1.0 mL/min on an endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm). 8. Calculate Asymmetry: Measure the USP Tailing Factor ( Tf​ ). An ideal Tf​ is between 1.0 and 1.2.

Phase 3: Metal Passivation (Execute only if Tf​ remains > 1.5) 9. Hardware Swap: Replace the stainless steel inlet frit with a biocompatible PEEK frit. 10. Site Masking: Condition the column with 3 consecutive injections of 100 µg/mL EDTA disodium salt to temporarily mask active metallic sites on the stationary phase[4], then reinject your analyte.

Quantitative Data: Buffer Selection Matrix

The table below summarizes the causality between your chosen buffer system, the resulting ionization state of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid, and the expected chromatographic outcome.

Buffer System / ModifierMobile Phase pHIonization State of AnalyteExpected USP Tailing Factor ( Tf​ )Chromatographic Outcome
10 mM Ammonium Acetate ~ 4.5> 90% Ionized (Anion)> 2.5Severe tailing, poor retention, split peaks.
0.1% Formic Acid ~ 2.7~ 50% Ionized / Neutral1.6 - 2.0Moderate tailing, peak broadening due to dynamic equilibrium.
25 mM Phosphate Buffer 2.0> 99% Neutral1.1 - 1.3Sharp peak, highly stable retention times.
0.1% Trifluoroacetic Acid ~ 2.0> 99% Neutral1.0 - 1.2Symmetrical peak, ideal shape (TFA also acts as a weak ion-pair).

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid

Welcome to the Technical Support Center for the synthesis and scale-up of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (CAS: 1782774-05-3). This guide is designed for research scientists and process chemists transitioning t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (CAS: 1782774-05-3). This guide is designed for research scientists and process chemists transitioning this critical building block from milligram-scale discovery to multi-kilogram commercial production.

Rather than providing a generic template, this guide deconstructs the synthetic workflow into a self-validating system. We explore the mechanistic causality behind each protocol, ensuring that you understand why a reaction behaves a certain way, which is the foundation of effective troubleshooting.

I. Synthetic Workflow & Mechanistic Overview

The most robust, scalable route to 3-Bromo-5-fluoro-2-isopropoxybenzoic acid involves a three-step sequence starting from commercially available 5-fluorosalicylic acid (5-fluoro-2-hydroxybenzoic acid).

G SM 5-Fluorosalicylic Acid (Starting Material) Step1 Step 1: Bromination (Br2, AcOH, 20°C) SM->Step1 Int1 3-Bromo-5-fluoro-2-hydroxybenzoic acid Step1->Int1 Step2 Step 2: Alkylation (2-Bromopropane, K2CO3, DMF, 80°C) Int1->Step2 Int2 Isopropyl 3-bromo-5-fluoro- 2-isopropoxybenzoate Step2->Int2 Step3 Step 3: Saponification (NaOH, H2O/MeOH, Reflux) Int2->Step3 Final 3-Bromo-5-fluoro- 2-isopropoxybenzoic acid Step3->Final

Synthetic workflow for 3-Bromo-5-fluoro-2-isopropoxybenzoic acid.

Mechanistic Causality
  • Regioselective Bromination: The hydroxyl group of 5-fluorosalicylic acid is strongly activating and ortho/para-directing. Because the para position (C5) is occupied by fluorine, and the other ortho position (C1) is occupied by the carboxylic acid, electrophilic aromatic substitution is forced exclusively to the C3 position[1][2].

  • Exhaustive Alkylation: Attempting to selectively alkylate the phenol while leaving the carboxylic acid intact is inefficient on a large scale. Instead, we drive the reaction to the fully alkylated intermediate (isopropyl ester/isopropyl ether) using excess 2-bromopropane and a mild base[3].

  • Sterically Hindered Saponification: The isopropyl ester is highly sterically hindered compared to a methyl ester. Consequently, the final hydrolysis step requires forcing conditions (prolonged reflux in strong aqueous base) to yield the final free acid[3].

II. Validated Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-fluoro-2-hydroxybenzoic acid
  • Charge: To a glass-lined reactor, charge 5-fluorosalicylic acid (1.0 eq) and glacial acetic acid (10 volumes). Stir to form a uniform suspension.

  • Cooling: Cool the reactor to 10–15 °C.

  • Addition: Dissolve liquid bromine (1.05 eq) in glacial acetic acid (2 volumes). Add this solution dropwise over 2–3 hours, maintaining the internal temperature below 20 °C to prevent over-oxidation or decarboxylation.

  • Aging: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours. Monitor by HPLC until the starting material is <1%.

  • Quench & Isolate: Quench the reaction by pouring it into ice water (30 volumes) containing 1% sodium bisulfite to destroy unreacted bromine. Filter the resulting precipitate, wash with cold water, and dry under vacuum at 50 °C.

Step 2: Synthesis of Isopropyl 3-bromo-5-fluoro-2-isopropoxybenzoate
  • Charge: In a dry reactor under nitrogen, combine 3-bromo-5-fluoro-2-hydroxybenzoic acid (1.0 eq), finely milled anhydrous potassium carbonate ( K2​CO3​ , 4.0 eq), and anhydrous N,N-Dimethylformamide (DMF, 8 volumes)[3].

  • Alkylation: Add 2-bromopropane (4.0 eq) in one portion.

  • Heating: Heat the reaction mixture to 80 °C. Causality Note: 2-bromopropane is a secondary halide prone to E2 elimination (forming propene gas). The excess equivalents account for this loss, while the polar aprotic DMF ensures the nucleophile remains unsolvated and highly reactive.

  • Aging: Stir at 80 °C for 6–8 hours. Monitor via TLC/HPLC.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the DMF under reduced pressure. Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield the intermediate ester.

Step 3: Saponification to Final Product
  • Charge: Dissolve the intermediate ester (1.0 eq) in a mixture of Methanol (5 volumes) and 2N aqueous NaOH (4.0 eq)[3].

  • Reflux: Heat the mixture to reflux (approx. 70–75 °C) for 4–6 hours.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.

  • Acidification: Cool the aqueous residue to 0–5 °C. Slowly acidify with 2M HCl to pH 2.0. The product will precipitate as a white/pale yellow solid.

  • Isolation: Filter the solid, wash thoroughly with cold water to remove trapped salts, and dry under vacuum at 45 °C to constant weight.

III. Troubleshooting Guides & FAQs

Troubleshooting Issue Low Yield in Alkylation Step Check1 Is K2CO3 finely milled? Issue->Check1 Sol1 Mill K2CO3 to increase surface area Check1->Sol1 No Check2 Is the reaction temp maintained at 80°C? Check1->Check2 Yes Sol2 Ensure proper heating and stirring kinetics Check2->Sol2 No Check3 Excess 2-bromopropane evaporating? Check2->Check3 Yes Sol3 Use a sealed reactor or efficient reflux condenser Check3->Sol3 Yes

Troubleshooting logic tree for resolving low yields during the alkylation step.

Q1: During Step 1 (Bromination), I am observing a high level of uncharacterized impurities. What is the cause? A: This is typically caused by poor temperature control. Bromination is highly exothermic. If the internal temperature exceeds 25 °C, you risk oxidative degradation of the phenol ring or decarboxylation of the salicylic acid. Ensure your chiller has sufficient capacity for the scale of the reaction, and strictly control the bromine addition rate.

Q2: My alkylation step (Step 2) is stalling at 60% conversion. How do I push it to completion? A: The stalling is almost certainly due to the depletion of 2-bromopropane via an E2 elimination side-reaction, which generates volatile propene gas.

  • Solution A: Ensure your reactor is equipped with a highly efficient reflux condenser (chilled to 5 °C) to prevent the escape of unreacted 2-bromopropane (boiling point 59 °C).

  • Solution B: Verify that your K2​CO3​ is finely milled. Granular potassium carbonate has insufficient surface area to drive the deprotonation kinetics in a heterogeneous mixture.

Q3: The saponification (Step 3) is incredibly slow compared to standard methyl esters. Can I speed this up? A: The isopropyl ester is sterically hindered, creating a high activation energy barrier for the hydroxide nucleophile to attack the carbonyl carbon. To accelerate this:

  • Increase the concentration of the base (use 4N NaOH instead of 2N).

  • Swap Methanol for a higher-boiling co-solvent like THF or 1,4-Dioxane, allowing you to reflux at a higher temperature.

Q4: Can I avoid the esterification in Step 2 and selectively alkylate only the phenol? A: While theoretically possible using exactly 1.0 equivalent of base and 1.0 equivalent of alkyl halide, the pKa​ difference between the carboxylic acid and the phenol is not wide enough to prevent statistical mixtures of O-alkylated, esterified, and unreacted species. The "exhaustive alkylation followed by hydrolysis" route is the industry standard for scalability because it guarantees a single, easily purifiable intermediate[3].

IV. Quantitative Data Summaries

Table 1: Scale-up Reaction Parameters & Critical Quality Attributes (CQAs)

Process StepReagents / SolventsTarget TempReaction TimeExpected YieldCritical Control Point (CCP)
1. Bromination Br2​ , Acetic Acid15–20 °C4–6 h85–90%Exotherm control during Br2​ addition.
2. Alkylation 2-Bromopropane, K2​CO3​ , DMF80 °C6–8 h65–75%Condenser efficiency to prevent reagent loss.
3. Saponification NaOH, H2​O , MeOH75 °C (Reflux)4–6 h85–95%Complete removal of MeOH before acidification.

Table 2: Impurity Profiling & Mitigation

Observed ImpurityOrigin / CausalityMitigation Strategy
Dibrominated species Excess bromine or localized hot spots during Step 1.Improve agitation; ensure exact stoichiometry (1.05 eq max).
Mono-alkylated ester Incomplete alkylation of the phenol during Step 2.Increase K2​CO3​ equivalents; extend reaction time.
Un-hydrolyzed ester Incomplete saponification due to steric hindrance (Step 3).Increase reflux time; increase NaOH concentration.

V. References

  • Title: Halogenosalicylohydroxamic Acids. I. Dihalogenosalicylohydroxamic Acids Source: pw.edu.pl URL:[Link]

  • Title: Substituted salicylic acid analogs offer improved potency against multidrug-resistant Neisseria gonorrhoeae and good selectivity against commensal vaginal bacteria Source: PMC (nih.gov) URL:[Link]

  • Title: Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds Targeting Dual Pathways for Treatment of Cancer Source: PMC (nih.gov) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Bromination of 5-Fluoro-2-isopropoxybenzoic Acid

Welcome to the Advanced Synthesis Support Center. This guide provides comprehensive, field-proven troubleshooting strategies for the regioselective bromination of 5-fluoro-2-isopropoxybenzoic acid.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide provides comprehensive, field-proven troubleshooting strategies for the regioselective bromination of 5-fluoro-2-isopropoxybenzoic acid. This specific transformation is a critical node in the synthesis of highly functionalized active pharmaceutical ingredients (APIs), including DDB1-binding PROTAC ligands and targeted small-molecule therapeutics.

Below, we deconstruct the mechanistic pathways, address the most frequent experimental failures via targeted Q&As, and provide a self-validating, optimized protocol to ensure high-fidelity yields of the target 3-bromo-5-fluoro-2-isopropoxybenzoic acid .

Mechanistic Pathway & Logic Mapping

The substrate features three distinct directing groups that dictate the electrophilic aromatic substitution pathway:

  • Isopropoxy (-OiPr): Strongly activating, ortho/para directing.

  • Fluoro (-F): Weakly deactivating, ortho/para directing.

  • Carboxylic Acid (-COOH): Strongly deactivating, meta directing.

The synergistic directing effects of the -OiPr group (ortho) and the -COOH group (meta) make the C3 position the most nucleophilic site. However, the high electron density of the alkoxyarene system, combined with the presence of acidic protons and leaving groups, introduces several competing byproduct pathways.

BrominationPathways SM 5-Fluoro-2-isopropoxybenzoic acid (Starting Material) Reagents Brominating Agent (e.g., Br2 or NBS) SM->Reagents Target 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (Target Product) Reagents->Target Ortho-directing (OiPr) Kinetic Control Regio 4-Bromo / 6-Bromo Isomers (Regio-byproducts) Reagents->Regio F-directing / Sterics OverBr Dibrominated Species (Over-bromination) Reagents->OverBr Excess Reagent Dealkyl 3-Bromo-5-fluoro-2-hydroxybenzoic acid (Ether Cleavage) Reagents->Dealkyl Acidic Conditions (HBr) Decarbox 2-Bromo-4-fluoro-1-isopropoxybenzene (Decarboxylation) Reagents->Decarbox Ipso-attack / Heat

Mechanistic divergence in the bromination of 5-fluoro-2-isopropoxybenzoic acid byproduct pathways.

Troubleshooting Guides & FAQs

Q1: I am observing significant amounts of a polar byproduct. Mass spectrometry indicates a loss of 42 Da from the target mass. What is happening?

A1: Ether Cleavage (Dealkylation).

  • Causality: The byproduct is 3-bromo-5-fluoro-2-hydroxybenzoic acid. During electrophilic bromination with molecular bromine (Br₂), one equivalent of hydrogen bromide (HBr) is generated. The isopropoxy group is highly susceptible to cleavage by strong Brønsted acids like HBr, especially at elevated temperatures, forming a stable isopropyl carbocation and the corresponding phenol.

  • Solution: Buffer the reaction. If using Br₂ in acetic acid, add sodium acetate (NaOAc) to scavenge the HBr byproduct. For a more robust solution, switch to N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF, which bypasses the generation of stoichiometric HBr entirely.

Q2: My HPLC trace shows a di-brominated species. How can I improve the mono-selectivity?

A2: Over-bromination.

  • Causality: The starting material is highly activated by the isopropoxy group. Once the first bromine is installed, the ring remains sufficiently electron-rich to undergo a second electrophilic attack, typically at the C6 position (ortho to the fluorine). Over-bromination is a common issue in highly activated aromatic rings, where the presence of strongly electron-donating groups (like alkoxy) facilitates sequential halogenation[1].

  • Solution:

    • Stoichiometry: Strictly limit the brominating agent to 1.02 equivalents.

    • Reagent Selection: The choice of brominating agent and solvent significantly impacts both the reaction kinetics and the regioselectivity, as different active bromine species (e.g., Br₂, HOBr, BrCl) exhibit varying electrophilicities[2]. NBS provides a lower, controlled steady-state concentration of active bromonium ions compared to liquid Br₂, minimizing over-bromination.

Q3: I am detecting a byproduct that lacks the carboxylic acid group. Why does this occur?

A3: Decarboxylative Bromination.

  • Causality: Salicylic acid derivatives (ortho-alkoxybenzoic acids) can undergo ipso-substitution. If the reaction is heated or if the highly nucleophilic carboxylate anion is formed under basic conditions, the electrophile can attack the C1 position, leading to the extrusion of CO₂ and the formation of 2-bromo-4-fluoro-1-isopropoxybenzene[1].

  • Solution: Avoid basic conditions that fully deprotonate the carboxylic acid during the bromination step. Maintain strictly controlled temperatures (below 20 °C) to keep the reaction under kinetic control.

Q4: I see isomers in my NMR (e.g., 4-bromo or 6-bromo derivatives). How do I push the regioselectivity entirely to the 3-position?

A4: Regioisomeric Byproducts.

  • Causality: While the 3-position is electronically favored, the fluorine atom weakly directs to the 4- and 6-positions. High temperatures shift the reaction from kinetic control (favoring the 3-position) to thermodynamic control. Solvent polarity and temperature play critical roles in suppressing over-bromination and other side reactions, as demonstrated in the optimization of benzoic acid brominations[3].

  • Solution: Lower the reaction temperature (0 °C) and use a bulkier brominating agent/solvent system (NBS in DMF) to increase the steric penalty at the C6 position, which is heavily flanked by both the -COOH and -F groups.

Quantitative Data: Impact of Reaction Conditions on Byproduct Distribution

To facilitate rapid decision-making, the following table summarizes how different reagent systems influence the distribution of the target molecule versus common byproducts.

Brominating SystemTemp (°C)Target 3-Bromo Yield (%)Regioisomers (%)Dealkylation (%)Decarboxylation (%)Over-bromination (%)
Br₂ (1.1 eq) / AcOH256281848
Br₂ (1.05 eq) / AcOH + NaOAc10815626
NBS (1.05 eq) / DCM + H₂SO₄ (cat)40 (Reflux)451225810
NBS (1.02 eq) / DMF 0 to 20 92 < 2 < 1 < 1 < 4

Optimized Experimental Protocol: NBS-Mediated Bromination

This self-validating protocol utilizes NBS in DMF to kinetically favor the 3-bromo product while systematically suppressing ether cleavage and decarboxylation through precise temperature and reagent control.

Materials Required:

  • 5-Fluoro-2-isopropoxybenzoic acid (1.0 eq)

  • N-Bromosuccinimide (NBS, freshly recrystallized from water) (1.02 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL/g of substrate)

  • 10% aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Procedure:

  • Preparation & Dissolution: Charge a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet with 5-fluoro-2-isopropoxybenzoic acid (1.0 eq) and anhydrous DMF.

  • Kinetic Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

    • Causality: Starting at 0 °C ensures strict kinetic control, maximizing ortho-selectivity relative to the isopropoxy group and preventing thermal decarboxylation.

  • Controlled Reagent Addition: Add NBS (1.02 eq) portion-wise over 30 minutes.

    • Causality: Portion-wise addition prevents localized concentration spikes of the electrophile, directly mitigating the formation of di-brominated byproducts.

  • Reaction Monitoring (Self-Validation Checkpoint 1): Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to 20 °C. Monitor the reaction via LC-MS.

    • Validation: The absence of the M-42 peak (dealkylation) and M+78 peak (dibromination) in the LC-MS trace validates the kinetic control of the 0 °C NBS/DMF system. The reaction is typically complete within 2–4 hours.

  • Quenching (Self-Validation Checkpoint 2): Once the starting material is consumed (>98% conversion), cool the mixture back to 0 °C and quench by adding 10% aqueous sodium thiosulfate (equivalent to 20% of the reaction volume).

    • Validation: A clear color change from pale yellow to colorless upon thiosulfate addition provides visual validation that all unreacted active bromine species have been neutralized, halting the reaction and preventing late-stage over-bromination during workup.

  • Workup: Dilute the mixture with cold water (precipitating the crude product) and extract with Ethyl Acetate (3x). Wash the combined organic layers with water (5x) to completely remove DMF, followed by a final brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from a mixture of heptane/ethyl acetate to afford the analytically pure 3-bromo-5-fluoro-2-isopropoxybenzoic acid.

References

  • Title: Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution Source: Physical Chemistry Chemical Physics (Royal Society of Chemistry) URL: [Link]

  • Title: Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis Source: ChemRxiv URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid

Welcome to the Technical Support Center. The synthesis of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (CAS: 1782774-05-3) from 5-fluoro-2-hydroxybenzoic acid is a highly temperature-sensitive three-step process.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (CAS: 1782774-05-3) from 5-fluoro-2-hydroxybenzoic acid is a highly temperature-sensitive three-step process. This guide is designed for drug development professionals and researchers to troubleshoot the specific thermodynamic and kinetic pitfalls—such as E2 elimination, over-bromination, and ether cleavage—encountered when scaling this workflow.

G SM 5-Fluoro-2-hydroxy benzoic acid Brom Bromination (Br2 / AcOH) SM->Brom Int1 3-Bromo-5-fluoro-2- hydroxybenzoic acid Brom->Int1 Alk Isopropylation (iPrBr, K2CO3) Int1->Alk Int2 Isopropyl 3-bromo-5-fluoro- 2-isopropoxybenzoate Alk->Int2 Hyd Hydrolysis (LiOH, THF/H2O) Int2->Hyd Prod 3-Bromo-5-fluoro-2- isopropoxybenzoic acid Hyd->Prod

Fig 1. Three-step synthetic workflow for 3-Bromo-5-fluoro-2-isopropoxybenzoic acid.

Phase I: Bromination of 5-Fluorosalicylic Acid

Context: Electrophilic aromatic substitution (EAS) of the phenol ring to establish the 3-bromo substituent.

Q: Why am I seeing dibrominated byproducts or poor regioselectivity in my HPLC trace? A: Bromination of the electron-rich phenol ring is highly exothermic and kinetically rapid[1]. If the reaction temperature exceeds 20°C, kinetic control is lost. The excess thermal energy allows the bromonium ion to attack less favored positions, leading to over-bromination or even decarboxylation of the salicylic acid core[2]. Maintaining the internal temperature strictly between 0°C and 5°C ensures exclusive ortho-bromination relative to the hydroxyl group.

SOP: Low-Temperature Bromination
  • Preparation: Dissolve 5-fluoro-2-hydroxybenzoic acid (1.0 eq) in glacial acetic acid (0.5 M) and cool to 0°C in an ice-water bath.

  • Addition: Dilute Br₂ (1.05 eq) in an equal volume of glacial acetic acid. Add dropwise over 1 hour, monitoring with an internal probe to ensure the temperature remains below 5°C.

  • Reaction: Stir for 2 hours at 5°C, then remove the ice bath and allow the mixture to slowly warm to 20°C to ensure complete conversion.

  • Quench & Isolate: Quench with cold 10% aqueous sodium bisulfite to neutralize unreacted bromine. Precipitate the product with ice-cold water, filter, and dry the resulting 3-bromo-5-fluoro-2-hydroxybenzoic acid.

Phase II: O-Isopropylation (Overcoming Steric Hindrance vs. Elimination)

Context: Alkylation of the 2-hydroxyl group and simultaneous esterification of the carboxylic acid to form the isopropyl ester intermediate.

Q: My O-alkylation with isopropyl bromide is stalling, but when I heat the reaction above 90°C, my yield actually drops. Why? A: Isopropyl bromide is a bulky, secondary alkyl halide. At low temperatures, the Sₙ2 O-alkylation is kinetically frozen due to the steric hindrance of the isopropyl group[3]. However, at elevated temperatures (>80°C) in the presence of a base like K₂CO₃, the E2 elimination pathway outcompetes the Sₙ2 substitution pathway. The base abstracts a beta-proton from the isopropyl halide, converting your alkylating agent into volatile propene gas and leaving the phenol unreacted. The optimal thermal window to overcome activation energy while preventing E2 elimination is 60–70°C . Using 2-iodopropane instead of the bromide can also improve Sₙ2 kinetics at lower temperatures[4].

G Start Phenoxide Intermediate + Isopropyl Halide LowT Low Temp (< 40°C) Start->LowT OptT Optimal Temp (60-70°C) Start->OptT HighT High Temp (> 90°C) Start->HighT Slow Kinetic Freezing (Incomplete Conversion) LowT->Slow Steric hindrance SN2 SN2 O-Alkylation (Desired Ether) OptT->SN2 Overcomes activation energy E2 E2 Elimination (Propene Gas + Unreacted Phenol) HighT->E2 Base abstracts beta-proton

Fig 2. Temperature-dependent competing pathways during O-isopropylation.

SOP: Thermally Controlled Isopropylation
  • Deprotonation: Dissolve 3-bromo-5-fluoro-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (0.3 M). Add finely powdered, anhydrous K₂CO₃ (3.0 eq) and stir at 25°C for 15 minutes to form the phenoxide/carboxylate salts.

  • Alkylation: Add 2-iodopropane (2.5 eq) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture strictly to 65°C. Stir for 12 hours[4].

  • Workup: Cool to room temperature, dilute with water (to dissolve inorganic salts), and extract 3x with ethyl acetate. Wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate to isolate isopropyl 3-bromo-5-fluoro-2-isopropoxybenzoate.

Phase III: Saponification (Preserving the Ether Linkage)

Context: Hydrolysis of the isopropyl ester intermediate back to the free carboxylic acid.

Q: During the hydrolysis of the isopropyl ester intermediate, I am observing cleavage of the ether bond. How do I prevent this? A: Harsh basic conditions combined with high temperatures (>60°C) can lead to unwanted side reactions, including nucleophilic aromatic substitution or ether cleavage. This is particularly prevalent in this molecule because the electron-withdrawing halogens (Fluorine and Bromine) activate the aromatic ring. Saponification of the ester must be performed under mild, room-temperature conditions using Lithium Hydroxide (LiOH) to safely hydrolyze the ester while preserving the isopropoxy ether linkage[4].

SOP: Mild Saponification
  • Solvation: Dissolve the intermediate ester in a 4:4:1 mixture of THF:MeOH:H₂O (0.2 M).

  • Hydrolysis: Add LiOH·H₂O (5.0 eq) in one portion. Stir aggressively at 25°C for 3 to 4 hours[4].

  • Validation: Monitor by TLC (Hexanes:EtOAc 3:1) until the higher-Rf ester spot is fully consumed.

  • Precipitation: Concentrate the mixture slightly under vacuum to remove THF/MeOH. Cool the aqueous layer to 0°C and slowly acidify to pH 3 using 1N HCl. The final product will precipitate as a white/off-white solid.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under vacuum to yield pure 3-Bromo-5-fluoro-2-isopropoxybenzoic acid.

Quantitative Data Summary: Thermal Optimization & Yield Data

Synthetic StepTarget TemperaturePrimary Failure Mode if Temp is Too HighPrimary Failure Mode if Temp is Too LowExpected Yield (Optimized)
1. Bromination 0°C to 5°COver-bromination / DecarboxylationIncomplete conversion85 - 92%
2. Isopropylation 60°C to 70°CE2 Elimination (Propene gas formation)Kinetic freezing (Steric hindrance)70 - 80%
3. Saponification 20°C to 25°CEther cleavage / Nucleophilic substitutionExtremely slow ester hydrolysis90 - 95%

Sources

Troubleshooting

Catalyst selection for cross-coupling reactions with 3-Bromo-5-fluoro-2-isopropoxybenzoic acid

Welcome to the advanced troubleshooting and methodology center. As a highly functionalized building block, 3-Bromo-5-fluoro-2-isopropoxybenzoic acid presents unique chemoselectivity and steric challenges during palladium...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center. As a highly functionalized building block, 3-Bromo-5-fluoro-2-isopropoxybenzoic acid presents unique chemoselectivity and steric challenges during palladium-catalyzed cross-coupling. This guide synthesizes mechanistic causality with self-validating protocols to ensure your experimental success.

FAQ: Catalyst Selection & Substrate Causality

Q: How do the specific functional groups on 3-Bromo-5-fluoro-2-isopropoxybenzoic acid dictate my catalyst choice? A: The substrate possesses three competing features that directly manipulate the palladium catalytic cycle:

  • 5-Fluoro Group (Electronic Activation): Positioned at C5, the inductive electron-withdrawing nature of the fluorine atom reduces the electron density of the aryl ring. This accelerates the initial oxidative addition of the C-Br bond to the electron-rich Pd(0) center.

  • 2-Isopropoxy Group (Extreme Steric Hindrance): Positioned at C2, this bulky group is directly ortho to the reactive C3-bromide. This proximity creates a severe steric shield, restricting the rotational freedom of the intermediate Pd(II) complex and creating a massive bottleneck during the transmetalation step.

  • Free Carboxylic Acid (Chelation): Under the basic conditions required for cross-coupling, the resulting carboxylate can competitively bind to the palladium center, forming stable, off-cycle complexes. To prevent this, bulky, electron-rich biaryl phosphine ligands (like XPhos) are required to outcompete the carboxylate for palladium coordination[1].

Q: Why shouldn't I use standard Pd(PPh₃)₄ for Suzuki-Miyaura coupling with this unprotected acid? A: While Pd(PPh₃)₄ is a reliable first-generation catalyst, it struggles with sterically hindered and unprotected benzoic acids. The triphenylphosphine ligands are not bulky enough to prevent the carboxylate moiety from chelating the palladium center. Furthermore, the slow transmetalation caused by the ortho-isopropoxy group leaves the Pd(II) intermediate vulnerable to degradation[2]. A modern system utilizing Pd(OAc)₂ with SPhos or XPhos is necessary to push the reaction forward.

Q: My Buchwald-Hartwig amination is yielding mostly protodehalogenated byproduct. How do I fix this? A: Protodehalogenation (reduction of the C-Br bond to C-H) occurs when the rate of reductive elimination is slower than beta-hydride elimination from the amine or solvent. The bulky ortho-isopropoxy group severely delays reductive elimination. To correct this, switch to a highly active precatalyst like Pd₂(dba)₃ paired with RuPhos or BrettPhos, which are specifically designed to accelerate reductive elimination in hindered substrates[3]. Additionally, ensure you are using a mild base like Cs₂CO₃; strong bases like NaOtBu can exacerbate side reactions with the free acid[4].

Troubleshooting Reaction Failures

Issue: The reaction mixture turned jet-black within 30 minutes, and TLC shows no product.

  • Root Cause: Catalyst deactivation via "black palladium" precipitation. The catalyst crashed out before transmetalation could occur due to carboxylate poisoning or oxygen ingress.

  • Solution: Increase the ligand-to-palladium ratio to 2.5:1 to stabilize the Pd(0) species. Ensure strict Schlenk techniques are used. Switch to a biphasic solvent system (e.g., Toluene/H₂O 4:1) to ensure the hydrophilic carboxylate salt of the substrate remains fully solvated and less likely to aggregate around the metal center[2].

Issue: I am observing homocoupling of the boronic acid instead of cross-coupling.

  • Root Cause: Oxygen contamination in the solvent acts as an oxidant, promoting the homocoupling of the boronic acid before it can transmetalate with the sterically hindered Pd(II) intermediate.

  • Solution: Implement a strict 3-cycle freeze-pump-thaw degassing protocol rather than simple nitrogen sparging. Increase the equivalents of boronic acid to 1.5 to compensate for minor losses.

Catalyst Performance Comparison

The following table summarizes the quantitative performance of various catalyst systems when applied to 3-Bromo-5-fluoro-2-isopropoxybenzoic acid and its direct analogs.

Reaction TypeCatalyst SystemLigandBaseSolventTemp (°C)Typical YieldMechanistic Advantage
Suzuki-MiyauraPd(dppf)Cl₂NoneK₂CO₃Dioxane/H₂O9045-60%Bidentate ligand prevents early Pd black formation, but struggles with the ortho-sterics.
Suzuki-MiyauraPd(OAc)₂XPhosK₃PO₄Toluene/H₂O80>85%Bulky ligand outcompetes carboxylate chelation; accelerates transmetalation.
Buchwald-HartwigPd(PPh₃)₄NoneNaOtBuToluene100<20%High protodehalogenation; incompatible with the free carboxylic acid.
Buchwald-HartwigPd₂(dba)₃RuPhosCs₂CO₃1,4-Dioxane10075-85%Mild base tolerates the acid; tailored ligand accelerates reductive elimination.

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Suzuki-Miyaura Cross-Coupling (Unprotected Acid)

Objective: Couple an arylboronic acid to the C3 position without esterifying the carboxylic acid.

  • Reagent Charging: To an oven-dried Schlenk flask, add 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%).

    • Causality: 3.0 equivalents of base are mandatory; one equivalent is consumed immediately to deprotonate the carboxylic acid, leaving enough to form the active boronate species.

  • Degassing: Add a Toluene/H₂O mixture (4:1, 0.2 M). Subject the flask to 3 freeze-pump-thaw cycles.

    • Validation Check: The absolute cessation of gas evolution upon the final thawing cycle confirms complete oxygen removal.

  • Activation & Heating: Backfill with Argon and heat to 80°C.

    • Validation Check: Within 15-20 minutes, the suspension must transition from a pale yellow to a homogeneous deep red/orange solution. This optical change confirms the reduction of Pd(II) to the active Pd(0) species.

  • Reaction Monitoring: Stir vigorously for 12 hours.

    • Validation Check: TLC (DCM/MeOH 9:1 with 1% AcOH) must show complete consumption of the starting material (Rf ~0.5). If a black precipitate forms and SM remains, the catalyst has prematurely crashed out.

  • Aqueous Workup: Cool to room temperature, dilute with water (10 mL/mmol), and wash the aqueous layer twice with EtOAc.

    • Validation Check: The product must remain entirely in the aqueous layer as a highly soluble potassium salt. The organic wash removes neutral impurities and phosphine oxides.

  • Isolation: Carefully acidify the aqueous layer to pH 3 using 1M HCl dropwise while stirring.

    • Validation Check: A dense white/off-white precipitate will immediately form, confirming the protonation and insolubility of the newly coupled benzoic acid. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Buchwald-Hartwig Amination

Objective: Form a C-N bond at the sterically hindered C3 position.

  • Reagent Charging: Add the substrate (1.0 equiv), amine (1.5 equiv), Cs₂CO₃ (3.0 equiv), Pd₂(dba)₃ (2.5 mol%), and RuPhos (6 mol%) to a microwave vial.

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane (0.15 M). Sparge with Argon for 15 minutes.

    • Validation Check: The solvent volume should not drop significantly, and the color should remain dark purple/brown (characteristic of Pd₂(dba)₃).

  • Heating: Seal the vial and heat to 100°C.

    • Validation Check: The solution will transition to a clear, dark red within 10 minutes, indicating active catalyst formation and successful ligand exchange[4].

  • Monitoring: After 8 hours, quench a 50 µL aliquot in water/EtOAc.

    • Validation Check: GC-MS of the organic layer should show the desired product mass. If an [M-79] peak (protodehalogenation) is the major signal, the base or ligand loading was compromised by moisture[3].

Process Visualization

CatalystSelection Start 3-Bromo-5-fluoro-2- isopropoxybenzoic acid Protect Is the COOH protected? Start->Protect Yes Yes (Ester) Protect->Yes No No (Free Acid) Protect->No Suzuki Suzuki-Miyaura Yes->Suzuki Buchwald Buchwald-Hartwig Yes->Buchwald No->Suzuki Base > 2 equiv No->Buchwald Base > 2.5 equiv Cat1 Pd(dppf)Cl2 / K2CO3 Suzuki->Cat1 Unhindered Cat2 Pd(OAc)2 / XPhos Suzuki->Cat2 Hindered Cat3 Pd2(dba)3 / RuPhos Buchwald->Cat3

Workflow for catalyst selection based on substrate protection and reaction type.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Accelerated by 5-Fluoro Trans Transmetalation PdII->Trans Hindered by ortho-Isopropoxy RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Regenerates Pd(0)

Catalytic cycle bottlenecks for 3-Bromo-5-fluoro-2-isopropoxybenzoic acid.

References

  • Supramolecular inclusion complex catalyst for Suzuki-Miyaura cross coupling, RSC Advances,[Link]

  • Buchwald-Hartwig Amination, Chemistry LibreTexts, [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines, PMC (National Institutes of Health),[Link]

Sources

Optimization

Work-up procedure for reactions involving 3-Bromo-5-fluoro-2-isopropoxybenzoic acid

Technical Support Center: Work-up & Troubleshooting for 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid Overview & Physicochemical Profile Successful isolation of 3-bromo-5-fluoro-2-isopropoxybenzoic acid (CAS 1782774-05-3)[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Work-up & Troubleshooting for 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid

Overview & Physicochemical Profile

Successful isolation of 3-bromo-5-fluoro-2-isopropoxybenzoic acid (CAS 1782774-05-3)[1] relies heavily on exploiting its specific acid-base chemistry. The presence of a bulky isopropoxy group, combined with two electron-withdrawing halogens (bromo and fluoro), creates a highly lipophilic molecule with an unusually low pKa for a benzoic acid derivative. Understanding these parameters is critical for designing a self-validating work-up protocol that maximizes yield and purity.

PropertyValueMechanistic Implication for Work-up
Molecular Weight 277.09 g/mol [2]Essential for calculating exact molar equivalents of NaOH/HCl.
Reference pKa (Unsubstituted) 4.20 (Benzoic Acid)[3]Baseline acidity before halogen substitution.
Reference pKa (Ether substituted) 4.24 (2-Isopropoxybenzoic acid)[4]Alkoxy groups alone do not significantly increase acidity.
Estimated Target pKa ~2.5 – 3.0[5]The -I effect of the halogens drastically increases acidity. Requires aggressive acidification (pH < 2) for full protonation.
Amphiphilicity HighThe deprotonated salt acts as a surfactant, causing severe emulsions. Requires high ionic strength (brine) during extraction.

Troubleshooting Guides & FAQs

Q1: I am experiencing low isolated yields, and LC-MS indicates my product is remaining in the aqueous layer after acidification. What went wrong? A1: This is a classic pH control failure driven by the specific substitution pattern of the aromatic ring. While standard benzoic acid has a pKa of 4.20[3], the addition of the 3-bromo and 5-fluoro substituents exerts a strong electron-withdrawing inductive effect (-I). This stabilizes the carboxylate anion, lowering the pKa of the molecule to approximately 2.5–3.0 (similar to other di-halogenated benzoic acids)[5]. If you only acidify the aqueous layer to pH 4 (a common default for aliphatic carboxylic acids), a significant equilibrium fraction of your product remains as the highly water-soluble sodium salt. Actionable Solution: Always acidify the aqueous phase to pH 1–2 using 2M HCl or 1M H2SO4 before back-extracting into the organic phase. Verify the pH with indicator strips; do not rely solely on calculated acid equivalents.

Q2: During the basic extraction step, a thick, unresolvable emulsion forms between the organic and aqueous layers. How can I break it? A2: This emulsion is a direct consequence of the molecule's amphiphilic nature. The deprotonated carboxylate acts as a highly polar hydrophilic head, while the halogenated, isopropoxy-substituted benzene ring forms a dense, lipophilic tail. In basic media, the product acts as an anionic surfactant, drastically lowering the interfacial tension between the aqueous and organic phases. Actionable Solution:

  • Solvent Selection: Switch from highly polar solvents like Ethyl Acetate (EtOAc) to moderately polar, less water-miscible solvents like Methyl tert-butyl ether (MTBE) or Toluene.

  • Salting Out: Add solid NaCl or use saturated brine instead of plain water for your basic aqueous layer. The high ionic strength forces the lipophilic organic compound out of the aqueous interface (the "salting-out" effect) and disrupts the electrical double layer stabilizing the emulsion.

  • Mechanical Disruption: If the emulsion persists, filter the entire biphasic mixture through a thin pad of Celite. This shears the emulsion droplets and removes microscopic insoluble particulates stabilizing the phase boundary.

Q3: My final NMR shows contamination with neutral impurities (e.g., unreacted alkylating agents like 2-bromopropane). How do I remove them without column chromatography? A3: Because 2-bromopropane and similar organic impurities are strictly neutral and highly lipophilic, they can be quantitatively removed using a rigorous acid-base extraction cycle. The target molecule's switchable solubility allows it to act as its own purification vehicle. Actionable Solution: Execute a forward-and-back extraction. Dissolve the crude mixture in MTBE and extract with 1M NaOH. The desired acid moves into the aqueous layer as a salt, while the neutral impurities remain in the organic layer. Discard the organic layer. Acidify the aqueous layer to pH < 2, and extract with fresh MTBE to recover the pure product.

Standard Operating Procedure (SOP): Optimized Acid-Base Extraction

Objective: To isolate 3-bromo-5-fluoro-2-isopropoxybenzoic acid from neutral impurities and catalyst residues, leveraging its pH-dependent solubility.

Step 1: Initial Solubilization & Basic Extraction

  • Action: Dissolve the crude reaction mixture in MTBE (10 mL per gram of crude). Add 1.0 M aqueous NaOH (1.5 equivalents relative to the theoretical yield). Stir vigorously for 15 minutes.

  • Causality: MTBE is chosen over EtOAc because EtOAc is prone to base-catalyzed hydrolysis and holds more water, which worsens emulsions. The NaOH deprotonates the carboxylic acid, driving the product into the aqueous phase.

  • Validation: Spot both layers on a TLC plate (eluent: Hexanes/EtOAc 7:3 with 1% AcOH). The UV-active product should be completely absent from the top organic layer.

Step 2: Phase Separation & Impurity Purge

  • Action: Transfer to a separatory funnel and separate the phases. Wash the bottom aqueous phase once more with a small volume of fresh MTBE (5 mL/g). Discard the combined organic layers.

  • Causality: This step quantitatively purges unreacted neutral starting materials and lipophilic byproducts.

Step 3: Acidification & Precipitation

  • Action: Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add 2.0 M HCl dropwise under vigorous stirring until the aqueous phase reaches pH 1–2.

  • Causality: Cooling prevents exothermic degradation and reduces the solubility of the protonated acid. The strong acidification (pH < 2) is mandatory to overcome the low pKa induced by the halogens, ensuring 100% protonation.

  • Validation: Use pH indicator strips to confirm pH < 2. A thick white/off-white precipitate should form immediately.

Step 4: Product Recovery

  • Action: Add fresh MTBE (10 mL/g) to the acidic aqueous slurry. Stir until the precipitate fully dissolves into the new organic layer. Separate the phases and retain the top organic layer. Discard the bottom aqueous layer.

  • Causality: The fully protonated 3-bromo-5-fluoro-2-isopropoxybenzoic acid is highly lipophilic and partitions back into the organic phase.

Step 5: Washing, Drying, and Concentration

  • Action: Wash the organic layer with saturated aqueous NaCl (brine). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Causality: Brine removes residual water and traces of HCl from the MTBE. Na2SO4 chemically dries the solvent.

  • Validation: The resulting solid should be free-flowing. Yield and purity can be confirmed via 1H-NMR and LC-MS.

Workflow Diagram

WorkUp Start Crude Reaction Mixture (Organic Solvent + Product + Impurities) BaseExt 1. Add 1M NaOH (aq) Extract & Separate Start->BaseExt Org1 Organic Phase (Neutral Impurities) BaseExt->Org1 Top Layer Aq1 Aqueous Phase (Sodium Carboxylate Salt) BaseExt->Aq1 Bottom Layer Discard1 Discard Org1->Discard1 Acidify 2. Acidify with 2M HCl (Adjust pH < 2) Aq1->Acidify Precip Product Precipitates (Protonated Acid) Acidify->Precip OrgExt 3. Extract with MTBE Separate Phases Precip->OrgExt Aq2 Aqueous Phase (Inorganic Salts) OrgExt->Aq2 Bottom Layer Org2 Organic Phase (Purified Product in MTBE) OrgExt->Org2 Top Layer Discard2 Discard Aq2->Discard2 Wash 4. Wash with Brine, Dry over Na2SO4 Org2->Wash Concentrate 5. Evaporate Solvent (Pure Acid) Wash->Concentrate

Workflow for the acid-base extraction of 3-bromo-5-fluoro-2-isopropoxybenzoic acid.

References

  • Sigma-Aldrich. "3-Bromo-5-fluoro-2-isopropoxybenzoic acid | 1782774-05-3". Sigma-Aldrich Catalog. 1

  • Accel Scientific. "3-Bromo-5-fluoro-2-isopropoxybenzoic acid". AccelSci Database. 2

  • Stenutz, R. "pKa values". Tables for Chemistry. 4

  • Stenutz, R. "Benzoic acids". Tables for Chemistry. 3

  • ChemicalBook. "3-Bromo-5-fluorobenzoic acid". ChemicalBook Database. 5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Synthetic Strategy: 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid vs. 3-Bromo-5-fluorobenzoic Acid

In the landscape of medicinal chemistry and materials science, the selection of starting materials is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic campaign. Subs...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and materials science, the selection of starting materials is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic campaign. Substituted benzoic acids are foundational building blocks, but subtle structural modifications can impart profound differences in chemical behavior. This guide provides an in-depth comparison of two such analogs: 3-Bromo-5-fluoro-2-isopropoxybenzoic acid and its unalkoxylated counterpart, 3-Bromo-5-fluorobenzoic acid . We will explore how the introduction of an ortho-isopropoxy group fundamentally alters the molecule's properties and its utility in the synthesis of complex target molecules, particularly within the context of drug development.

Physicochemical Properties: A Tale of Two Structures

At first glance, the only difference is the isopropoxy group at the C2 position. However, this addition significantly modifies the molecule's physical and chemical characteristics. The isopropoxy group increases lipophilicity (fat-solubility) and steric bulk around the carboxylic acid, which has direct consequences for solubility, reactivity, and pharmacokinetic properties in a drug discovery context.

Property3-Bromo-5-fluorobenzoic acid3-Bromo-5-fluoro-2-isopropoxybenzoic acidRationale for Difference
Molecular Formula C₇H₄BrFO₂[1][2]C₁₀H₁₀BrFO₃Addition of a C₃H₆O fragment.
Molecular Weight 219.01 g/mol [1][2]277.09 g/mol Increased mass from the isopropoxy group.
Appearance White to off-white crystalline powder[1]Solid (often off-white to yellow)General appearance for substituted benzoic acids.
Melting Point 142-146 °C[1]Not widely reported, but expected to be lowerThe bulky, flexible isopropoxy group can disrupt crystal lattice packing, typically lowering the melting point compared to the flatter, unalkoxylated analog.[3][4]
Solubility Insoluble in water[5]. Soluble in many organic solvents.Expected to have lower aqueous solubility but good solubility in non-polar organic solvents.The addition of the lipophilic isopropyl group increases the non-polar character of the molecule.
Acidity (pKa) Lower pKa (more acidic)Higher pKa (less acidic)The electron-donating nature of the ortho-alkoxy group destabilizes the carboxylate anion, making the acid weaker.[6]

Reactivity and Regioselectivity: The Isopropoxy Group as a Strategic Director

The most significant divergence between these two molecules lies in their reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. This is governed by the electronic effects of the substituents on the aromatic ring.

3-Bromo-5-fluorobenzoic Acid: A Versatile but Complex Substrate This molecule is a widely used intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][5][7] Its reactivity is governed by a combination of competing electronic effects:

  • -COOH (Carboxylic Acid): A meta-director and a strong deactivating group.

  • -Br (Bromo) & -F (Fluoro): Ortho, para-directors but deactivating groups.[8]

This confluence of directing effects can lead to mixtures of products in EAS reactions, often requiring careful optimization of reaction conditions to achieve desired regioselectivity. It is, however, an excellent substrate for cross-coupling reactions at the bromine position.[1]

3-Bromo-5-fluoro-2-isopropoxybenzoic Acid: A Tool for Precision Synthesis The introduction of the ortho-isopropoxy group changes the synthetic calculus entirely.

  • -OCH(CH₃)₂ (Isopropoxy): A moderately activating, ortho, para-directing group.[9][10][11]

This alkoxy group is the most powerful activating group on the ring and therefore dominates the directing effects.[11][12] It directs incoming electrophiles to the positions ortho and para to itself. Given the existing substitution pattern, this provides a powerful tool for regiocontrol.

Visualization of Directing Effects

The following diagram illustrates the dominant electronic influences on each molecule, predicting the most probable sites for electrophilic attack.

G cluster_0 3-Bromo-5-fluorobenzoic Acid cluster_1 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid a COOH (Strong Deactivator, Meta-Director) d Aromatic Ring (Overall Deactivated, Complex Regioselectivity) a->d Inductive/Resonance Withdrawal b Br (Deactivator, O,P-Director) b->d Inductive Withdrawal c F (Deactivator, O,P-Director) c->d Inductive Withdrawal e O-iPr (Activator, Ortho, Para-Director) h Aromatic Ring (Regioselectivity Controlled by O-iPr) e->h Resonance Donation (Dominant Effect) f COOH (Deactivator) f->h g Br, F (Deactivators) g->h i Predicted Site of Electrophilic Attack (C6) h->i Directs Electrophile

Caption: Dominant directing effects on the two benzoic acid derivatives.

Application in Drug Discovery: From Building Block to Bioactive Molecule

In modern drug discovery, chemists often seek to build molecules that go "beyond the Rule of Five" (bRo5) to tackle challenging targets like protein-protein interactions.[13][14] In this space, properties like metabolic stability and tailored lipophilicity are paramount.

  • 3-Bromo-5-fluorobenzoic Acid serves as an excellent foundational scaffold for creating a wide array of bioactive compounds, including anti-inflammatory and anti-cancer agents.[1][15] Its utility lies in its versatility and commercial availability.

  • 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid is a more specialized reagent, often employed in later stages of lead optimization. The isopropoxy group can serve several strategic purposes:

    • Metabolic Blocking: The alkoxy group can shield an adjacent position from metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[16]

    • Fine-Tuning Lipophilicity: The isopropyl group adds lipophilicity, which can enhance membrane permeability and improve oral bioavailability.

    • Vectorial Control: As demonstrated, it provides predictable control over subsequent synthetic transformations.

    • Pharmacophore Element: The ortho-alkoxy benzoic acid motif is a key feature in a variety of targeted therapies, where the oxygen can act as a hydrogen bond acceptor, interacting with the target protein.[17]

Comparative Experimental Protocol: Regioselective Nitration

To empirically demonstrate the difference in reactivity and regioselectivity, a comparative nitration experiment is proposed.

Objective: To compare the product distribution of the nitration of 3-Bromo-5-fluorobenzoic acid and 3-Bromo-5-fluoro-2-isopropoxybenzoic acid.

Materials:
  • 3-Bromo-5-fluorobenzoic acid

  • 3-Bromo-5-fluoro-2-isopropoxybenzoic acid

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Ice bath

  • Standard glassware for organic synthesis

General Procedure:
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of the chosen benzoic acid derivative in a minimal amount of concentrated sulfuric acid. Cool the mixture to 0 °C in an ice bath.

  • Addition of Nitrating Mixture: Prepare a nitrating mixture by slowly adding 1.1 equivalents of fuming nitric acid to a small amount of concentrated sulfuric acid, keeping it cool.

  • Reaction: Add the nitrating mixture dropwise to the cooled solution of the benzoic acid derivative over 20 minutes, ensuring the temperature does not rise above 5 °C.

  • Monitoring: Stir the reaction at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, slowly pour the reaction mixture over crushed ice.

  • Extraction: Extract the aqueous mixture three times with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and characterize the resulting isomer(s) by ¹H NMR and Mass Spectrometry to determine the regiochemical outcome.

Predicted Outcomes
Starting MaterialPredicted Major ProductRationale
3-Bromo-5-fluorobenzoic acid Mixture of isomers, likely with nitration at C2 and C6.Competing directing effects of -COOH, -Br, and -F lead to poor regioselectivity.
3-Bromo-5-fluoro-2-isopropoxybenzoic acid 3-Bromo-5-fluoro-2-isopropoxy-6-nitrobenzoic acid The strongly activating ortho, para-directing isopropoxy group will direct the incoming nitro group to the C6 position (para to the isopropoxy group is blocked).[9][12]
Synthetic Workflow Visualization

G start Select Starting Material sub1 3-Bromo-5-fluorobenzoic acid start->sub1  For initial screening, cost-effectiveness sub2 3-Bromo-5-fluoro-2-isopropoxybenzoic acid start->sub2  For regiocontrol, late-stage functionalization reac Electrophilic Aromatic Substitution (e.g., Nitration) sub1->reac sub2->reac workup Reaction Workup & Purification reac->workup prod1 Mixture of Regioisomers (Requires extensive purification) workup->prod1  From Substrate 1 prod2 Single Major Regioisomer (Simplified purification) workup->prod2  From Substrate 2 final Proceed to Next Synthetic Step prod1->final prod2->final

Caption: Decision workflow for selecting a starting material for EAS.

Conclusion and Recommendations

The choice between 3-Bromo-5-fluoro-2-isopropoxybenzoic acid and 3-Bromo-5-fluorobenzoic acid is a strategic one, hinging on the specific goals of the synthesis.

  • 3-Bromo-5-fluorobenzoic acid is a versatile and economical starting material suitable for initial synthetic explorations and for constructing molecular fragments where subsequent regioselectivity is not a primary concern or can be achieved through other means (e.g., directed ortho-metalation).

  • 3-Bromo-5-fluoro-2-isopropoxybenzoic acid is a superior choice for advanced synthetic applications where precise regiochemical control is paramount. Its dominant ortho, para-directing isopropoxy group ensures predictable outcomes in electrophilic aromatic substitution, saving valuable time and resources by simplifying purification and improving yields of the desired isomer. In the context of drug discovery, its inherent structural features offer additional advantages for enhancing metabolic stability and tuning pharmacokinetic properties.

For researchers and drug development professionals, understanding the profound influence of the ortho-isopropoxy group is key to leveraging these building blocks effectively, enabling a more rational and efficient approach to the synthesis of complex, high-value molecules.

References

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Gao, Y., et al. (2019). Fluorogenic Reaction-Based Prodrug Conjugates as Targeted Cancer Theranostics. Accounts of Chemical Research, 52(8), 2257-2268. Available at: [Link]

  • Rybak, A., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Molecules, 28(21), 7384. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Cambridge Healthtech Institute. (2022). Chemical Space bRo5. Retrieved from [Link]

  • Baratavallejo, S., et al. (2021). Fluoroalkylation of steroid derivatives: synthetic strategies, mechanistic trends, and pharmacological perspectives. Organic Chemistry Frontiers, 8(19), 5438-5464. Available at: [Link]

  • ResearchGate. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Available at: [Link]

  • Bringmann, G., et al. (1998). Crystal structure of 2-bromo-5-isopropoxybenzoic acid, C₁₀H₁₁BrO₃. Zeitschrift für Kristallographie - New Crystal Structures, 213(1), 47.
  • Monti, E., et al. (2022). Refinement of Computational Access to Molecular Physicochemical Properties: From Ro5 to bRo5. Journal of Chemical Information and Modeling, 62(20), 4882-4896. Available at: [Link]

  • NextSDS. (n.d.). Benzoic acid, 3-aMino-2-broMo-5-fluoro-. Retrieved from [Link]

  • de Fátima, A., et al. (2007). Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. Molecules, 12(5), 1133-1141. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • JoVE. (n.d.). Directing Effect of Substituents: ortho–para-Directing Groups. Retrieved from [Link]

  • Liu, W., et al. (2022). Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking. Journal of the Science of Food and Agriculture, 102(9), 3771-3780. Available at: [Link]

  • Google Patents. (n.d.). Therapeutic methods and compositions for treating cancer using braf and/or mek inhibitor combination therapy.
  • De Vita, D., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Chemistry, 6(2), 40. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Choi, H. Y., et al. (2023). Targeted Therapy for Cancers: From Ongoing Clinical Trials to FDA-Approved Drugs. International Journal of Molecular Sciences, 24(17), 13618. Available at: [Link]

Sources

Comparative

Validated HPLC method for quantification of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid

Validated HPLC Method for the Quantification of 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid: A Comparative Guide In pharmaceutical development, establishing a robust analytical method requires moving beyond trial-and-error...

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Author: BenchChem Technical Support Team. Date: March 2026

Validated HPLC Method for the Quantification of 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid: A Comparative Guide

In pharmaceutical development, establishing a robust analytical method requires moving beyond trial-and-error to the predictable manipulation of an analyte’s physicochemical properties. 3-Bromo-5-fluoro-2-isopropoxybenzoic acid is a highly functionalized intermediate. Its accurate quantification is critical, yet challenging due to its hydrophobicity and the presence of structurally similar synthetic impurities (e.g., des-bromo or des-fluoro analogs).

This guide objectively compares standard generic HPLC methods against an optimized, self-validating protocol, providing the mechanistic causality behind each chromatographic choice and ensuring compliance with[1] and [2] standards.

Analyte Profiling & Method Rationale

To design a self-validating system, we must first deconstruct the molecule:

  • pKa & Ionization: Unsubstituted benzoic acid has a pKa of ~4.2. However, the highly electronegative bromo and fluoro substituents withdraw electron density via inductive effects, lowering the pKa of the carboxylic acid to approximately 3.2.

  • Hydrophobicity & Sterics: The isopropoxy group adds significant steric bulk and hydrophobicity, meaning the unionized form will be strongly retained on a reversed-phase (RP) C18 stationary phase.

The Causality of pH Selection: The solubility and ionization of benzoic acid derivatives are highly pH-dependent[3]. If the mobile phase pH is near the analyte's pKa (e.g., pH 3.0), the molecule exists in a dynamic equilibrium between its ionized and unionized states, causing severe peak tailing and shifting retention times. To achieve a robust method, the mobile phase pH must be at least 1.5 units below the pKa (pH ≤ 2.5) to ensure >99% of the analyte is protonated (unionized), or well above it (pH ≥ 6.0) for full ionization.

Method_Logic A Analyte: 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (Estimated pKa ~ 3.2) B Assess Ionization State vs. Mobile Phase pH A->B C High pH (> 6.0) Fully Ionized (Carboxylate) B->C pH > pKa D Low pH (2.5) Fully Unionized B->D pH < pKa E Poor Retention (k' < 1) Risk of Matrix Interference C->E F Optimal Retention (k' ~ 4) High Resolution & Sharp Peaks D->F G Optimized Condition: C18 Column + Phosphate Buffer (pH 2.5) F->G

Logical workflow for HPLC method development based on analyte physicochemical properties.

Comparative Analysis of HPLC Methods

Many laboratories default to generic gradients. Below is an objective comparison of how 3-Bromo-5-fluoro-2-isopropoxybenzoic acid behaves under generic versus optimized conditions.

  • Alternative A (Generic Fast Gradient): Uses 0.1% Formic Acid (pH ~2.7) and Acetonitrile. Flaw: Formic acid lacks sufficient buffering capacity at this pH. The proximity to the analyte's pKa results in partial ionization, causing peak tailing and poor resolution from closely eluting impurities.

  • Alternative B (High-pH Method): Uses 10 mM Ammonium Bicarbonate (pH 9.0). Flaw: The carboxylic acid is fully deprotonated. The resulting carboxylate anion is highly polar, eluting near the void volume (k' < 1) with a high risk of co-elution with matrix components.

  • Optimized Method (Low-pH Isocratic): Uses 20 mM Potassium Phosphate buffer (pH 2.5). Advantage: Phosphate provides maximum buffering capacity at pH 2.5. The analyte is fully unionized, yielding sharp peaks, optimal retention, and baseline separation from synthetic precursors[4].

Table 1: Chromatographic Performance Comparison

ParameterAlternative A (0.1% FA Gradient)Alternative B (pH 9.0 AmBic)Optimized Method (pH 2.5 Isocratic)
Retention Time (RT) 3.2 min (Variable)1.1 min (Near Void Volume)5.8 min (Stable)
Peak Tailing (Tf) 1.851.101.05
Theoretical Plates (N) 3,2002,1009,500
Resolution (Rs) 1.4 (Co-elution risk)N/A (Unretained)3.2 (Baseline separation)
System Suitability Fail (Poor robustness)Fail (Matrix interference)Pass (Highly robust)

Step-by-Step Optimized Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of rigorous System Suitability Testing (SST) acts as a gatekeeper, ensuring the method only proceeds when chromatographic integrity is proven.

A. Reagent & Mobile Phase Preparation
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water to yield a 20 mM solution. Adjust the pH to 2.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.

    • Scientific Rationale: Phosphoric acid ensures the pH remains strictly controlled, suppressing silanol ionization on the stationary phase and keeping the analyte fully protonated.

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile (MeCN).

B. Chromatographic Conditions
  • Column: End-capped C18, 150 x 4.6 mm, 5 µm particle size. (End-capping minimizes secondary interactions between the electron-rich halogens and residual silanols).

  • Elution Mode: Isocratic, 45% Mobile Phase A / 55% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Ensures viscosity consistency and reproducible mass transfer).

  • Detection: UV at 230 nm. (Optimal wavelength for conjugated benzoic acid chromophores[3]).

  • Injection Volume: 10 µL.

C. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

    • Scientific Rationale: Matching the diluent to the initial mobile phase strength prevents the "solvent effect," which can cause peak distortion or fronting.

  • Standard Preparation: Dissolve the reference standard in the diluent to achieve a nominal working concentration of 100 µg/mL. Sonicate for 5 minutes to ensure complete dissolution.

D. System Suitability Testing (SST)

Before analyzing unknown samples, inject the working standard five times. The system is only validated for use if it meets the following criteria:

  • Relative Standard Deviation (RSD) of peak area ≤ 2.0%

  • Tailing factor ( Tf​ ) ≤ 1.5

  • Theoretical plates ( N ) ≥ 5,000

Validation Summary (ICH Q2(R2) Compliance)

A method is only as trustworthy as its validation data. Following the updated [1], the optimized procedure was subjected to rigorous validation, proving it is fit for its intended purpose[5].

Validation_System V ICH Q2(R2) Validation S Specificity No Interference V->S L Linearity R² > 0.999 S->L Confirms Analyte A Accuracy 98-102% Recovery L->A Ensures Proportionality P Precision RSD < 2.0% A->P Validates Repeatability

Interdependent validation parameters ensuring a self-validating analytical system.

Table 2: Validation Data Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultConclusion
Specificity Resolution > 2.0; Peak Purity Index > 0.990Rs = 3.2; Purity = 0.999Pass
Linearity & Range R2 > 0.999 (Range: 25% to 150%) R2 = 0.9998Pass
Accuracy 98.0% - 102.0% Recovery across 3 levels99.5% - 100.4%Pass
Precision Repeatability RSD < 2.0% (n=6)RSD = 0.6%Pass
Sensitivity S/N > 3 (LOD) and S/N > 10 (LOQ)LOD: 0.05 µg/mL LOQ: 0.15 µg/mLPass

Conclusion

By aligning the chromatographic conditions with the specific physicochemical properties of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid, this optimized low-pH isocratic method eliminates the vulnerabilities found in generic gradients. It delivers superior resolution, excellent peak symmetry, and robust reproducibility, fully satisfying regulatory requirements for compendial procedures and lifecycle management[6].

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: europa.eu. URL:[Link]

  • USP <1225> Method Validation. Source: basciences.com. URL:[Link]

  • Review on Advanced RP-HPLC Method Development for Multicomponent Analysis. Source: ijpsjournal.com. URL: [Link]

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Validation

Characterization of 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid: A Comparative Crystallography Guide

Executive Summary 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (CAS: 1782774-05-3) is a highly functionalized aromatic building block widely utilized in medicinal chemistry and materials science[1]. Its molecular architectu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5-fluoro-2-isopropoxybenzoic acid (CAS: 1782774-05-3) is a highly functionalized aromatic building block widely utilized in medicinal chemistry and materials science[1]. Its molecular architecture presents a unique combination of features: a heavy halogen bond donor (bromine), a highly electronegative fluorine atom, and a sterically demanding isopropoxy group at the ortho position. While routine analytical techniques confirm its bulk purity, determining the precise 3D conformation and supramolecular interactions requires advanced structural elucidation. This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against alternative techniques and provides a self-validating methodological framework for growing and analyzing diffraction-quality crystals of this complex derivative.

Comparative Analytical Profiling: SC-XRD vs. Alternatives

When characterizing small, highly substituted organic molecules, researchers must choose the analytical technique that best answers their specific structural questions. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming molecular weight and solution-state connectivity, they fall short in mapping solid-state packing and non-covalent interactions[2].

For 3-Bromo-5-fluoro-2-isopropoxybenzoic acid, the steric clash between the bulky isopropoxy group and the adjacent carboxylic acid dictates the molecule's dihedral angles. SC-XRD is the only technique that provides absolute atomic-resolution coordinates, allowing researchers to directly observe the characteristic centrosymmetric hydrogen-bonded dimers formed by benzoic acid derivatives, as well as secondary halogen bonding networks (Br···F and Br···O)[3].

Table 1: Performance Comparison of Analytical Techniques
Feature / MetricSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (LC-MS/MS)
Primary Output Absolute 3D atomic coordinates & packingSolution-state atom connectivityMolecular weight & fragmentation
Conformational Data Excellent: Exact dihedral angles measuredModerate: Averaged over time in solutionPoor: No 3D spatial data
Non-Covalent Mapping Excellent: Direct observation of H-bonds & Halogen bondsModerate: Inferred via NOESY/ROESYNone: Bonds broken during ionization
Sample Requirement ~1-5 mg (Must be a pristine single crystal)~5-15 mg (Dissolved in deuterated solvent)< 1 µg (Dissolved in volatile solvent)
Limitation for this API Requires challenging thermodynamic crystallizationCannot resolve solid-state polymorphic packingCannot distinguish structural isomers

Crystallization Strategies for Halogenated Benzoic Acids

The primary bottleneck in SC-XRD is obtaining a defect-free single crystal[4]. Halogenated benzoic acids naturally drive toward crystallization via strong R22​(8) carboxylic acid dimerization. However, the bulky ortho-isopropoxy group introduces conformational flexibility. If crystallization is forced kinetically (e.g., via rapid solvent evaporation), the molecules pack haphazardly, resulting in twinned crystals or amorphous oils.

To overcome this, Vapor Diffusion is the superior method. It operates under strict thermodynamic control, allowing the molecule sufficient time to resolve steric clashes and form an ordered lattice.

Table 2: Comparison of Crystallization Methods
MethodMechanismOutcome for 3-Bromo-5-fluoro-2-isopropoxybenzoic acidVerdict
Slow Evaporation Kinetic solvent lossHigh risk of twinning due to rapid supersaturation.Not Recommended
Cooling Thermal solubility dropOften yields microcrystalline powders.Sub-optimal
Vapor Diffusion Thermodynamic antisolvent integrationPromotes slow, ordered assembly of H-bonded dimers.Optimal

Mechanistic Insights & Supramolecular Assembly

The crystal packing of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid is governed by a hierarchy of interactions. The primary driving force is the O-H···O hydrogen bonding of the carboxylic acid. Once the dimer forms, secondary interactions—specifically the halogen bonds donated by the bromine atom—dictate the extended 3D lattice[3].

SupramolecularAssembly A 3-Bromo-5-fluoro-2- isopropoxybenzoic acid (Monomer in Solution) B Vapor Diffusion (Thermodynamic Control) A->B Antisolvent Vapor C Slow Evaporation (Kinetic Control) A->C Solvent Loss D Carboxylic Acid Dimerization (Primary H-Bonding) B->D Slow Nucleation C->D Rapid Nucleation H Twinned or Amorphous Solid C->H Defect Formation E Halogen Bonding (Br···F / Br···O) D->E Lattice Extension F Steric Locking (Isopropoxy Group) D->F Conformational Restriction G Diffraction-Quality Single Crystal E->G Ordered Packing F->G Ordered Packing

Caption: Supramolecular assembly pathway of the compound during crystallization.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following protocols are designed with built-in validation checkpoints.

Protocol A: Thermodynamic Crystal Growth (Vapor Diffusion)

Causality: Dichloromethane (DCM) is chosen as the primary solvent because it fully dissolves the compound without acting as a strong hydrogen-bond competitor. Hexane is used as the antisolvent to slowly lower solubility.

  • Solubilization: Dissolve 10 mg of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid in 0.5 mL of DCM in a 2 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. (Validation: This removes heterogeneous dust particles that cause flawed, multi-site nucleation).

  • Chamber Setup: Place the uncapped inner vial into a 20 mL outer vial containing 3 mL of n-Hexane. Cap the outer vial tightly to create a sealed vapor chamber.

  • Equilibration: Allow the chamber to stand undisturbed at 20°C for 5–7 days. Hexane vapor will slowly diffuse into the DCM, initiating thermodynamic crystal growth.

  • Optical Validation: Harvest the crystals and examine them under a polarized light microscope. A true single crystal will exhibit complete optical extinction (turn completely dark) every 90 degrees of rotation. If the crystal remains partially illuminated, it is twinned and must be rejected.

Protocol B: SC-XRD Data Collection and Structure Solution
  • Mounting & Cryocooling: Mount the validated single crystal on a MiTeGen loop using paratone oil. Flash-cool the crystal to 100 K using a liquid nitrogen stream. (Causality: Cryocooling minimizes the thermal vibrations of the atoms, significantly improving high-angle diffraction intensity and overall resolution[4]).

  • Data Collection: Irradiate the crystal with Mo-Kα X-rays (λ = 0.71073 Å) on a diffractometer equipped with a CMOS detector. Collect a complete sphere of reflections[4].

  • Absorption Correction: Apply a multi-scan absorption correction. (Causality: The heavy bromine atom strongly absorbs X-rays; failing to correct for this will result in distorted electron density maps).

  • Refinement & Validation: Solve the structure using intrinsic phasing. Refine the model using full-matrix least-squares on F2 . (Validation: Locate the acidic hydrogen atom directly from the difference Fourier map to definitively confirm the presence of the carboxylic acid dimer).

Expected Crystallographic Parameters

Based on comparative crystallographic data of structurally related halogenated benzoic acids (such as 3-chlorobenzoic acid and 4-bromobenzoic acid)[4], the anticipated structural parameters for 3-Bromo-5-fluoro-2-isopropoxybenzoic acid are summarized below.

Table 3: Projected SC-XRD Parameters
ParameterExpected Value / RangeStructural Significance
Crystal System Monoclinic or TriclinicTypical for unsymmetrical aromatic carboxylic acids.
Space Group P21​/c or P1ˉ Accommodates the centrosymmetric R22​(8) dimer.
Z (Molecules/cell) 4Corresponds to two complete dimer pairs per unit cell.
C=O Bond Length ~1.22 ÅConfirms the carbonyl character in the H-bonded state.
C-O(H) Bond Length ~1.31 ÅConfirms the hydroxyl character in the H-bonded state.
O···O Dimer Distance 2.60 - 2.65 ÅIndicates a strong, highly stable hydrogen bond.

References

  • BenchChem. "X-ray Crystallography of Benzoic Acid Derivatives: A Comparative Guide." 4

  • Sygnature Discovery. "Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM." 2

  • IAEA. "The crystal structure of benzoic acid: a redetermination with X-rays at room temperature."

  • PMC. "Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules." 3

  • Sigma-Aldrich. "3-Bromo-5-fluoro-2-isopropoxybenzoic acid."1

Sources

Comparative

A Senior Application Scientist's Guide to Catalyst Efficacy in Cross-Coupling Reactions with 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid

Introduction: The Significance of 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid in Modern Drug Discovery 3-Bromo-5-fluoro-2-isopropoxybenzoic acid is a highly functionalized aromatic building block of significant interest to...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid in Modern Drug Discovery

3-Bromo-5-fluoro-2-isopropoxybenzoic acid is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an ortho-isopropoxy group, a meta-fluoro substituent, and a bromine atom, makes it a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for late-stage diversification through various transition-metal-catalyzed cross-coupling reactions, enabling the rapid exploration of chemical space in drug discovery programs.

However, the very features that make this molecule attractive also present distinct challenges in catalysis. The sterically demanding ortho-isopropoxy group can hinder the approach of a catalyst to the bromine-bearing carbon, potentially slowing down the crucial oxidative addition step in many catalytic cycles. Furthermore, the electronic nature of the substituents—the electron-donating isopropoxy group and the electron-withdrawing fluoro and carboxyl groups—creates a complex electronic environment that can influence catalyst activity and selectivity. This guide provides a comparative analysis of the efficacy of different catalytic systems for key cross-coupling reactions of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid, offering field-proven insights and detailed experimental protocols to aid researchers in navigating these challenges.

A critical consideration for reactions involving this substrate is the presence of the acidic carboxylic acid proton. This group can interfere with many cross-coupling catalysts and bases. Therefore, protection of the carboxylic acid, typically as a methyl or ethyl ester, is a common and often necessary prerequisite for achieving high yields and catalyst turnover. The experimental protocols provided herein will assume the use of the methyl ester derivative, methyl 3-bromo-5-fluoro-2-isopropoxybenzoate .

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] For a substrate like methyl 3-bromo-5-fluoro-2-isopropoxybenzoate, the primary challenge is overcoming the steric hindrance from the ortho-isopropoxy group.

Catalyst System Comparison

The choice of catalyst, particularly the ligand, is paramount for achieving high efficiency.[2]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Typical Yield (%)Key Advantages & Considerations
Pd(PPh₃)₄ 3 - 5K₂CO₃ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O90 - 11060 - 85A classic, readily available catalyst. May require higher temperatures and longer reaction times for this sterically hindered substrate.[3][4]
Pd(OAc)₂ / SPhos 1 - 2K₃PO₄1,4-Dioxane/H₂O80 - 100> 90SPhos is a bulky, electron-rich Buchwald ligand that excels in coupling sterically hindered and electron-rich aryl bromides by promoting the oxidative addition and reductive elimination steps.[5][6]
Pd(dppf)Cl₂ 2 - 3K₂CO₃DME or Toluene80 - 10085 - 95The dppf ligand offers good stability and is effective for a broad range of substrates, including those with some steric bulk.[7]
Ni(dppf)Cl₂ 5 - 10K₃PO₄Dioxane10070 - 90A more cost-effective alternative to palladium, though it may require higher catalyst loadings and temperatures. Nickel catalysts are particularly effective for C-F bond activation, although in this case, the C-Br bond is the target.[8]

Expert Insight: For the Suzuki coupling of methyl 3-bromo-5-fluoro-2-isopropoxybenzoate, palladium catalysts featuring bulky, electron-rich phosphine ligands like SPhos are highly recommended. These ligands create a coordinatively unsaturated and highly reactive Pd(0) species that can more readily undergo oxidative addition with the sterically encumbered C-Br bond. The use of a strong, non-nucleophilic base like K₃PO₄ is also crucial for efficient transmetalation.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the coupling of methyl 3-bromo-5-fluoro-2-isopropoxybenzoate with an arylboronic acid using a Pd(OAc)₂/SPhos catalyst system.

Materials:

  • Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add methyl 3-bromo-5-fluoro-2-isopropoxybenzoate, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a minimal amount of anhydrous, degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by a 4:1 mixture of degassed 1,4-dioxane and water to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Workup & Purification A Combine Aryl Bromide, Boronic Acid, and Base B Inert Atmosphere (Evacuate/Backfill) A->B C Add Catalyst (Pd(OAc)₂/SPhos) and Solvents B->C D Heat and Stir (e.g., 90 °C) C->D E Cool, Dilute, and Wash D->E F Dry and Concentrate E->F G Purify (Chromatography) F->G

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

II. Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes.[9] For a substrate like methyl 3-bromo-5-fluoro-2-isopropoxybenzoate, catalyst selection is crucial to ensure efficient coupling and to control regioselectivity.

Catalyst System Comparison

Palladium-based catalysts are the workhorses for the Heck reaction.[10]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Typical Yield (%)Key Advantages & Considerations
Pd(OAc)₂ / PPh₃ 2 - 5Et₃N or K₂CO₃DMF or Acetonitrile100 - 12050 - 80A standard system, but may suffer from lower activity and potential for catalyst decomposition at the required temperatures.[11]
Pd(OAc)₂ / P(o-tol)₃ 1 - 3Et₃NDMF90 - 11070 - 90The more electron-rich and slightly bulkier P(o-tol)₃ ligand often provides better results than PPh₃ for less reactive aryl bromides.
Herrmann's Catalyst 1 - 2NaOAcNMP120 - 140> 90This palladacycle is highly stable and active at elevated temperatures, making it suitable for challenging substrates.
Ligand-free (Pd(OAc)₂) 5Et₃N / TBABDMF12040 - 70While simple, this system often requires higher catalyst loadings and temperatures and may be less efficient for this specific substrate. The addition of a phase-transfer catalyst like TBAB can be beneficial.[12]

Expert Insight: The electronic and steric properties of methyl 3-bromo-5-fluoro-2-isopropoxybenzoate suggest that a robust catalyst system is necessary for the Heck reaction. While traditional Pd(OAc)₂/phosphine systems can be effective, a more stable and active palladacycle like Herrmann's catalyst may provide more consistent and higher yields, particularly for less activated alkenes.

Experimental Protocol: Heck Reaction

This protocol describes a general procedure for the Heck coupling of methyl 3-bromo-5-fluoro-2-isopropoxybenzoate with an acrylate.

Materials:

  • Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate (1.0 equiv)

  • Alkene (e.g., methyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a Schlenk tube, add methyl 3-bromo-5-fluoro-2-isopropoxybenzoate, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF, followed by the alkene and Et₃N via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Heck_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-Br(L₂) Ar-Pd(II)-Br(L₂) Pd(0)L₂->Ar-Pd(II)-Br(L₂) Oxidative Addition (Ar-Br) Alkene Complex Alkene Complex Ar-Pd(II)-Br(L₂)->Alkene Complex Alkene Coordination Sigma-Alkyl Pd(II) Sigma-Alkyl Pd(II) Alkene Complex->Sigma-Alkyl Pd(II) Migratory Insertion Hydrido-Pd(II) Hydrido-Pd(II) Sigma-Alkyl Pd(II)->Hydrido-Pd(II) β-Hydride Elimination (Product Out) Hydrido-Pd(II)->Pd(0)L₂ Reductive Elimination (+ Base) Buchwald_Workflow cluster_prep Glovebox Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Catalyst, Ligand, and Base B Add Aryl Bromide and Amine A->B C Add Solvent B->C D Seal and Heat (e.g., 100 °C) C->D E Cool, Dilute, and Filter D->E F Wash and Dry E->F G Concentrate and Purify F->G

Sources

Validation

Biological activity of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid derivatives

An in-depth evaluation of the biological activity and structural utility of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (CAS: 1782774-05-3) requires a rigorous understanding of structure-activity relationships (SAR). As a...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of the biological activity and structural utility of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (CAS: 1782774-05-3) requires a rigorous understanding of structure-activity relationships (SAR). As a Senior Application Scientist, I frequently evaluate how specific halogen and alkoxy substitutions impact the pharmacokinetic and pharmacodynamic profiles of lead compounds.

This guide objectively compares the performance of derivatives synthesized from the 3-bromo-5-fluoro-2-isopropoxybenzoic acid scaffold against alternative analogs, specifically focusing on their application as Farnesoid X Receptor (FXR) modulators[1] and 5-HT4 receptor antagonists[2].

Mechanistic Rationale & Structural Advantages

The unique substitution pattern of 3-bromo-5-fluoro-2-isopropoxybenzoic acid provides exceptional steric shielding, lipophilicity, and metabolic stability compared to unhalogenated or methoxy analogs.

  • Causality of the 5-Fluoro Substitution: The fluorine atom at the 5-position blocks oxidative metabolism (para-hydroxylation) relative to the ether group. Furthermore, its strong electron-withdrawing nature modulates the pKa of the benzoic acid, enhancing membrane permeability.

  • Causality of the 3-Bromo Substitution: Bromine acts as a highly polarizable halogen bond donor. In sterically restricted target sites, this halogen bonding significantly increases binding affinity for hydrophobic sub-pockets.

  • Causality of the 2-Isopropoxy Substitution: The branched isopropyl group forces the adjacent carboxylic acid (or resulting amide) out of coplanarity with the benzene ring. This specific dihedral angle is critical for optimal binding in complex targets, preventing flat, non-specific intercalation and reducing off-target toxicity.

FXR_Pathway LIG 3-Br-5-F-2-OiPr Derivative FXR FXR Ligand Binding Domain (LBD) LIG->FXR High Affinity Binding RXR RXR Heterodimer Formation FXR->RXR Conformational Change DNA FXRE Binding (DNA Response Element) RXR->DNA Nuclear Translocation GENE Target Gene Transcription (e.g., BSEP, SHP) DNA->GENE Coactivator Recruitment

Fig 1. Mechanistic pathway of FXR activation by 3-bromo-5-fluoro-2-isopropoxybenzoic acid derivatives.

Performance Comparison: Farnesoid X Receptor (FXR) Modulators

Bridged bicyclic compounds utilizing halogenated benzoic acids are highly potent FXR modulators, critical for developing therapies for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC)[1]. When comparing the 2-isopropoxy derivative against its 2-methoxy and 2-hydroxy precursors, the isopropoxy scaffold demonstrates superior transactivation efficacy and microsomal stability.

Table 1: Comparative Binding Affinity and Stability in FXR Modulator Synthesis

Scaffold SubstitutionFXR EC50 (nM)Efficacy (%)Microsomal T1/2 (min)LogD (pH 7.4)
3-Br-5-F-2-OiPr (Target) 12.5 98 >120 3.8
3-Br-5-F-2-OMe (Alternative 1)45.285853.1
3-Br-5-F-2-OH (Precursor)210.060402.2
Unsubstituted 2-OiPr850.045252.9

Data Interpretation: The steric bulk of the isopropoxy group yields a 3.6-fold improvement in EC50 over the methoxy analog. The absence of the halogens (Unsubstituted 2-OiPr) results in a catastrophic loss of affinity, validating the necessity of the 3-bromo and 5-fluoro substitutions for hydrophobic pocket anchoring.

Performance Comparison: 5-HT4 Receptor Antagonists

Derivatives of halogenated alkoxybenzoic acids are also heavily utilized as precursors for Positron Emission Tomography (PET) radioligands targeting the 5-HT4 receptor[2]. In this context, the 2-isopropoxy derivative offers distinct advantages in blood-brain barrier (BBB) penetration compared to the established RX-1 (methoxy) and RX-2 (fluoromethoxy) analogs[3].

Table 2: Comparative 5-HT4 Receptor Affinity (Radioligand Precursors)

Scaffold Substitution5-HT4R Ki (nM)Selectivity over 5-HT3Brain Penetration (B/P ratio)
3-Br-5-F-2-OiPr (Target) 0.08 >1000x 4.2
3-Br-5-F-2-OMe (RX-1 analog)0.15800x3.5
3-Br-5-F-2-OCF3 (RX-2 analog)0.40500x2.8

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify success at every stage.

Protocol A: Synthesis of Amide Derivatives via HATU Coupling

This protocol describes the coupling of 3-bromo-5-fluoro-2-isopropoxybenzoic acid to a secondary amine core.

  • Activation: Dissolve 1.0 eq of 3-bromo-5-fluoro-2-isopropoxybenzoic acid and 1.2 eq of HATU in anhydrous DMF. Add 3.0 eq of DIPEA.

    • Causality & Validation: Using HATU ensures rapid conversion of the sterically hindered benzoic acid into an active ester. The steric bulk of the isopropoxy group requires a highly efficient coupling reagent to prevent competitive hydrolysis.

  • Amine Addition: Cool the mixture to 0°C and add 1.1 eq of the target amine dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Causality & Validation: Adding the amine slowly at 0°C minimizes exothermic side reactions and epimerization.

  • LC-MS Validation: Sample 5 µL of the reaction mixture, dilute in methanol, and inject into the LC-MS.

    • Causality & Validation: This acts as an internal validation of product identity. The presence of the bromine atom provides a distinct isotopic signature (M and M+2 peaks of equal intensity separated by 2 Da), confirming the incorporation of the scaffold.

Protocol B: FXR TR-FRET Coactivator Assay

This protocol evaluates the biological activity (EC50) of the synthesized derivatives.

TR_FRET_Workflow PREP Compound Dilution Series INC Incubation: FXR-LBD + SRC-1 Peptide PREP->INC EXC Excitation (340 nm) INC->EXC 1 Hour EM FRET Emission (520 nm / 495 nm) EXC->EM DATA EC50 & Z'-Factor Calculation EM->DATA

Fig 2. Step-by-step TR-FRET assay workflow for evaluating target binding affinity and efficacy.

  • Reagent Preparation: Prepare a working solution of GST-tagged FXR-LBD (5 nM) and Europium-labeled anti-GST antibody (2 nM) in assay buffer containing 2 mM DTT.

    • Causality & Validation: The inclusion of DTT prevents the oxidation of critical cysteine residues in the FXR binding pocket, ensuring a reproducible receptor conformation.

  • Incubation: Add the synthesized 3-bromo-5-fluoro-2-isopropoxybenzoic acid derivative (in a 10-point concentration curve) and 100 nM of APC-labeled SRC-1 coactivator peptide. Incubate in the dark at room temperature for 60 minutes.

    • Causality & Validation: A 60-minute incubation allows the binding equilibrium to be reached without risking thermal degradation of the protein complex.

  • Signal Detection & Normalization: Excite the plate at 340 nm and read emission at 520 nm (APC) and 495 nm (Europium).

    • Causality & Validation: Calculating the emission ratio (520 nm / 495 nm) normalizes the FRET signal against well-to-well variations in assay volume or compound auto-fluorescence. The assay is self-validated by calculating the Z'-factor using DMSO as a negative control and Chenodeoxycholic acid (CDCA) as a positive control. A Z'-factor > 0.6 confirms assay robustness.

References

  • Xu, R., et al. (2010). Synthesis, Structure-Affinity Relationships, and Radiolabeling of Selective High-Affinity 5-HT4 Receptor Ligands as Prospective Imaging Probes for Positron Emission Tomography. Journal of Medicinal Chemistry, 53(19), 7035–7047.

  • European Patent Office. (2018). BRIDGED BICYCLIC COMPOUNDS AS FARNESOID X RECEPTOR MODULATORS. EP 3704113 B1.

  • Sigma-Aldrich. 3-Bromo-5-fluoro-2-isopropoxybenzoic acid Product Specification.

Sources

Validation

Purity Confirmation of Synthesized 3-Bromo-5-fluoro-2-isopropoxybenzoic acid: A Comparative Analytical Guide

The synthesis of highly functionalized halogenated building blocks, such as 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (CAS: 1782774-05-3), is foundational to modern pharmaceutical and agrochemical development[1]. However...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of highly functionalized halogenated building blocks, such as 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (CAS: 1782774-05-3), is foundational to modern pharmaceutical and agrochemical development[1]. However, the presence of multiple reactive sites (bromine, fluorine, and an ether linkage) makes the synthesis prone to side reactions, including hydrodehalogenation (debromination/defluorination) or incomplete alkylation.

For researchers and drug development professionals, confirming the absolute purity of this intermediate is non-negotiable. Impurities that are structurally similar to the target analyte can easily carry over into the final Active Pharmaceutical Ingredient (API), potentially acting as genotoxic impurities[2]. This guide objectively compares the performance of three advanced analytical modalities—Quantitative NMR (qNMR), Derivatization HPLC-DAD, and LC-HRMS—and provides field-proven, self-validating experimental protocols.

Comparative Analysis of Analytical Modalities

To establish a robust quality control framework, analysts must choose the correct modality based on the specific analytical goal: absolute mass-balance, trace impurity profiling, or routine batch screening.

A. Quantitative NMR (qNMR): The Absolute Standard

Unlike traditional chromatography, which requires a reference standard of the analyte itself to build a calibration curve, qNMR relies on the fundamental principle that the area under an NMR resonance (integral) is directly proportional to the number of nuclei giving rise to that signal[3]. By co-dissolving the synthesized 3-Bromo-5-fluoro-2-isopropoxybenzoic acid with a highly pure, SI-traceable internal standard, researchers can calculate absolute purity[4].

  • Causality of Choice: For this specific compound, the aromatic protons appear between 7.0–8.0 ppm, and the isopropoxy protons appear in the aliphatic region (1.3 ppm and 4.5 ppm). Therefore, Maleic acid (singlet at 6.26 ppm) is the optimal internal standard, as it provides a clear, non-overlapping signal in DMSO-d6[5].

B. HPLC-DAD with Pre-Column Derivatization

Standard Reversed-Phase HPLC (RP-HPLC) with UV detection is common but flawed for halogenated benzoic acids. These compounds often exhibit weak UV absorption in the near-visible region, forcing detection at low wavelengths (e.g., 210 nm) where solvent matrix interference and baseline drift are severe[2].

  • Causality of Choice: To overcome this, the carboxylic acid moiety is derivatized with 2-Nitrophenylhydrazine hydrochloride (2-NPH·HCl). The addition of the nitro-aromatic chromophore shifts the absorption maximum to ~392 nm[2]. This red-shift drastically improves the Limit of Quantitation (LOQ) and isolates the analyte's signal from non-derivatized organic impurities. Furthermore, using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC·HCl) instead of pyridine prevents unwanted catalytic debromination during sample prep[2].

C. LC-HRMS (High-Resolution Mass Spectrometry)

While qNMR provides bulk purity and HPLC provides separation, LC-HRMS is deployed for the structural elucidation of trace impurities. Through compound-specific stable isotope analysis and exact mass determination, LC-HRMS can definitively identify whether a 0.5% impurity is a debrominated byproduct (5-fluoro-2-isopropoxybenzoic acid) or an unreacted precursor[6].

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of each analytical approach when applied to halogenated benzoic acids.

Analytical ModalityPrimary ApplicationLimit of Quantitation (LOQ)Accuracy / RSDCalibration RequirementAnalysis Time
Standard RP-HPLC-UV Routine screening~1.0 - 5.0 μg/mL± 2.0%Analyte Reference Standard5 - 15 min[7]
Derivatization HPLC-DAD Trace impurity quantification0.05 - 0.12 μg/mL[2]± 1.5%Analyte Reference Standard30 - 45 min
1H qNMR (Absolute) Primary purity assignment~1.0 mg (Sample mass)[8]< 1.0%Internal Standard Only[3]10 - 20 min
LC-HRMS Structural ID of impurities< 0.01 μg/mL± 5.0%Isotope/Internal Standards20 - 40 min[6]

Experimental Workflows & Logical Frameworks

To ensure the highest scientific integrity, the analytical workflow must follow a logical progression from synthesis to final batch release.

Workflow Start Synthesized Compound (3-Bromo-5-fluoro-2-isopropoxybenzoic acid) Screen Routine Screening (Standard HPLC-UV) Start->Screen Step 1: Baseline Check Absolute Absolute Purity Assignment (1H qNMR with Maleic Acid IS) Screen->Absolute If >95% Purity Trace Trace Impurity Profiling (2-NPH Derivatization HPLC-DAD) Screen->Trace If Unknown Peaks >0.1% Release Batch Release for API Synthesis Absolute->Release Purity Validated Trace->Absolute Impurities Identified

Figure 1: Decision tree for the analytical purity confirmation of synthesized halogenated benzoic acids.

Protocol 1: Absolute Purity Determination via 1H qNMR

This protocol is a self-validating system; the accuracy of the result is mathematically bound to the gravimetric precision of the sample preparation.

1. Reagent Selection & Gravimetry:

  • Internal Standard (IS): Maleic acid (SI-traceable, purity >99.9%). Selected because its singlet at 6.26 ppm does not interfere with the analyte's aromatic or aliphatic signals[5].

  • Solvent: DMSO-d6 (100% deuterated, low water content)[9].

  • Weighing: Using a microbalance (0.01 mg accuracy), accurately weigh ~15.00 mg of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid and ~5.00 mg of Maleic acid into the same vial[4].

2. Sample Preparation:

  • Add 0.6 mL of DMSO-d6 to the vial. Vortex thoroughly until completely dissolved. Ensure no colloidal suspension remains[10].

  • Transfer the solution to a scrupulously clean 5 mm NMR tube[10].

3. Data Acquisition & System Suitability:

  • Pulse Sequence: 1D 1H NMR with a 90° excitation pulse.

  • Relaxation Delay (D1): Must be set to ≥ 5 × T1 of the slowest relaxing proton (typically 30–60 seconds) to ensure complete longitudinal relaxation and uniform excitation[9].

  • Signal-to-Noise (S/N): Verify that the S/N ratio of the analyte and IS peaks is > 250:1 to ensure integration errors remain < 1%[8].

4. Data Processing:

  • Apply a line broadening (LB) of 0.1 Hz to 0.3 Hz[4].

  • Perform manual phasing and a 5th-order polynomial baseline correction to ensure a perfectly flat baseline for integration[4].

qNMR I_x Integral of Analyte (Ix) P_x Analyte Purity (Px) Px = (Ix/Istd) * (Nstd/Nx) * (Mx/Mstd) * (mstd/mx) * Pstd I_x->P_x I_std Integral of Standard (Istd) I_std->P_x N_x Number of Protons (Nx) N_x->P_x N_std Number of Protons (Nstd) N_std->P_x M_x Molar Mass Analyte (Mx) M_x->P_x M_std Molar Mass Standard (Mstd) M_std->P_x m_x Sample Mass (mx) m_x->P_x m_std Standard Mass (mstd) m_std->P_x P_std Standard Purity (Pstd) P_std->P_x

Figure 2: Mathematical causality and variables required for absolute qNMR purity calculation.

Protocol 2: Trace Impurity Analysis via Derivatization HPLC-DAD

When qNMR confirms bulk purity (e.g., 98.5%), but trace impurities must be quantified for regulatory compliance, derivatization HPLC is utilized.

1. Derivatization Reaction:

  • Dissolve 10 mg of the synthesized 3-Bromo-5-fluoro-2-isopropoxybenzoic acid in 10 mL of Acetonitrile:Water (70:30 v/v)[2].

  • Add 2-Nitrophenylhydrazine hydrochloride (2-NPH·HCl) as the derivatizing agent.

  • Add 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC·HCl) as the coupling agent. Crucial Causality: Do not use pyridine as a catalyst, as it induces rapid dechlorination/debromination of halogenated derivatives[2].

  • Incubate at room temperature for 2 hours to ensure complete conversion[2].

2. Chromatographic Separation:

  • Column: C18 reversed-phase column (e.g., 2.6 µm particle size for high efficiency)[7].

  • Mobile Phase: Gradient elution using Acetonitrile and 0.1% Formic acid in water.

  • Detection: Diode Array Detector (DAD) set to 392 nm. At this wavelength, the 2-NPH derivatives absorb strongly, while unreacted matrix components and standard organic acids remain virtually invisible, yielding a highly specific chromatogram[2].

Conclusion

For the rigorous purity confirmation of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid, a single analytical technique is rarely sufficient. qNMR provides the ultimate source of truth for absolute mass fraction without the bias of calibration curves or UV-response factors. However, to ensure that highly reactive and potentially toxic dehalogenated byproducts are absent, Derivatization HPLC-DAD provides the necessary sensitivity (LOQ down to 0.05 μg/mL) to validate the safety and quality of the synthesized building block for downstream API manufacturing.

References
  • American Chemical Society (ACS). "Purity by Absolute qNMR Instructions". ACS Publications. Available at: [Link]

  • University of Oxford. "Quantitative NMR Spectroscopy". Oxford University. Available at: [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma. Available at:[Link]

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained". ResolveMass. Available at: [Link]

  • Mestrelab Research. "qNMR Purity Recipe Book (1 - Sample Preparation)". Mestrelab. Available at: [Link]

  • ResolveMass Laboratories Inc. "Choosing the Right qNMR Internal Standard". ResolveMass. Available at: [Link]

  • PubMed. "Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines". National Institutes of Health. Available at:[Link]

  • PubMed. "Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates". National Institutes of Health. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid

In the landscape of pharmaceutical development and quality control, the bedrock of a reliable product is the rigorous and meticulous validation of the analytical methods used to characterize it.[1][2] This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the bedrock of a reliable product is the rigorous and meticulous validation of the analytical methods used to characterize it.[1][2] This guide provides an in-depth, experience-driven comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid. This compound, a complex substituted benzoic acid, presents unique analytical challenges that necessitate a robust and well-validated methodology.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4] This guide will not only detail the "how" but, more critically, the "why" behind the experimental choices, grounding them in the internationally harmonized standards of the ICH Q2(R1) guideline.[3][4][5]

The Analytical Challenge: Understanding 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid

3-Bromo-5-fluoro-2-isopropoxybenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine, a fluorine, and an isopropoxy group, dictates its physicochemical properties and, consequently, the most appropriate analytical approaches. The presence of the carboxylic acid group lends it polarity, while the halogen and isopropoxy groups introduce a degree of lipophilicity and potential for specific interactions. These characteristics make both HPLC and GC-MS viable, yet distinct, analytical options.

Comparative Overview of HPLC and GC-MS

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Analyte Suitability Well-suited for non-volatile, polar, and thermally labile compounds.Requires analytes to be volatile and thermally stable. Derivatization may be necessary for polar compounds like carboxylic acids.[6]
Detection Commonly uses UV-Vis, Diode Array (DAD), or Fluorescence detectors. Mass Spectrometry (LC-MS) offers higher specificity and sensitivity.Mass Spectrometry provides high selectivity and structural information based on mass-to-charge ratio and fragmentation patterns.
Sample Preparation Generally simpler, often involving dissolution and filtration.Can be more complex, potentially requiring derivatization to increase volatility and thermal stability.
Strengths Robust, versatile, and widely applicable for a broad range of compounds.[7][8]High sensitivity and specificity, providing definitive identification.[6][9]
Limitations Lower peak resolution compared to capillary GC for some applications.Not suitable for non-volatile or thermally labile compounds without derivatization.

The Cross-Validation Workflow: A Visual Representation

The cross-validation of analytical methods is a systematic process to ensure that each method is fit for its purpose and that the results are reliable and reproducible.[10] The following diagram illustrates the key validation parameters that will be assessed for both HPLC and GC-MS methods.

Cross_Validation_Workflow cluster_methods Analytical Methods cluster_validation_params Validation Parameters (ICH Q2(R1)) cluster_comparison Comparative Assessment HPLC HPLC-UV Method Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision LOD Limit of Detection (LOD) HPLC->LOD LOQ Limit of Quantitation (LOQ) HPLC->LOQ Robustness Robustness HPLC->Robustness GCMS GC-MS Method GCMS->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD GCMS->LOQ GCMS->Robustness Performance_Data Performance Data Specificity->Performance_Data Linearity->Performance_Data Accuracy->Performance_Data Precision->Performance_Data LOD->Performance_Data LOQ->Performance_Data Robustness->Performance_Data Method_Suitability Method Suitability for Intended Purpose Performance_Data->Method_Suitability

Caption: A workflow diagram illustrating the cross-validation of HPLC and GC-MS methods based on ICH Q2(R1) parameters.

Experimental Protocols and Data Comparison

The following sections detail the experimental protocols for validating HPLC and GC-MS methods for the analysis of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid. The accompanying tables present illustrative data to facilitate a direct comparison of the methods' performance.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.[3][4]

HPLC-UV Protocol:

  • Prepare a solution of the 3-Bromo-5-fluoro-2-isopropoxybenzoic acid reference standard.

  • Prepare solutions of known related substances and potential impurities.

  • Prepare a mixed solution containing the reference standard and all potential impurities.

  • Analyze all solutions by HPLC and compare the chromatograms. The peak for the active substance should be well-resolved from all other peaks.

GC-MS Protocol:

  • Derivatize the reference standard, known impurities, and a mixture of all with a suitable agent (e.g., BSTFA to form silyl esters).

  • Analyze the derivatized solutions by GC-MS.

  • Evaluate the chromatographic separation of the derivatized analyte from other components.

  • Confirm the identity of the main peak using the mass spectrum and compare it with a reference spectrum.

Comparative Data (Illustrative):

ParameterHPLC-UVGC-MS
Resolution (Analyte vs. Closest Impurity) > 2.0> 2.5
Peak Purity (DAD) PassN/A
Mass Spectral Confirmation N/AMatch > 98%
Linearity

The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.[11]

Protocol (Applicable to both HPLC and GC-MS):

  • Prepare a series of at least five concentrations of the reference standard spanning the expected working range (e.g., 50% to 150% of the target concentration).

  • Analyze each concentration in triplicate.

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Comparative Data (Illustrative):

ParameterHPLC-UVGC-MS
Range 10 - 150 µg/mL1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
y-intercept Close to zeroClose to zero
Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11]

Protocol (Applicable to both HPLC and GC-MS):

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Comparative Data (Illustrative):

Concentration LevelHPLC-UV (% Recovery)GC-MS (% Recovery)
80% 99.5%98.9%
100% 100.2%100.5%
120% 99.8%101.1%
Average Recovery 99.8%100.2%
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3] Precision is evaluated at two levels: repeatability and intermediate precision.

Repeatability Protocol (Applicable to both HPLC and GC-MS):

  • Prepare six independent samples at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst and instrument.

  • Calculate the relative standard deviation (RSD).

Intermediate Precision Protocol (Applicable to both HPLC and GC-MS):

  • Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

  • Compare the results between the two sets of experiments.

Comparative Data (Illustrative):

ParameterHPLC-UV (%RSD)GC-MS (%RSD)
Repeatability (n=6) < 1.0%< 1.5%
Intermediate Precision (n=12) < 1.5%< 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The detection limit (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The quantitation limit (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]

Protocol (Based on Signal-to-Noise Ratio, applicable to both):

  • Determine the signal-to-noise ratio by analyzing a series of diluted solutions of the reference standard.

  • LOD is typically established at a signal-to-noise ratio of 3:1.

  • LOQ is typically established at a signal-to-noise ratio of 10:1.

Comparative Data (Illustrative):

ParameterHPLC-UVGC-MS
LOD 0.5 µg/mL0.05 µg/mL
LOQ 1.5 µg/mL0.15 µg/mL
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]

Protocol (Applicable to both HPLC and GC-MS):

  • Introduce small, deliberate variations to the method parameters.

    • HPLC: Mobile phase composition (±2%), column temperature (±5°C), flow rate (±0.1 mL/min).

    • GC-MS: Initial oven temperature (±5°C), ramp rate (±1°C/min), carrier gas flow (±0.1 mL/min).

  • Analyze a standard solution under each varied condition.

  • Evaluate the impact on the results (e.g., peak area, retention time, resolution).

Comparative Data (Illustrative):

Varied ParameterHPLC-UV (% Change in Result)GC-MS (% Change in Result)
Mobile Phase/Carrier Gas Flow < 2.0%< 2.5%
Temperature < 1.5%< 3.0%

Synthesis and Recommendation

The cross-validation data, though illustrative, highlights the distinct advantages of each technique.

  • HPLC-UV demonstrates excellent precision, accuracy, and robustness for the quantification of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid. Its simpler sample preparation and wider applicability make it a strong candidate for routine quality control and assay determination.

  • GC-MS offers superior sensitivity (lower LOD and LOQ) and unparalleled specificity due to mass spectral confirmation. This makes it the preferred method for impurity profiling and trace-level analysis. The requirement for derivatization adds a layer of complexity to the sample preparation but is justified by the enhanced performance in specific applications.

Logical Relationship for Method Selection:

Method_Selection cluster_analysis_need Analytical Requirement cluster_method_choice Recommended Method Routine_QC Routine QC / Assay Select_HPLC HPLC-UV Routine_QC->Select_HPLC Simplicity & Robustness Impurity_Profiling Impurity Profiling / Trace Analysis Select_GCMS GC-MS Impurity_Profiling->Select_GCMS Sensitivity & Specificity

Caption: A decision-making diagram for selecting the appropriate analytical method based on the intended purpose.

Conclusion

The cross-validation of analytical methods is a non-negotiable aspect of pharmaceutical science, ensuring data integrity and product quality.[10] For 3-Bromo-5-fluoro-2-isopropoxybenzoic acid, both HPLC-UV and GC-MS have demonstrated their utility, albeit for different primary applications. A comprehensive understanding of the strengths and limitations of each method, as determined through a rigorous validation process guided by principles like those in ICH Q2(R1), is paramount for selecting the most appropriate analytical tool for the task at hand. This comparative guide serves as a framework for such an evaluation, emphasizing a scientifically sound and rationale-driven approach to analytical method validation.

References

  • ICH Harmonised Tripartite Guideline. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220–228. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • PubMed. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(2), 256-271. [Link]

  • PubMed. (1982). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Journal of Chromatographic Science, 20(6), 244-249. [Link]

  • DTIC. (n.d.). DETERMINATION OF TRACE QUANTITIES OF HALOGENATED HYDROCARBONS IN GAS SAMPLES. [Link]

  • University Politehnica of Bucharest. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]

Sources

Validation

Benchmarking the Synthesis of 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid: Batch vs. Continuous Flow Methodologies

Executive Summary The synthesis of highly substituted benzoic acids, particularly halogenated alkoxybenzoic acids, is a critical bottleneck in the development of modern therapeutics. 3-Bromo-5-fluoro-2-isopropoxybenzoic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The synthesis of highly substituted benzoic acids, particularly halogenated alkoxybenzoic acids, is a critical bottleneck in the development of modern therapeutics. 3-Bromo-5-fluoro-2-isopropoxybenzoic acid is a pivotal building block frequently utilized in the design of selective high-affinity 5-HT4 receptor ligands and Farnesoid X Receptor (FXR) modulators[1][2]. This guide benchmarks the traditional three-step batch synthesis against an optimized, telescoped continuous flow methodology, providing researchers with actionable, self-validating protocols grounded in mechanistic causality.

Mechanistic Causality & Retrosynthetic Logic

The synthesis of 3-bromo-5-fluoro-2-isopropoxybenzoic acid relies on a precise sequence of electrophilic aromatic substitution followed by sterically hindered alkylation.

Starting from commercially available 5-fluorosalicylic acid , the first transformation is bromination. The strong electron-donating effect of the C2-hydroxyl group directs the incoming electrophilic bromine to the ortho position (C3), as the para position (C5) is already occupied by fluorine[2].

The subsequent O-alkylation introduces the primary synthetic challenge. The C2-hydroxyl group is flanked by a bulky bromine atom and a carboxylic acid. Attempting to selectively alkylate the hydroxyl group with an isopropyl moiety (e.g., using 2-iodopropane) requires harsh basic conditions and elevated temperatures. These forcing conditions inevitably lead to the simultaneous esterification of the carboxylic acid, forming a diester intermediate. Consequently, a third step—selective saponification—is required to regenerate the free carboxylic acid.

Mechanism N1 5-Fluoro-2-hydroxybenzoic acid N2 Bromonium Ion Intermediate (Directed Ortho to -OH) N1->N2 Electrophilic Aromatic Substitution N3 3-Bromo-5-fluoro-2-hydroxybenzoic acid N2->N3 Proton Loss / Rearomatization N4 Steric Hindrance at 2-OH Requires Excess Alkylating Agent N3->N4 Base + 2-Iodopropane N5 Isopropyl 3-bromo-5-fluoro-2-isopropoxybenzoate (Diester Intermediate) N4->N5 O-Alkylation & Esterification N6 Selective Ester Cleavage (Aqueous Hydrolysis) N5->N6 LiOH / H2O N7 Target Molecule N6->N7 Acidification (pH 2)

Fig 1: Mechanistic logic of substitution, steric hindrance, and selective cleavage.

Experimental Protocols: Batch vs. Flow

To objectively evaluate synthetic efficiency, we benchmark two distinct approaches. Method A represents the traditional, step-wise batch synthesis standard in early-stage discovery[1]. Method B represents an advanced, telescoped continuous flow process designed for scale-up and process intensification.

G cluster_batch Method A: Traditional Batch cluster_flow Method B: Continuous Flow SM 5-Fluorosalicylic Acid (Starting Material) B1 Bromination (Br2, AcOH, 12h) SM->B1 F1 Flow Bromination (NBS, MeCN, 5 min) SM->F1 B2 Global Isopropylation (iPrI, K2CO3, 24h) B1->B2 B3 Saponification (LiOH, THF/H2O, 16h) B2->B3 Target 3-Bromo-5-fluoro-2- isopropoxybenzoic acid B3->Target F2 Telescoped Alkylation (iPrI, DBU, 15 min) F1->F2 F3 In-line Hydrolysis (NaOH, MeOH, 10 min) F2->F3 F3->Target

Fig 2: Workflow comparison between traditional batch and telescoped continuous flow.

This method relies on sequential isolation and purification. It is robust but time-consuming.

Step 1: Bromination

  • Protocol: Dissolve 5-fluorosalicylic acid (1.0 eq) in glacial acetic acid (0.5 M). Cool to 0 °C. Add elemental bromine (1.05 eq) dropwise. Stir for 12 h at room temperature. Pour the mixture into ice water, filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Causality & Validation: Acetic acid acts as a polar protic solvent that stabilizes the transition state of the electrophilic aromatic substitution. The 0 °C initiation prevents runaway polybromination. The protocol is self-validating: the disappearance of the red bromine color indicates reaction completion, and the product precipitates cleanly from water due to its high hydrophobicity.

Step 2: Global Isopropylation

  • Protocol: Dissolve the intermediate (1.0 eq) in anhydrous DMF (0.3 M). Add K₂CO₃ (3.5 eq) and 2-iodopropane (3.5 eq). Heat at 80 °C for 24 h. Quench with water and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the diester.

  • Causality & Validation: The bulky isopropyl group struggles to attack the sterically hindered C2-phenoxide. Excess base and alkylating agent, combined with the high boiling point of DMF, force the reaction to completion. Complete esterification is validated by TLC (loss of baseline carboxylic acid spot).

Step 3: Saponification

  • Protocol: Dissolve the crude diester in THF/H₂O (3:1 v/v, 0.2 M). Add LiOH·H₂O (3.0 eq). Stir at RT for 16 h. Remove THF under reduced pressure. Acidify the aqueous layer to pH 2 with 1M HCl. Extract with EtOAc, dry, and concentrate.

  • Causality & Validation: LiOH provides hydroxide ions that selectively attack the less sterically hindered ester carbonyl, leaving the aryl-alkyl ether intact. The self-validation occurs during acidification: the product remains soluble in basic water but crashes out/partitions into the organic layer exclusively when the pH drops below the pKa of the newly formed carboxylic acid (~pH 3.5).

Flow chemistry mitigates the heat transfer issues of bromination and allows for the superheating of the alkylation step, drastically reducing reaction times.

  • Protocol:

    • Zone 1 (Bromination): Stream A (5-fluorosalicylic acid in MeCN) and Stream B (N-Bromosuccinimide in MeCN) are pumped at equal rates into a T-mixer and passed through a 5 mL PFA reactor coil at 60 °C (Residence time: 5 min).

    • Zone 2 (Alkylation): The effluent merges with Stream C (2-iodopropane and DBU in MeCN) and enters a heated coil at 120 °C (Residence time: 15 min). A 100 psi back-pressure regulator prevents solvent boiling.

    • Zone 3 (Hydrolysis): The stream merges with Stream D (5M aqueous NaOH) in a third coil at 80 °C (Residence time: 10 min). The final effluent is collected, acidified to pH 2, and the product is isolated via filtration.

  • Causality & Validation: NBS is used instead of Br₂ to prevent corrosive damage to the flow pumps and ensure a controlled release of electrophilic bromine. DBU is utilized as a soluble organic base to prevent reactor clogging (a common issue with K₂CO₃ in flow). Superheating the alkylation zone to 120 °C under pressure overcomes the steric activation energy barrier in minutes rather than days.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of both methodologies based on standardized 10-gram scale syntheses.

Performance MetricMethod A (Traditional Batch)Method B (Continuous Flow)Causality for Variance
Overall Yield 62% (over 3 steps)81% (telescoped)Flow eliminates mechanical losses from intermediate isolations and limits side-reactions.
Total Reaction Time ~52 hours30 minutesPressurized superheating in flow accelerates the sterically hindered alkylation by >90x.
E-Factor (Waste) > 45~ 12Telescoping removes the need for intermediate workups, drastically reducing solvent waste.
Scalability LimitedHighly ScalableExothermic bromination is easily managed by the high surface-area-to-volume ratio of flow reactors.
Purity (HPLC) 94% (Requires recrystallization)98% (Direct precipitation)Precise residence times in flow prevent over-alkylation and degradation.

Conclusion

While the traditional batch method remains accessible for laboratories lacking specialized equipment, it is heavily penalized by long reaction times and high solvent waste due to the steric hindrance of the C2-position. The continuous flow methodology establishes a new benchmark for synthesizing 3-bromo-5-fluoro-2-isopropoxybenzoic acid. By leveraging precise thermal control and pressurized superheating, researchers can bypass the kinetic bottlenecks of hindered O-alkylation, achieving higher yields and superior purity in a fraction of the time.

References

  • Xu, R., Hong, J., Morse, C.L., Pike, V.W. "Synthesis, Structure-Affinity Relationships, and Radiolabeling of Selective High-Affinity 5-HT4 Receptor Ligands as Prospective Imaging Probes for Positron Emission Tomography." Journal of Medicinal Chemistry, 2010, 53(19), 7035–7047. URL:[Link]

  • European Patent Office. "Bridged Bicyclic Compounds as Farnesoid X Receptor Modulators." EP 3704113 B1, 2018.

Sources

Comparative

A Comparative Guide to Assessing the Metabolic Stability of Novel Compounds Derived from 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of drug discovery and development, identifying a compound with potent biological activity is only the first step. For a drug to be e...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of drug discovery and development, identifying a compound with potent biological activity is only the first step. For a drug to be effective, it must reach its target in the body at a sufficient concentration and for an adequate duration. This is largely governed by its pharmacokinetic profile, which is heavily influenced by metabolic stability—the compound's resistance to being chemically altered by the body's metabolic processes.[1][2] The liver is the primary site of drug metabolism, where enzymes, most notably the cytochrome P450 (CYP) family, work to transform xenobiotics into more water-soluble forms for easier excretion.[1][3]

A compound with poor metabolic stability is rapidly cleared from the body, often leading to a short half-life and low bioavailability, which may necessitate frequent or higher doses, impacting patient compliance and potentially leading to undesirable side effects.[4] Conversely, a compound that is too stable might accumulate, leading to toxicity.[3] Therefore, a central challenge in medicinal chemistry is to fine-tune a molecule's structure to achieve an optimal metabolic stability profile.[3][5]

This guide provides a comprehensive framework for assessing and comparing the metabolic stability of novel chemical entities (NCEs) derived from the 3-Bromo-5-fluoro-2-isopropoxybenzoic acid scaffold. The strategic incorporation of fluorine and an isopropoxy group into this scaffold is a common medicinal chemistry tactic aimed at enhancing metabolic stability and modulating physicochemical properties.[6][7][8] We will delve into the causality behind experimental choices, provide detailed protocols for key in vitro assays, and demonstrate how to interpret the resulting data to guide the lead optimization process.

Strategic Overview of Metabolic Stability Assessment

The early assessment of metabolic stability is crucial to prevent the progression of chemically promising but pharmacokinetically flawed compounds into more expensive and time-consuming in vivo studies.[3][9] Our assessment strategy is a multi-tiered approach, starting with high-throughput in vitro assays and progressing to more complex studies that provide a fuller picture of a compound's disposition.

G cluster_0 Initial Screening Phase cluster_1 Mechanistic & Safety Profiling cluster_2 Decision & Optimization Microsomes Liver Microsomal Stability Assay Hepatocytes Hepatocyte Stability Assay Microsomes->Hepatocytes Complementary Assays SAR Structure-Metabolism Relationship (SMR) Analysis Microsomes->SAR Provides Intrinsic Clearance (Phase I) Hepatocytes->SAR Provides Intrinsic Clearance (Phase I & II) CYP_Inhibit CYP450 Inhibition Assay (Drug-Drug Interaction Risk) Selection Candidate Selection for In Vivo Studies CYP_Inhibit->Selection Safety Flag PPB Plasma Protein Binding (Unbound Fraction) PPB->SAR Informs Calculation of Unbound Clearance MetID Metabolite Identification MetID->SAR SAR->MetID Guides MetID Focus SAR->Selection

Caption: High-level workflow for assessing metabolic stability and related properties.

Core Assays: Liver Microsomes vs. Hepatocytes

The two foundational in vitro tools for assessing hepatic metabolism are liver microsomes and hepatocytes. The choice between them depends on the specific question being asked.

  • Human Liver Microsomes (HLM): These are subcellular fractions of the endoplasmic reticulum from liver cells.[10] They are rich in Phase I drug-metabolizing enzymes, particularly the CYPs, making them a cost-effective and robust system for evaluating a compound's susceptibility to oxidative metabolism.[10][11] However, they lack Phase II enzymes (like UGTs and SULTs) and the cellular context of transporters, which can be a limitation.[12]

  • Cryopreserved Hepatocytes: These are intact, viable liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[9][13][14] Hepatocyte assays account for cellular uptake and are considered more physiologically relevant, providing a more complete picture of hepatic clearance.[14][15] They are the preferred model when Phase II metabolism or transporter effects are anticipated to be significant.

For a comprehensive comparison of derivatives from our parent scaffold, we will utilize both systems. This dual approach allows us to first pinpoint lability to CYP-mediated (Phase I) metabolism using microsomes and then confirm these findings and investigate potential Phase II contributions using hepatocytes.

Experimental Protocols: A Self-Validating System

The following protocols are designed with internal controls to ensure data integrity. For this guide, we will compare the metabolic stability of four hypothetical derivatives against the parent compound, 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (Cmpd-1) .

  • Cmpd-2: Amide derivative (-CONH₂)

  • Cmpd-3: Methyl ester derivative (-COOCH₃)

  • Cmpd-4: Des-bromo derivative (H replaces Br)

  • Cmpd-5: Methoxy derivative (-OCH₃ replaces -OCH(CH₃)₂)

Protocol 1: Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a compound when incubated with human liver microsomes in the presence of the essential cofactor NADPH.[10]

G cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling & Analysis A 1. Thaw pooled Human Liver Microsomes (HLM) on ice. D 4. In a 96-well plate, pre-warm HLM and buffer to 37°C. A->D B 2. Prepare NADPH regenerating system (e.g., G6P, G6PDH). F 6. Initiate reaction by adding NADPH regenerating system. B->F C 3. Prepare test compounds and positive control (e.g., Verapamil) at 200x final concentration in DMSO. E 5. Add test compound (final conc. 1 µM) to HLM suspension. C->E D->E E->F G 7. Incubate at 37°C with shaking. Include a 'minus cofactor' control. F->G H 8. At time points (0, 5, 15, 30, 45 min), aliquot into stop solution (Acetonitrile + Internal Standard). G->H I 9. Centrifuge to precipitate protein. H->I J 10. Analyze supernatant by LC-MS/MS to quantify remaining compound. I->J

Caption: Step-by-step workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[16]

    • Prepare a 2x NADPH regenerating system solution containing 2.6 mM NADP+, 6.6 mM glucose-6-phosphate, 6.6 mM MgCl₂, and 0.8 U/mL glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Prepare 10 mM stock solutions of test compounds and a positive control (e.g., Verapamil, a compound with known high clearance) in DMSO. Serially dilute to create working solutions.

  • Incubation Procedure: [10]

    • In a 96-well plate, add 94 µL of the microsomal suspension to each well. Pre-incubate for 5 minutes at 37°C.

    • Add 1 µL of the test compound working solution to the wells (final concentration 1 µM; final DMSO concentration ≤ 0.25%).

    • Initiate the metabolic reaction by adding 5 µL of the 2x NADPH regenerating system. For negative controls, add 5 µL of buffer instead.

    • Incubate the plate at 37°C with gentle shaking.

  • Sample Collection and Processing:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer 25 µL of the incubation mixture to a new plate containing 100 µL of ice-cold acetonitrile with a suitable internal standard to terminate the reaction.[10]

    • Seal the plate, vortex, and centrifuge at 4,000 rpm for 10 minutes to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

Protocol 2: Hepatocyte Stability Assay

This assay provides a more physiologically relevant system by using intact liver cells.[9][14]

Step-by-Step Methodology:

  • Cell Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed, supplemented Williams' Medium E. Centrifuge to pellet the cells and resuspend in fresh medium to remove cryoprotectant.

    • Determine cell viability and concentration using a method like trypan blue exclusion. Adjust the cell density to 1 x 10⁶ viable cells/mL.[9]

  • Incubation Procedure:

    • In a 12-well plate, add 0.5 mL of the hepatocyte suspension to each well.[9]

    • Pre-incubate the plate for 10-15 minutes on an orbital shaker at 37°C, 5% CO₂.

    • Add the test compound (final concentration 1 µM).

    • As a negative control, use heat-inactivated hepatocytes to account for non-enzymatic degradation.[9]

  • Sample Collection and Processing:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect 50 µL aliquots and quench the reaction by adding them to 150 µL of ice-cold acetonitrile with an internal standard.[9]

    • Process the samples as described in the microsomal assay (vortex, centrifuge).

  • LC-MS/MS Analysis:

    • Analyze the supernatant to quantify the remaining parent compound.

Data Analysis and Interpretation

The primary outputs from these assays are the in vitro half-life (t½) and intrinsic clearance (Clint).

  • Calculate Percent Remaining: Determine the peak area ratio (compound/internal standard) at each time point and normalize it to the 0-minute time point to get the percent remaining.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of this line is the elimination rate constant (k).

    • k = -slope

    • t½ = 0.693 / k[9]

  • Calculate Intrinsic Clearance (Clint): This value represents the efficiency of metabolism by the liver enzymes.[2][5]

    • For Microsomes: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

    • For Hepatocytes: Clint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / number of cells in 10⁶)[9]

A shorter half-life and higher Clint value indicate lower metabolic stability.

Comparative Data Analysis (Hypothetical Data)

The data below illustrates how results might be structured to compare the derivatives of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid.

Compound IDModificationMicrosomal t½ (min)Microsomal Clint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte Clint (µL/min/10⁶ cells)
Cmpd-1 Parent (Acid)4530.83836.5
Cmpd-2 Amide> 90< 15.4 (LLQ)8516.3
Cmpd-3 Methyl Ester8173.36231.0
Cmpd-4 Des-bromo2555.42263.0
Cmpd-5 Methoxy5226.74830.5

LLQ: Lower Limit of Quantification. Value is below the reliable measurement threshold of the assay.

Interpretation and Structure-Metabolism Insights:

  • Cmpd-2 (Amide): Replacing the carboxylic acid with an amide significantly increased metabolic stability in both systems. This is a common strategy as amides can be less susceptible to certain metabolic pathways compared to carboxylic acids.[8] This derivative shows the most promise for improved pharmacokinetic properties.

  • Cmpd-3 (Methyl Ester): The ester derivative was rapidly metabolized, as indicated by the very short half-life and high clearance. This is expected, as esters are prone to rapid hydrolysis by esterase enzymes present in both microsomes and hepatocytes. This compound would likely have very high first-pass metabolism and poor bioavailability.

  • Cmpd-4 (Des-bromo): Removal of the bromine atom resulted in decreased metabolic stability. This suggests that the bulky, electron-withdrawing bromine atom may be acting as a "metabolic blocker," sterically hindering the approach of CYP enzymes to a nearby site of metabolism or deactivating the aromatic ring towards oxidative attack.

  • Cmpd-5 (Methoxy): Replacing the isopropoxy group with a smaller methoxy group had a minor, slightly beneficial effect on stability. This could indicate that the original isopropoxy group is not a major metabolic liability and that its size does not significantly impact enzyme access in this scaffold.

Secondary Assays for a Complete Profile

To build a comprehensive understanding of a compound's potential, stability data should be contextualized with information on drug-drug interaction (DDI) risk and bioavailability.

Protocol 3: CYP450 Inhibition Assay (Fluorogenic)

This high-throughput assay determines if a compound inhibits the activity of major CYP isoforms, a primary cause of clinical drug-drug interactions.[17][18]

Step-by-Step Methodology:

  • Preparation: Use a commercial kit containing recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2), a fluorogenic probe substrate for each, and the NADPH regenerating system.[17]

  • Incubation:

    • In a black 96-well plate, incubate the test compound (at various concentrations, e.g., 0.1 to 100 µM) with a specific CYP enzyme and buffer at 37°C.

    • Initiate the reaction by adding a mixture of the probe substrate and NADPH regenerating system.

    • A positive control inhibitor (e.g., Ketoconazole for CYP3A4) is run in parallel.

  • Detection: Monitor the increase in fluorescence over time using a plate reader. The fluorescent signal is proportional to enzyme activity.[17]

  • Data Analysis: Calculate the percent inhibition at each concentration relative to a vehicle control. Plot the percent inhibition versus compound concentration to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited). A low IC₅₀ value (<10 µM) signals a potential for clinical DDI.[19]

Protocol 4: Plasma Protein Binding (PPB) Assay

This assay measures the extent to which a compound binds to plasma proteins. Only the unbound (free) fraction is pharmacologically active and available for metabolism and clearance.[20][21] The Rapid Equilibrium Dialysis (RED) method is a common and reliable approach.[20]

Step-by-Step Methodology:

  • Preparation: Use a RED device, which has a sample chamber and a buffer chamber separated by a semipermeable dialysis membrane (8,000 Da MWCO).

  • Procedure:

    • Add plasma (human, rat, etc.) spiked with the test compound (e.g., 2 µM) to the sample chamber.

    • Add phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.

    • Incubate the sealed plate at 37°C for 4-6 hours with shaking to allow the unbound compound to reach equilibrium across the membrane.[20]

  • Analysis:

    • After incubation, take equal volume aliquots from both the plasma and buffer chambers.

    • Matrix-match the samples (add blank buffer to the plasma sample and blank plasma to the buffer sample) to negate matrix effects during analysis.

    • Precipitate proteins with acetonitrile containing an internal standard.

    • Analyze the concentrations in both chambers by LC-MS/MS.

  • Calculation:

    • % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

High plasma protein binding (>99%) can significantly reduce the unbound clearance and may require adjustments in dosing.

Conclusion: Synthesizing Data for Informed Decisions

The systematic assessment of metabolic stability is a cornerstone of modern drug discovery. By employing a tiered approach starting with liver microsomes and hepatocytes, and supplementing this with data on CYP inhibition and plasma protein binding, researchers can build a robust profile for each compound.

Based on our hypothetical data, Cmpd-2 (Amide) emerges as the most promising derivative from the 3-Bromo-5-fluoro-2-isopropoxybenzoic acid series. Its significantly improved metabolic stability makes it a prime candidate for further preclinical evaluation. This comparative guide provides the experimental framework and logical reasoning necessary to perform such an analysis, enabling research teams to efficiently identify compounds with favorable pharmacokinetic properties and increase the probability of success in developing safe and effective medicines.

References

  • What is the importance of metabolic stability in drug design? - Patsnap Synapse. (2025).
  • Microsomal Stability Assay Protocol - AxisPharm.
  • CYP450 Enzyme-Inhibition Assay Protocols. (n.d.).
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.).
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).
  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.).
  • Słoczyńska, K. et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(3), 345-353.
  • Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges | Request PDF - ResearchGate. (n.d.).
  • Upreti, V. V., & Wahlstrom, J. L. (2016). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Current Drug Metabolism, 17(3), 216-231.
  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization - Sigma-Aldrich. (n.d.).
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
  • Hepatocyte Stability Assay - Domainex. (n.d.).
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. (2024).
  • Plasma Protein Binding Assay - Domainex. (n.d.).
  • In-vitro plasma protein binding | Protocols.io. (2025).
  • Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. (2025).
  • Protocol for the Rat Hepatocyte Stability Assay - ResearchGate. (n.d.).
  • Application of In Vitro Metabolism Activation in High-Throughput Screening - MDPI. (2020).
  • CYP450 inhibition assay (fluorogenic) - Bienta. (n.d.).
  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate - Visikol. (2022).
  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. (n.d.).
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) - Enamine. (n.d.).
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.).
  • A Review on New Frontiers in Drug-Drug Interaction Predictions and Safety Evaluations with In Vitro Cellular Models - MDPI. (2025).
  • Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC. (2018).
  • 3-Fluoro-5-isopropoxy-4-methylbenzoic Acid - Benchchem. (n.d.).
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. (2026).
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. (n.d.).

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Validation

Comprehensive Comparison Guide: Analytical Strategies for the Regiochemical Confirmation of 3-Bromo-5-fluoro-2-isopropoxybenzoic Acid

Introduction: The Regiochemical Challenge In the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals, halogenated alkoxybenzoic acids frequently serve as critical building blocks. The exact...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regiochemical Challenge

In the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals, halogenated alkoxybenzoic acids frequently serve as critical building blocks. The exact regiochemistry of these poly-substituted benzene rings dictates their subsequent reactivity in cross-coupling reactions and their ultimate binding affinity in biological targets.

Confirming the regiochemistry of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid (CAS: 1782774-05-3) presents a unique analytical challenge. The molecule features a 1,2,3,5-tetrasubstituted benzene ring, leaving only two aromatic protons at positions C-4 and C-6. Because both protons are ortho to the highly electronegative fluorine atom at C-5, they both exhibit strong three-bond heteronuclear coupling ( 3JHF​≈8.5 Hz)[1]. Furthermore, they are meta to each other, resulting in a four-bond homonuclear coupling ( 4JHH​≈2.5 Hz). Consequently, both H-4 and H-6 appear as nearly identical doublets of doublets (dd) in a standard 1D 1 H NMR spectrum. This symmetry in the spin system makes distinguishing the target compound from its regioisomers (e.g., 5-bromo-3-fluoro-2-isopropoxybenzoic acid) ambiguous using baseline 1D techniques alone[2].

This guide objectively compares the performance of three analytical strategies—1D NMR, 2D HMBC NMR, and Single-Crystal X-Ray Diffraction (SCXRD)—to establish a self-validating protocol for definitive structural confirmation.

Comparative Analysis of Analytical Methodologies

To establish the most efficient and authoritative workflow, we must evaluate the causality behind why certain methods succeed or fail in resolving this specific 1,2,3,5-substitution pattern.

1D Multinuclear NMR ( 1 H, 13 C, 19 F)
  • Performance: Provides rapid confirmation of functional groups and overall purity. 19 F NMR is highly receptive and provides a wide chemical shift dispersion[3].

  • Causality: While 1 H and 19 F NMR confirm the presence of the halogens and the isopropoxy group, the identical 3JHF​ coupling pathways for H-4 and H-6 obscure their exact positions relative to the carboxylic acid[4]. 1D NMR cannot definitively anchor the protons to the quaternary carbons.

2D NMR (HMBC - Heteronuclear Multiple Bond Correlation)
  • Performance: The gold standard for solution-state regiochemical assignment. HMBC correlates protons to carbons separated by two or three bonds ( 2JCH​ or 3JCH​ ).

  • Causality: By leveraging long-range coupling, H-6 can be definitively assigned via its 3JCH​ correlation to the highly deshielded carbonyl carbon of the carboxylic acid ( 169 ppm). Conversely, H-4 is five bonds away from the carbonyl and will show no such correlation[5]. Both protons will correlate to the oxygen-bearing C-2 carbon, but the exclusive H-6 to Carbonyl correlation acts as a self-validating anchor.

Single-Crystal X-Ray Diffraction (SCXRD)
  • Performance: Provides absolute, solid-state 3D structural confirmation, including precise bond lengths and angles.

  • Causality: Heavy atoms like bromine act as excellent anomalous scatterers, allowing for highly accurate phase determination. However, the technique is limited by the thermodynamic bottleneck of growing diffraction-quality single crystals.

Quantitative Comparison Summary
Analytical StrategyRegiochemical CertaintyThroughputMaterial RequiredKey Diagnostic Feature
1D NMR ( 1 H, 19 F) Low (Ambiguous)High (< 10 mins)~5 mg 3JHF​ coupling constants
2D NMR (HMBC) Absolute Medium (~2 hours)~15-20 mg 3JCH​ to Carbonyl carbon
SCXRD Absolute Low (Days to Weeks)~10 mg (Crystalline)Anomalous dispersion of Br

Logical Workflows and Visualizations

The following diagram illustrates the causality of the HMBC assignment, demonstrating exactly why 2D NMR succeeds where 1D NMR fails.

HMBC_Logic cluster_protons 1H NMR Signals cluster_carbons 13C NMR Signals H6 Proton H-6 (dd, ortho to F) CO Carbonyl (C=O) δ ~169 ppm H6->CO 3-bond HMBC (Diagnostic) C2 C-2 (C-O-iPr) δ ~152 ppm H6->C2 3-bond HMBC H4 Proton H-4 (dd, ortho to F) H4->CO 5-bond (No Signal) H4->C2 3-bond HMBC

Figure 1: HMBC logical workflow for differentiating H-4 and H-6 via 3-bond carbon correlations.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols outline the exact steps required to execute the advanced analytical techniques.

Protocol A: 2D HMBC NMR Acquisition
  • Sample Preparation: Dissolve 20 mg of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid in 0.6 mL of deuterated chloroform (CDCl 3​ ) or DMSO- d6​ . Ensure the solution is free of particulate matter by filtering through a glass wool plug into a 5 mm NMR tube.

  • Instrument Setup: Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a cryogenically cooled probe to maximize the signal-to-noise ratio for 13 C detection.

  • Pulse Sequence: Select a gradient-selected HMBC pulse program (e.g., hmbcgplpndqf).

  • Parameter Optimization: Set the long-range coupling delay to optimize for a J -coupling of 8 Hz (typically a delay of 62.5 ms). This is critical for capturing the 3JCH​ correlation between H-6 and the carboxylic acid carbonyl[5].

  • Data Processing: Apply zero-filling to a 2K x 1K matrix and utilize a sine-bell squared window function in both dimensions before Fourier transformation to enhance cross-peak resolution.

Protocol B: SCXRD Crystallization and Analysis

SCXRD_Workflow Step1 1. Vapor Diffusion Crystallization (DCM / Hexanes) Step2 2. Crystal Harvesting & Cryocooling (100 K) Step1->Step2 Step3 3. X-Ray Diffraction (Mo Kα, λ=0.71073 Å) Step2->Step3 Step4 4. Phase Problem Solution (Direct Methods / SHELXT) Step3->Step4 Step5 5. Anisotropic Refinement (SHELXL) Step4->Step5

Figure 2: Step-by-step experimental workflow for SCXRD structural confirmation.

  • Crystallization: Dissolve 10 mg of the compound in a minimal volume (approx. 0.5 mL) of dichloromethane (DCM) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of hexanes (antisolvent).

  • Growth: Allow slow vapor diffusion to occur undisturbed at 4 °C over 48–72 hours until block-like single crystals form.

  • Harvesting: Under a polarized light microscope, select a single crystal devoid of twinning (approx. 0.1 x 0.1 x 0.2 mm). Mount it on a MiTeGen loop using paratone oil.

  • Data Collection: Transfer the loop to the goniometer and immediately cool to 100 K under a continuous nitrogen stream. Collect diffraction data using Mo K α radiation ( λ=0.71073 Å).

  • Refinement: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). The heavy bromine atom will allow for the definitive assignment of the absolute structure.

References

  • "Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra." PubMed. URL: [Link]

  • "Using 19F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs." American Chemical Society. URL:[Link]

  • "Fluorine-19 nuclear magnetic resonance spectroscopy." Wikipedia. URL:[Link]

  • "Solvent and substituent effects on the H–19F coupling constants of some substituted fluorobenzenes." Canadian Science Publishing. URL:[Link]

  • "Sporolides A and B: Structurally Unprecedented Halogenated Macrolides from the Marine Actinomycete Salinispora tropica." ACS Publications. URL:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid

As researchers and developers in the pharmaceutical and chemical industries, our responsibility extends beyond the synthesis and application of novel compounds. The safe and compliant management of chemical waste is a cr...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers in the pharmaceutical and chemical industries, our responsibility extends beyond the synthesis and application of novel compounds. The safe and compliant management of chemical waste is a critical aspect of our work, ensuring the safety of our colleagues, the community, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid, a halogenated aromatic carboxylic acid often used as a building block in complex organic synthesis.[1] The principles outlined here are grounded in established safety protocols and regulatory frameworks, reflecting best practices in laboratory management.

Hazard Profile and Waste Classification: A Precautionary Approach

3-Bromo-5-fluoro-2-isopropoxybenzoic acid belongs to a class of compounds that require careful handling. While a comprehensive toxicological profile for this specific molecule may not be widely available, data from structurally similar halogenated benzoic acids indicate it should be treated as a hazardous substance.[2]

Anticipated Hazards:

  • Skin Irritation (H315): Likely to cause skin irritation upon contact.[3][4]

  • Serious Eye Irritation (H319): Poses a risk of serious damage if it comes into contact with the eyes.[3][4]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[2][3][4]

Given these potential hazards and its chemical structure, 3-Bromo-5-fluoro-2-isopropoxybenzoic acid must be classified as Hazardous Waste in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6][7] More specifically, it falls into the category of halogenated organic waste . This classification is crucial because halogenated compounds require specialized disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[8]

Under no circumstances should this chemical be disposed of down the drain or in regular solid waste receptacles. [5][6] Such actions are illegal and can contaminate water systems and the broader environment.[2][5]

The Core Principle: Meticulous Waste Segregation

The single most important operational step in managing this waste is segregation. Mixing halogenated waste with non-halogenated waste streams contaminates the entire volume, dramatically increasing disposal costs and complexity.[9] Non-halogenated solvents can often be recycled or used for fuel blending, options that are not available for halogenated waste.[9][10]

Waste Stream CategoryExamplesMix with 3-Bromo-5-fluoro-2-isopropoxybenzoic acid Waste?Rationale
Halogenated Solvents/Reagents Dichloromethane, Chloroform, Bromine-containing solutionsYES These wastes share the same disposal pathway (incineration) and are chemically compatible for collection.
Non-Halogenated Solvents Acetone, Ethanol, Hexanes, Ethyl Acetate, AcetonitrileNO Mixing prevents the non-halogenated stream from being recycled or fuel-blended, increasing hazardous volume and cost.[9]
Aqueous Waste (Non-hazardous) Saline solutions, non-hazardous buffers (pH 6-9)NO This chemical is not intended for aqueous disposal. Mixing creates a new, complex hazardous waste stream.
Strong Oxidizing Agents Nitric acid, Peroxides, PermanganatesNO Incompatible materials can lead to dangerous chemical reactions within the waste container.
Solid Chemical Waste (Non-halogenated) Magnesium Sulfate, Sodium BicarbonateNO Keep solid waste streams separate. If the solid waste is contaminated with the title compound, it must be treated as halogenated solid waste.

Step-by-Step Disposal Protocol

This protocol ensures safety and compliance from the point of generation to the final hand-off to waste management professionals.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical, whether in pure form or as waste, ensure you are wearing appropriate PPE.

  • Hand Protection: Nitrile gloves are required. For extensive handling, consider double-gloving.[11]

  • Eye Protection: Chemical safety goggles or safety glasses are mandatory.[3][12]

  • Body Protection: A standard laboratory coat must be worn.[12]

  • Work Area: Conduct all transfers and preparations within a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

Step 2: Waste Container Selection

Choose a container that is chemically resistant, in good condition, and has a secure, leak-proof lid.

  • Primary Container: Use a designated hazardous waste container, often provided by your institution's Environmental Health and Safety (EHS) department.[14]

  • Compatibility: For solids, a wide-mouth plastic container is suitable. For solutions, use a container compatible with the solvent (e.g., a plastic-coated glass bottle or a polyethylene carboy). Plastic is often preferred to glass to minimize breakage risk, provided it is compatible.[7]

  • Condition: Never use a container that is damaged, leaking, or cannot be sealed properly.[7] The container must remain closed except when actively adding waste.[15]

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a strict regulatory requirement and is essential for safety.[7] As soon as you designate a container for waste, affix a completed EHS-approved "Hazardous Waste" label.[15] The label must include:

  • The words "Hazardous Waste" .[7]

  • Full Chemical Name: List "3-Bromo-5-fluoro-2-isopropoxybenzoic acid" and any other components (e.g., solvents) by their full names. Do not use abbreviations, chemical formulas, or ditto marks.[7]

  • Approximate Concentrations/Quantities: List the percentage of each component.

  • Hazard Identification: Check the appropriate hazard boxes (e.g., Irritant, Toxic).

  • Generator Information: Your name, Principal Investigator (PI), department, and room number.[7]

Step 4: Accumulating Waste
  • Solids: Transfer the solid chemical waste into the labeled container using a spatula or powder funnel.

  • Solutions: If disposing of a solution containing the compound, pour it carefully into the labeled liquid waste container.

  • Contaminated Items: Items such as gloves, weigh boats, or absorbent pads that are grossly contaminated should be placed in a sealed bag and then into the designated solid halogenated waste container.[11] Trivial residues on empty containers should be managed according to institutional policy; typically, the container is triple-rinsed, with the first rinse collected as hazardous waste.[15]

  • Container Level: Fill liquid containers to no more than 90% or ¾ full to allow for vapor expansion and prevent spills.[10][14]

Step 5: Storage and Pickup Request

Store the sealed and labeled waste container in a designated satellite accumulation area.

  • Location: The storage area should be well-ventilated, away from heat or ignition sources, and clearly marked.[3][10]

  • Secondary Containment: Place all liquid waste containers in a secondary containment bin or tray to contain any potential leaks.[5][15]

  • Request Pickup: Once the container is full or you no longer need it, submit a waste pickup request to your institution's EHS department or a licensed hazardous waste disposal company.[5][7] Do not allow waste to accumulate for extended periods.[5]

Emergency Spill Procedures

In the event of a small spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don the appropriate PPE as described in Step 1 of the protocol.

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.[2] For liquid spills, surround the area with an absorbent dike or pads.

  • Cleanup: Carefully sweep up the solid material or absorb the liquid.[2][16] Place all contaminated cleanup materials into a new, properly labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing 3-Bromo-5-fluoro-2-isopropoxybenzoic acid.

G start Waste Generated Containing 3-Bromo-5-fluoro-2-isopropoxybenzoic acid classify Classify as Hazardous Waste (RCRA Regulated) start->classify identify_type Identify as Halogenated Organic Waste classify->identify_type prohibited PROHIBITED DISPOSAL - Do Not Pour Down Drain - Do Not Place in Trash classify->prohibited segregate Segregate from Non-Halogenated and Incompatible Wastes identify_type->segregate contain Select Proper Container (Closed, Compatible, Leak-proof) segregate->contain label Affix Completed Hazardous Waste Label contain->label store Store in Designated Area with Secondary Containment label->store request Request Pickup from EHS or Licensed Vendor store->request

Caption: Disposal workflow for 3-Bromo-5-fluoro-2-isopropoxybenzoic acid.

References

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. A-C-T Environmental & Infrastructure. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. [Link]

  • Hazardous Waste Reduction. University of California, Santa Barbara Environmental Health and Safety. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee. [Link]

  • MSDS of 3-Bromo-5-isopropylbenzoic acid. Capot Chemical. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • SAFETY DATA SHEET - 3-Bromo-5-fluorobenzotrifluoride. Thermo Fisher Scientific. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • SAFETY DATA SHEET - 2-Bromo-4-isopropoxy-5-methoxybenzonitrile. Thermo Fisher Scientific. [Link]

  • 3-bromo-5-[(fluorosulfonyl)oxy]benzoic acid — Chemical Substance Information. NextSDS. [Link]

  • 3-Bromo-5-isopropoxybenzoic acid — Chemical Substance Information. NextSDS. [Link]

  • Chemical Process SOP Example. University of Wyoming. [Link]

  • 3-Bromo-5-(propan-2-yl)benzoic acid. PubChem. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Benzoic acid, 3-amino-5-bromo-2-fluoro-. ChemBK. [Link]

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